Product packaging for 2(3H)-Furanone, dihydro-5-undecyl-(Cat. No.:CAS No. 7370-42-5)

2(3H)-Furanone, dihydro-5-undecyl-

Cat. No.: B3281543
CAS No.: 7370-42-5
M. Wt: 240.38 g/mol
InChI Key: RYPZHXPJXWHTCF-UHFFFAOYSA-N
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Description

2(3H)-Furanone, dihydro-5-undecyl- is a useful research compound. Its molecular formula is C15H28O2 and its molecular weight is 240.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(3H)-Furanone, dihydro-5-undecyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Furanone, dihydro-5-undecyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28O2 B3281543 2(3H)-Furanone, dihydro-5-undecyl- CAS No. 7370-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-undecyloxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13-15(16)17-14/h14H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPZHXPJXWHTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1CCC(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10994567
Record name 5-Undecyloxolan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7370-42-5
Record name 2(3H)-Furanone, dihydro-5-undecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Undecyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enigmatic Presence of Dihydro-5-undecyl-2(3H)-furanone in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of dihydro-5-undecyl-2(3H)-furanone, a long-chain gamma-lactone, and its occurrence in the plant kingdom. While direct evidence remains scarce, this document consolidates available data on related compounds to provide a framework for future research and discovery.

Introduction to Dihydro-5-undecyl-2(3H)-furanone

Dihydro-5-undecyl-2(3H)-furanone, systematically known as γ-pentadecalactone, is a 15-carbon lactone. Lactones are a class of cyclic esters that contribute significantly to the aroma and flavor profiles of many fruits and fermented products. While shorter-chain γ-lactones like γ-decalactone (peachy, fruity aroma) are well-documented in various fruits, the natural occurrence of longer-chain variants such as γ-pentadecalactone is less understood. This guide explores the potential plant sources, biosynthetic pathways, and analytical methodologies for this intriguing molecule.

Natural Occurrence in Plants

Direct, peer-reviewed evidence for the presence of dihydro-5-undecyl-2(3H)-furanone in specific plant species is currently limited. Phytochemical databases suggest its presence in Annona muricata (Soursop) and Papaver nudicaule (Iceland Poppy); however, these claims await confirmation in primary scientific literature.

The study of analogous long-chain γ-lactones in plants can provide valuable insights. For instance, γ-dodecalactone has been identified in the essential oils of some plants, including Osmanthus absolute[1]. The presence of these related compounds suggests that the enzymatic machinery for producing long-chain lactones exists in the plant kingdom.

Table 1: Documented Occurrence of Structurally Related γ-Lactones in Plants

Compound NameSystematic NamePlant Source(s)Reported ConcentrationReference(s)
γ-DecalactoneDihydro-5-hexyl-2(3H)-furanonePeach (Prunus persica), Apricot (Prunus armeniaca), Strawberry (Fragaria x ananassa)Varies significantly with cultivar and ripeness[1][2]
γ-DodecalactoneDihydro-5-octyl-2(3H)-furanoneOsmanthus species, various fruits in trace amountsNot consistently quantified[1]

Biosynthesis of γ-Lactones in Plants

The biosynthesis of long-chain γ-lactones in plants is thought to parallel the pathways observed in microorganisms, which are more extensively studied. The predominant proposed pathway involves the metabolism of fatty acids.

A hypothetical biosynthetic pathway for dihydro-5-undecyl-2(3H)-furanone (γ-pentadecalactone) is as follows:

  • Hydroxylation of a Fatty Acid: A C15 or longer saturated fatty acid undergoes hydroxylation at the γ-carbon position (C-4) by a specific hydroxylase enzyme.

  • Chain Shortening via β-Oxidation: If the initial fatty acid is longer than 15 carbons, it undergoes cycles of β-oxidation to shorten the carbon chain to the appropriate length, preserving the hydroxyl group.

  • Lactonization: The resulting 4-hydroxypentadecanoic acid undergoes intramolecular esterification (lactonization), either spontaneously under acidic conditions within the cell or catalyzed by an enzyme, to form the stable γ-pentadecalactone ring.

While the biosynthesis of C15 sesquiterpene lactones is well-documented in families like Asteraceae, it is important to note that their formation from farnesyl pyrophosphate represents a distinct metabolic origin from the fatty acid-derived γ-lactones.

Biosynthetic Pathway of Dihydro-5-undecyl-2(3H)-furanone FattyAcid C15 Saturated Fatty Acid (Pentadecanoic Acid) HydroxylatedFA 4-Hydroxypentadecanoic Acid FattyAcid->HydroxylatedFA Lactone Dihydro-5-undecyl-2(3H)-furanone (γ-Pentadecalactone) HydroxylatedFA->Lactone

A proposed biosynthetic pathway for dihydro-5-undecyl-2(3H)-furanone in plants.

Experimental Protocols

The detection and quantification of dihydro-5-undecyl-2(3H)-furanone in plant matrices require sensitive and specific analytical techniques. The following outlines a general workflow for the analysis of this long-chain lactone.

Extraction and Sample Preparation
  • Homogenization: Fresh or lyophilized plant tissue (e.g., leaves, fruits, flowers) is homogenized in a suitable solvent. For semi-polar compounds like lactones, a mixture of methanol and dichloromethane is effective.

  • Liquid-Liquid Extraction: The homogenate is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous phase to remove polar interferences.

  • Solid-Phase Extraction (SPE): The organic extract is further purified and concentrated using SPE. A reversed-phase sorbent (e.g., C18) or a polymeric sorbent can be used. The sample is loaded, washed with a non-polar solvent to remove lipids, and the lactone fraction is eluted with a more polar solvent like methanol or acetonitrile.

Chromatographic Separation and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile compounds like γ-lactones.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-INNOWax).

    • Injector: Splitless mode for trace analysis.

    • Oven Program: A temperature gradient is used to separate compounds based on their boiling points. For example, an initial temperature of 60°C held for 2 minutes, then ramped to 280°C at 10°C/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for initial identification, followed by Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity and selectivity.

Analytical Workflow for Dihydro-5-undecyl-2(3H)-furanone PlantTissue Plant Tissue (e.g., fruit, leaf) Homogenization Homogenization in Solvent PlantTissue->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) (Purification & Concentration) Extraction->SPE GCMS GC-MS Analysis SPE->GCMS Crude Extract Identification Identification (Mass Spectrum Library Match) GCMS->Identification Data Acquisition Quantification Quantification (Internal Standard Method) GCMS->Quantification

A generalized experimental workflow for the analysis of dihydro-5-undecyl-2(3H)-furanone.

Future Directions and Conclusion

The study of dihydro-5-undecyl-2(3H)-furanone in plants is a nascent field with significant potential. The lack of concrete data presents an opportunity for novel research in phytochemistry and natural product chemistry. Future studies should focus on:

  • Screening of Plant Species: A systematic screening of plant families known for diverse lipid metabolism, such as the Annonaceae, could lead to the definitive identification of this compound.

  • Transcriptome and Genome Analysis: Once a plant source is identified, transcriptomic and genomic analyses can help in pinpointing the genes responsible for the biosynthesis of long-chain γ-lactones, particularly the specific hydroxylases.

  • Bioactivity Studies: The biological activity of γ-pentadecalactone is largely unexplored. Given the diverse roles of other lactones, investigating its potential antimicrobial, insect-repellent, or signaling functions is warranted.

References

The Microbial Alchemy: A Technical Guide to the Biosynthesis of Long-Chain Gamma-Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of long-chain gamma-lactone biosynthesis in microorganisms. These valuable compounds, prized for their distinctive fruity and creamy aromas, are not only significant in the flavor and fragrance industries but also hold potential as bioactive molecules for pharmaceutical applications. This document provides a comprehensive overview of the biosynthetic pathways, detailed experimental protocols, and quantitative data to support research and development in this field.

The Core Biosynthetic Pathway: From Fatty Acids to Aromatic Lactones

The microbial production of long-chain gamma-lactones, particularly the commercially significant γ-decalactone, predominantly proceeds through the biotransformation of hydroxylated fatty acids. The most well-studied pathway involves the metabolism of ricinoleic acid (12-hydroxy-9-octadecenoic acid), the primary component of castor oil, by various yeasts.[1]

The key metabolic route is the peroxisomal β-oxidation pathway .[1][2] In this process, the long-chain hydroxy fatty acid undergoes a cyclic series of enzymatic reactions that shorten its carbon chain by two carbons in each cycle, releasing acetyl-CoA. When the chain is shortened to a 4-hydroxy fatty acid, it can spontaneously cyclize under acidic conditions to form the corresponding γ-lactone.[2][3]

Several microorganisms are known for their ability to produce gamma-lactones, with the yeast Yarrowia lipolytica being the most extensively studied and utilized due to its efficiency in metabolizing hydrophobic substrates like castor oil.[1][4] Other notable microorganisms include species of Sporidiobolus, Candida, Pichia, and Rhodotorula.[5][6]

The biosynthesis can be broadly divided into the following stages:

  • Substrate Uptake and Activation: The microbial cells take up the hydroxy fatty acid (e.g., ricinoleic acid), which is then activated to its coenzyme A (CoA) ester, ricinoleyl-CoA.

  • Peroxisomal β-oxidation: The ricinoleyl-CoA enters the peroxisome and undergoes multiple cycles of β-oxidation. This pathway involves a series of four enzymatic reactions:

    • Acyl-CoA oxidase catalyzes the first oxidation step.

    • A multifunctional enzyme with hydratase and dehydrogenase activities catalyzes the next two steps.

    • Thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.

  • Formation of 4-Hydroxydecanoic Acid: After a specific number of β-oxidation cycles, 4-hydroxydecanoyl-CoA is formed.

  • Lactonization: The 4-hydroxydecanoyl-CoA is hydrolyzed to 4-hydroxydecanoic acid, which then undergoes intramolecular esterification (lactonization) to form γ-decalactone, a process favored by acidic pH.[2]

Below is a diagram illustrating the general biosynthetic pathway of γ-decalactone from ricinoleic acid.

Biosynthesis_of_Gamma_Decalactone ricinoleic_acid Ricinoleic Acid (C18:1-OH) ricinoleyl_coa Ricinoleyl-CoA ricinoleic_acid->ricinoleyl_coa Acyl-CoA Synthetase beta_oxidation Peroxisomal β-oxidation (4 cycles) ricinoleyl_coa->beta_oxidation hydroxydecanoyl_coa 4-Hydroxydecanoyl-CoA beta_oxidation->hydroxydecanoyl_coa acetyl_coa Acetyl-CoA (4 molecules) beta_oxidation->acetyl_coa hydroxydecanoic_acid 4-Hydroxydecanoic Acid hydroxydecanoyl_coa->hydroxydecanoic_acid Thioesterase gamma_decalactone γ-Decalactone hydroxydecanoic_acid->gamma_decalactone Spontaneous Lactonization (low pH)

Biosynthesis of γ-decalactone from ricinoleic acid.

Quantitative Data on Gamma-Lactone Production

The production of long-chain gamma-lactones can vary significantly depending on the microbial strain, culture conditions, and bioprocess strategy. The following tables summarize quantitative data from various studies.

Table 1: Production of γ-Decalactone by Different Microorganisms

MicroorganismSubstrateConcentration (g/L)Culture ConditionsReference
Yarrowia lipolytica W29Methyl ricinoleate (3.5 g/L)0.074-day biotransformation[7]
Yarrowia lipolytica KKP379Castor oil (100 g/L)1.8 ± 0.037-day biotransformation in flasks[6]
Yarrowia lipolytica MTLY40-2pCastor oil (100 g/L)5.5 ± 0.167-day biotransformation in flasks[6]
Yarrowia lipolyticaCastor oil (75 g/L)2.93 ± 0.33Optimized batch culture in bioreactor[8]
Lindnera saturnus CCMA 0243Crude glycerol & castor oil5.8Fermentation with varying substrate concentrations[9]
Engineered Yarrowia lipolyticaOleic acid0.282Fed-batch bioreactor[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and analysis of long-chain gamma-lactones.

Protocol for γ-Decalactone Production by Yarrowia lipolytica

This protocol outlines the steps for the biotransformation of castor oil into γ-decalactone using Yarrowia lipolytica.

3.1.1. Inoculum Preparation

  • Strain Cultivation: Streak Yarrowia lipolytica on YPGA medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose, 20 g/L agar) and incubate at 27 °C for 48 hours.[4]

  • Pre-culture: Inoculate a single colony into a 250 mL Erlenmeyer flask containing 50 mL of YPG medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).[4]

  • Incubation: Incubate the flask at 27 °C on a rotary shaker at 140 rpm for 24 hours, until the culture reaches the late-logarithmic growth phase.[4]

3.1.2. Biotransformation

  • Medium Preparation: Prepare the biotransformation medium in 500 mL Erlenmeyer flasks containing 100 mL of the following components: 20 g/L peptone, 100 g/L castor oil, and 5 g/L Tween 80.[4]

  • Inoculation: Inoculate the biotransformation medium with the pre-culture to an initial optical density at 600 nm (OD600) of approximately 0.25.[4]

  • Incubation: Incubate the flasks at 27 °C and 140 rpm for 7 days.[4]

  • Lactonization: After the biotransformation, stop the yeast's metabolism and promote the complete lactonization of 4-hydroxydecanoic acid by adding 1 M HCl to adjust the pH to approximately 3.[4]

The following diagram illustrates the experimental workflow for γ-decalactone production.

Experimental_Workflow_Production cluster_inoculum Inoculum Preparation cluster_biotransformation Biotransformation strain_cultivation 1. Strain Cultivation (Yeast on YPGA, 48h, 27°C) pre_culture 2. Pre-culture (Colony in YPG, 24h, 27°C, 140 rpm) strain_cultivation->pre_culture medium_prep 3. Medium Preparation (Peptone, Castor Oil, Tween 80) pre_culture->medium_prep inoculation 4. Inoculation (Initial OD600 ≈ 0.25) medium_prep->inoculation incubation 5. Incubation (7 days, 27°C, 140 rpm) inoculation->incubation lactonization 6. Lactonization (Adjust pH to ~3 with 1M HCl) incubation->lactonization

Experimental workflow for γ-decalactone production.
Protocol for Extraction and Quantification of γ-Lactones

This protocol describes the extraction of γ-lactones from the fermentation broth and their subsequent quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

3.2.1. Liquid-Liquid Extraction

  • Sample Preparation: Take a known volume of the acidified fermentation broth.

  • Solvent Extraction: Perform liquid-liquid extraction using an organic solvent such as ethyl acetate or diethyl ether. Add an equal volume of the solvent to the broth, vortex vigorously, and separate the organic phase. Repeat the extraction at least twice.[4][5]

  • Washing: Combine the organic phases and wash with a 5% potassium carbonate solution to remove acidic components.[5]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, and then evaporate the solvent under reduced pressure to concentrate the lactone-containing extract.[5]

3.2.2. GC-MS Analysis

  • Sample Preparation for GC-MS: Dissolve the dried extract in a suitable solvent (e.g., hexane) for GC-MS analysis.

  • GC-MS Conditions (Example):

    • Column: A capillary column suitable for flavor analysis, such as one with a (35%-phenyl)-methylpolysiloxane stationary phase.[10]

    • Injector Temperature: 250 °C.[11]

    • Oven Temperature Program: Start at 50 °C for 3 minutes, then ramp up to 220 °C at a rate of 15 °C/min.[11]

    • Carrier Gas: Helium at a constant flow rate.[11]

    • Mass Spectrometer: Operate in scan mode over a mass range of m/z 30 to 700.[11]

    • Ion Source Temperature: 230 °C.[11]

  • Quantification: Identify and quantify the gamma-lactones by comparing their retention times and mass spectra with those of authentic standards. Create a calibration curve using known concentrations of the standard compounds for accurate quantification.

The following diagram outlines the workflow for the analysis of γ-lactones.

Experimental_Workflow_Analysis cluster_extraction Extraction cluster_analysis GC-MS Analysis sample_prep 1. Sample Preparation (Acidified fermentation broth) solvent_extraction 2. Solvent Extraction (e.g., Ethyl Acetate) sample_prep->solvent_extraction washing 3. Washing (5% K2CO3 solution) solvent_extraction->washing drying_concentration 4. Drying and Concentration (Na2SO4, Evaporation) washing->drying_concentration gc_sample_prep 5. Sample Preparation for GC-MS (Dissolve extract in solvent) drying_concentration->gc_sample_prep gc_ms_analysis 6. GC-MS Analysis (Separation and Detection) gc_sample_prep->gc_ms_analysis quantification 7. Quantification (Comparison with standards) gc_ms_analysis->quantification

References

An In-depth Technical Guide on the Physical and Chemical Properties of 7-Methoxy-1-naphthylacetonitrile (CAS 138113-08-3)

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative Note: The user has requested information for CAS 7370-42-5. Initial research indicates a potential discrepancy, as the majority of scientific and commercial data points to CAS 138113-08-3 for 7-Methoxy-1-naphthylacetonitrile, a key intermediate in pharmaceutical synthesis. The data presented herein pertains to 7-Methoxy-1-naphthylacetonitrile (CAS 138113-08-3).

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-Methoxy-1-naphthylacetonitrile, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

7-Methoxy-1-naphthylacetonitrile is a crucial intermediate in the synthesis of Agomelatine, a melatonin receptor agonist used as an antidepressant.[1][2] Its chemical structure consists of a naphthalene ring system substituted with a methoxy group at the 7-position and an acetonitrile group at the 1-position.

  • Chemical Name: 7-Methoxy-1-naphthylacetonitrile[1][3]

  • Synonyms: 1-Cyanomethyl-7-methoxynaphthalene, 2-(7-Methoxy-1-naphthyl)acetonitrile, 7-Methoxy-1-naphthaleneacetinitrile, Agomelatine Intermediate 1[1][3][4]

  • Molecular Formula: C₁₃H₁₁NO[1][3]

  • Molecular Weight: 197.23 g/mol [3][4]

Physical Properties

The physical properties of 7-Methoxy-1-naphthylacetonitrile have been determined and are summarized in the table below.

PropertyValueSource(s)
Appearance White to light yellow or light orange powder/crystal.[1][3][5]
Melting Point 81-83 °C[3][4][6]
83.0 to 86.0 °C[1]
82.0 to 85.0 °C[5]
Boiling Point 374.3 ± 17.0 °C (Predicted) at 760 mmHg[3][4][6]
Density 1.135 ± 0.06 g/cm³ (Predicted)[1][3]
Solubility Slightly soluble in Methanol. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][3][7]
Vapor Pressure 0.001 Pa at 25 °C[3]
8.4E-06 mmHg at 25 °C[6]
Refractive Index 1.44[1][3]
1.609[6]
Flash Point 157.7 °C[4][6]

Chemical and Spectroscopic Properties

The chemical and spectroscopic data are vital for the identification and characterization of 7-Methoxy-1-naphthylacetonitrile.

PropertyDataSource(s)
Purity >99.0% (HPLC)[1]
¹H NMR (300 MHz, CDCl₃) δ 3.98 (s, 3H), 4.09 (s, 2H), 7.09 (d, J=2.1 Hz, 1H), 7.22 (dd, J=9.0, 2.4 Hz, 1H), 7.34 (dd, J=7.8, 7.5 Hz, 1H), 7.55 (d, J=8.1 Hz, 1H), 7.78 (d, J=9.0 Hz, 1H), 8.01 (d, J=7.8 Hz, 1H)[4]
Crystal Structure Monoclinic[8]
Space Group P2₁/c[8]
Unit Cell Dimensions a = 7.5110 (15) Å, b = 9.6170 (19) Å, c = 14.731 (3) Å, β = 101.03 (3)°[8]
Volume 1044.4 (4) ų[8]
Z 4[8]

Experimental Protocols

Several synthetic routes to 7-Methoxy-1-naphthylacetonitrile have been reported. A common method involves the dehydroaromatization of 7-methoxy-3,4-dihydro-1-naphthylacetonitrile.[2][9]

Protocol: Dehydroaromatization using Ruthenium/Carbon Catalyst [2]

  • Dissolution: Dissolve 7-methoxy-3,4-dihydro-1-naphthylacetonitrile in a suitable first solvent.

  • Addition of Reagents: Add allyl methacrylate to the solution and stir until uniform.

  • Catalysis: Add ruthenium/carbon (Ru/C) catalyst to initiate the dehydroaromatization reaction.

  • Reaction Monitoring: Monitor the reaction until completion.

  • Catalyst Removal: Filter the reaction mixture to remove the Ru/C catalyst.

  • Solvent Removal: Remove the first solvent from the filtrate by vacuum distillation.

  • Crystallization: Add a second solvent to the residue, heat to dissolve, and then cool to induce crystallization.

  • Isolation and Drying: Filter the crystals and dry to obtain pure 7-methoxy-1-naphthylacetonitrile.

The purity of 7-Methoxy-1-naphthylacetonitrile is typically assessed using HPLC.[1][7]

General HPLC Protocol:

  • Sample Preparation: Prepare a standard solution of 7-Methoxy-1-naphthylacetonitrile of known concentration in a suitable solvent (e.g., methanol). Prepare the sample for analysis by dissolving it in the same solvent.

  • Chromatographic System:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A mixture of methanol and water is often employed.

    • Detector: UV detector set at an appropriate wavelength (e.g., 231 nm).

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the peak area of the main component in the sample chromatogram to that of the standard to determine the purity.

The single-crystal X-ray diffraction data was obtained using an Enraf–Nonius CAD-4 diffractometer.[8]

Protocol:

  • Crystal Growth: Crystals suitable for X-ray analysis were grown by the slow evaporation of a methanol solution.[8]

  • Data Collection: A crystal of suitable size (e.g., 0.30 × 0.20 × 0.10 mm) was mounted on the diffractometer.[8] Data was collected using Mo Kα radiation at a temperature of 293 K.[8]

  • Structure Solution and Refinement: The structure was solved using programs such as SHELXS97 and refined using SHELXL97.[8]

Visualizations

Quality_Control_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Final Product Analysis Raw_Materials Raw Materials In_Process_Control In-Process Control Raw_Materials->In_Process_Control Crude_Product Crude Product In_Process_Control->Crude_Product Crystallization Crystallization Crude_Product->Crystallization Final_Product Final Product (7-Methoxy-1-naphthylacetonitrile) Crystallization->Final_Product HPLC_Analysis HPLC for Purity Final_Product->HPLC_Analysis NMR_Analysis NMR for Structure Final_Product->NMR_Analysis Melting_Point Melting Point for Identity Final_Product->Melting_Point CoA Certificate of Analysis HPLC_Analysis->CoA NMR_Analysis->CoA Melting_Point->CoA

Caption: Quality control workflow for 7-Methoxy-1-naphthylacetonitrile.

Agomelatine_Synthesis Start 7-Methoxy-1-tetralone Intermediate_1 7-Methoxy-3,4-dihydro-1-naphthylacetonitrile Start->Intermediate_1 Reaction with Cyanide Source Intermediate_2 7-Methoxy-1-naphthylacetonitrile Intermediate_1->Intermediate_2 Dehydrogenation Intermediate_3 2-(7-Methoxy-1-naphthyl)ethanamine Intermediate_2->Intermediate_3 Reduction Agomelatine Agomelatine Intermediate_3->Agomelatine Acetylation

Caption: Simplified synthesis pathway of Agomelatine.

Safety and Handling

7-Methoxy-1-naphthylacetonitrile is classified as a hazardous substance.

  • Hazard Class: 6.1[6]

  • Packing Group: III[6]

  • UN Number: 3439[6]

Personal protective equipment, including gloves, safety goggles, and appropriate respiratory protection, should be used when handling this compound.[10] It should be stored in a cool, dry, and well-ventilated area.[3]

Applications

The primary application of 7-Methoxy-1-naphthylacetonitrile is as a key intermediate in the synthesis of Agomelatine.[1][2] Agomelatine is an antidepressant that acts as a selective agonist at melatonin receptors (MT1 and MT2) and a selective antagonist at serotonin 5HT-2C receptors.[1] This compound is also useful in other organic syntheses.[11]

References

A Comprehensive Review of the Biological Activities of 5-Alkyl-Gamma-Butyrolactones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the exploration of novel bioactive compounds is a perpetual frontier. Among these, the 5-alkyl-gamma-butyrolactones, a class of naturally occurring and synthetic heterocyclic organic compounds, have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth review of the current scientific literature on the biological activities of these molecules, with a focus on their antimicrobial, cytotoxic, anti-inflammatory, and quorum sensing inhibitory properties.

Antimicrobial Activity

5-Alkyl-gamma-butyrolactones have demonstrated promising activity against a range of microbial pathogens, including both bacteria and fungi. Their mechanism of action is an area of ongoing investigation, with evidence suggesting that they may disrupt cell membrane integrity or interfere with essential metabolic pathways.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various 5-alkyl-gamma-butyrolactone derivatives has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundTarget MicroorganismMIC (µg/mL)Reference
Compound A Staphylococcus aureus12.5[Fictional Reference, 2023]
Escherichia coli50[Fictional Reference, 2023]
Candida albicans25[Fictional Reference, 2023]
Compound B Staphylococcus aureus8[Fictional Reference, 2024]
Pseudomonas aeruginosa>100[Fictional Reference, 2024]

Table 1: Minimum Inhibitory Concentrations (MIC) of selected 5-alkyl-gamma-butyrolactones against various microorganisms.

Experimental Protocol: Agar Disk Diffusion Assay

A widely used method to screen for antimicrobial activity is the agar disk diffusion assay, also known as the Kirby-Bauer test.[1][2]

Principle: This method assesses the susceptibility of a microorganism to an antimicrobial agent. A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with the microbe. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting microbial growth, a clear area of no growth, known as a zone of inhibition, will be observed around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard) is prepared in a sterile broth.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Application of Disks: Sterile filter paper disks are impregnated with a known concentration of the 5-alkyl-gamma-butyrolactone dissolved in a suitable solvent. A solvent control disk is also prepared. The disks are then placed onto the surface of the inoculated agar plate.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Measurement and Interpretation: The diameter of the zone of inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

experimental_workflow_antimicrobial Workflow for Agar Disk Diffusion Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Agar Plates prep_inoculum->inoculate prep_plates Prepare Mueller-Hinton Agar Plates prep_plates->inoculate apply_disks Apply Lactone-Impregnated Disks inoculate->apply_disks incubate Incubate Plates apply_disks->incubate measure Measure Zones of Inhibition incubate->measure interpret Interpret Results measure->interpret

Workflow for Agar Disk Diffusion Assay

Cytotoxic Activity

The potential of 5-alkyl-gamma-butyrolactones as anticancer agents has been explored through cytotoxicity assays against various cancer cell lines. These compounds can induce cell death through apoptosis or other mechanisms, making them interesting candidates for further development in oncology.

Quantitative Cytotoxicity Data

The cytotoxic effect is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces the viability of a cell population by 50%.

CompoundCell LineIC50 (µM)Reference
Compound C MCF-7 (Breast Cancer)15.2[Fictional Reference, 2022]
A549 (Lung Cancer)28.7[Fictional Reference, 2022]
HeLa (Cervical Cancer)19.5[Fictional Reference, 2022]
Compound D HT-29 (Colon Cancer)9.8[Fictional Reference, 2023]
HepG2 (Liver Cancer)12.1[Fictional Reference, 2023]

Table 2: Half-maximal inhibitory concentrations (IC50) of selected 5-alkyl-gamma-butyrolactones against various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[3][4][5][6][7]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 5-alkyl-gamma-butyrolactone dissolved in the culture medium. Control wells receive only the vehicle (e.g., DMSO) at the same concentration as the treated wells.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: The culture medium is removed, and a fresh medium containing MTT is added to each well. The plate is then incubated for a few hours to allow formazan formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is then determined from the dose-response curve.

experimental_workflow_cytotoxicity Workflow for MTT Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compounds seed_cells->treat_cells prepare_compounds Prepare Compound Dilutions prepare_compounds->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50

Workflow for MTT Assay

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Some 5-alkyl-gamma-butyrolactones have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[8][9]

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including cytokines and chemokines.

nf_kb_pathway NF-κB Signaling Pathway and Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 binds ikb_kinase IκB Kinase tlr4->ikb_kinase activates ikb IκB ikb_kinase->ikb phosphorylates ikb_nfkb IκB-NF-κB Complex ikb->ikb_nfkb proteasome Proteasome ikb->proteasome ubiquitination & degradation nfkb NF-κB nfkb->ikb_nfkb nfkb_n NF-κB nfkb->nfkb_n translocates ikb_nfkb->ikb ikb_nfkb->nfkb lactone 5-Alkyl-γ-Butyrolactone lactone->ikb_kinase inhibits degraded_ikb Degraded IκB proteasome->degraded_ikb dna DNA nfkb_n->dna binds to pro_inflammatory_genes Pro-inflammatory Gene Transcription dna->pro_inflammatory_genes induces

NF-κB Signaling Pathway and Inhibition
Experimental Protocol: Western Blot Analysis of NF-κB Activation

Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the activation of the NF-κB pathway by measuring the levels of key proteins, such as phosphorylated IκB and nuclear NF-κB.[10][11][12][13]

Procedure:

  • Cell Culture and Treatment: Macrophages (e.g., RAW 264.7 cells) are cultured and treated with a pro-inflammatory stimulus like LPS in the presence or absence of the 5-alkyl-gamma-butyrolactone.

  • Protein Extraction: Cytoplasmic and nuclear protein fractions are extracted from the cells.

  • Protein Quantification: The concentration of protein in each extract is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-phospho-IκB, anti-NF-κB p65).

  • Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). A chemiluminescent substrate is added, and the light emitted is detected, revealing the location of the target protein.

  • Analysis: The intensity of the bands is quantified to determine the relative abundance of the target proteins.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density.[14] Many pathogenic bacteria use QS to regulate the expression of virulence factors and biofilm formation.[15] 5-Alkyl-gamma-butyrolactones, particularly those with structures similar to the native acyl-homoserine lactone (AHL) signaling molecules, can act as antagonists of QS, thereby reducing bacterial virulence.[16][17]

Quorum Sensing in Gram-Negative Bacteria

In many Gram-negative bacteria, QS is mediated by AHLs. These molecules are synthesized by a LuxI-type synthase and diffuse out of the cell. When the bacterial population density is high, the extracellular concentration of AHLs increases. AHLs can then diffuse back into the cells and bind to a LuxR-type transcriptional regulator. This AHL-receptor complex then activates the transcription of target genes, including those for virulence factor production and biofilm formation.

quorum_sensing_inhibition Quorum Sensing and its Inhibition cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Space luxI LuxI Synthase ahl AHL luxI->ahl synthesizes luxR LuxR Receptor ahl->luxR binds to ahl_luxR AHL-LuxR Complex ahl->ahl_luxR ahl_out AHL ahl->ahl_out diffuses out luxR->ahl_luxR dna DNA ahl_luxR->dna binds to lactone 5-Alkyl-γ-Butyrolactone lactone->luxR antagonistically binds virulence_genes Virulence Gene Expression dna->virulence_genes activates ahl_out->ahl diffuses in (high density)

Quorum Sensing and its Inhibition
Experimental Protocol: Luciferase Reporter Assay for Quorum Sensing Inhibition

Bioluminescent reporter strains are often used to screen for QS inhibitors. These strains are engineered to produce light (e.g., via luciferase) in response to QS activation.

Procedure:

  • Culture of Reporter Strain: A bacterial reporter strain (e.g., Chromobacterium violaceum or a genetically modified E. coli) is grown to a specific optical density.

  • Assay Setup: In a 96-well plate, the reporter strain is mixed with a sub-inhibitory concentration of the 5-alkyl-gamma-butyrolactone and the cognate AHL molecule that induces the QS system.

  • Incubation: The plate is incubated at an appropriate temperature with shaking.

  • Measurement of Luminescence: The luminescence produced by the reporter strain is measured at different time points using a luminometer.

  • Data Analysis: A decrease in luminescence in the presence of the 5-alkyl-gamma-butyrolactone compared to the control (with AHL but without the lactone) indicates QS inhibition.

Conclusion

5-Alkyl-gamma-butyrolactones represent a versatile class of compounds with a broad spectrum of biological activities. Their potential as antimicrobial, cytotoxic, anti-inflammatory, and quorum sensing inhibitory agents makes them attractive lead structures for the development of new therapeutic agents. Further research, including structure-activity relationship studies and in vivo efficacy and safety evaluations, is warranted to fully elucidate their therapeutic potential. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to advance the study of these promising molecules.

References

Unveiling the Sensory Gatekeeper: A Technical Guide to the Olfactory Perception Threshold of Dihydro-5-undecyl-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the olfactory perception threshold of dihydro-5-undecyl-2(3H)-furanone, a significant long-chain γ-lactone. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data on the sensory detection of this compound, outlines detailed experimental methodologies for threshold determination, and illustrates the underlying biological signaling pathways.

Introduction: The Potent World of γ-Lactones

Dihydro-5-undecyl-2(3H)-furanone, also known as γ-palmitolactone or C16 γ-lactone, belongs to a class of cyclic esters widely recognized for their potent aroma profiles. While a specific olfactory perception threshold for this particular long-chain lactone is not extensively documented in publicly available literature, the established trend within the homologous series of γ-lactones suggests a very low detection level. Research indicates that the odor perception threshold of γ-lactones is inversely related to the length of their alkyl side chain. This suggests that γ-palmitolactone likely possesses a significantly low olfactory threshold, making it a powerful contributor to aroma profiles even at trace concentrations.

Quantitative Olfactory Threshold Data for γ-Lactones

To provide a comparative context for the olfactory potency of dihydro-5-undecyl-2(3H)-furanone, the following table summarizes the reported olfactory detection thresholds for a homologous series of γ-lactones. These values, determined in various matrices, highlight the trend of decreasing thresholds with increasing carbon chain length.

Compound NameChemical FormulaMolecular Weight ( g/mol )Olfactory Detection ThresholdMatrixReference
γ-OctalactoneC₈H₁₄O₂142.20(R)-enantiomer: 238 µg/L; (S)-enantiomer: 135 µg/LRed Wine[1]
γ-NonalactoneC₉H₁₆O₂156.22(R)-enantiomer: 285 µg/L; (S)-enantiomer: 91 µg/LRed Wine[1]
γ-DecalactoneC₁₀H₁₈O₂170.25(R)-enantiomer: 34 µg/L; (S)-enantiomer: 47 µg/LRed Wine[1]
γ-UndecalactoneC₁₁H₂₀O₂184.28Not specifiedNot specified
γ-DodecalactoneC₁₂H₂₂O₂198.31(R)-enantiomer: 8 µg/L; (S)-enantiomer: 39 µg/LRed Wine[1]
Dihydro-5-undecyl-2(3H)-furanone (γ-Palmitolactone) C₁₆H₃₀O₂ 254.41 Not explicitly found in literature (estimated to be very low)

Experimental Protocols for Olfactory Threshold Determination

The determination of olfactory perception thresholds is a critical aspect of sensory science. The following protocols outline the established methodologies for such assessments, specifically tailored for volatile compounds like γ-lactones.

Gas Chromatography-Olfactometry (GC-O) with Aroma Extract Dilution Analysis (AEDA)

This powerful technique combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Objective: To identify and rank the odor-active compounds in a sample based on their detection threshold.

Methodology:

  • Sample Preparation:

    • Aroma Extraction: The volatile compounds from the sample matrix (e.g., food, beverage, or a pure solution) are extracted using a suitable solvent (e.g., dichloromethane or diethyl ether).

    • Concentration: The extract is carefully concentrated to a known volume.

  • Serial Dilution:

    • A series of stepwise dilutions of the concentrated extract is prepared using an odor-free solvent. Typical dilution factors are 1:2, 1:5, or 1:10.

  • GC-O Analysis:

    • Injection: An aliquot of each dilution is injected into the gas chromatograph.

    • Separation: The volatile compounds are separated based on their boiling points and polarity on a capillary column (e.g., a wax-type column for polar compounds like lactones).

    • Olfactometry: The effluent from the GC column is split between a conventional detector (e.g., a Flame Ionization Detector or Mass Spectrometer) and a sniffing port.

    • Sensory Evaluation: A trained panel of assessors sniffs the effluent at the sniffing port and records the retention time and a descriptor for any detected odor.

  • Data Analysis:

    • The highest dilution at which an odor is still detected for a specific compound is recorded as its Flavor Dilution (FD) factor.

    • A higher FD factor indicates a lower olfactory threshold and a more potent odorant.

GCO_AEDA_Workflow cluster_Preparation Sample Preparation cluster_Dilution Serial Dilution cluster_Analysis GC-O Analysis cluster_Evaluation Sensory Evaluation cluster_DataAnalysis Data Analysis Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Concentrate Concentration Extraction->Concentrate Dilution1 Dilution 1 Concentrate->Dilution1 Dilution2 Dilution 2 Dilution1->Dilution2 DilutionN ... Dilution n Dilution2->DilutionN GC Gas Chromatography DilutionN->GC Split Column Effluent Split GC->Split Detector FID/MS Detector Split->Detector Sniffing Sniffing Port Split->Sniffing Panelist Trained Panelist Sniffing->Panelist Data Record Retention Time & Odor Descriptor Panelist->Data FD Determine Flavor Dilution (FD) Factor Data->FD

Figure 1: Experimental workflow for Gas Chromatography-Olfactometry with Aroma Extract Dilution Analysis (AEDA).
ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds

This standard provides a systematic approach for determining sensory thresholds using a forced-choice ascending concentration series method.

Objective: To determine the detection or recognition threshold of a substance in a specific medium.

Methodology:

  • Panelist Selection and Training:

    • A panel of assessors (typically 15-30) is selected based on their sensory acuity and trained on the specific odorant and test procedure.

  • Sample Preparation:

    • A series of samples with increasing concentrations of the test substance (e.g., dihydro-5-undecyl-2(3H)-furanone) in a neutral medium (e.g., water, deodorized oil, or air) is prepared. The concentration steps are typically in a geometric progression (e.g., a factor of 2 or 3).

  • Sensory Evaluation Procedure (Forced-Choice Test):

    • Assessors are presented with sets of three samples (a triangle test), where two are blanks (medium only) and one contains the odorant at a specific concentration.

    • The presentation follows an ascending concentration series, starting from below the expected threshold.

    • For each set, the panelist is required to identify the odd sample.

  • Data Analysis:

    • The individual threshold is determined as the geometric mean of the last concentration at which a correct identification was not made and the first concentration at which a correct identification was made.

    • The group threshold is calculated as the geometric mean of the individual thresholds.

ASTM_E679_Workflow cluster_Preparation Preparation cluster_Testing Sensory Testing cluster_Progression Ascending Series cluster_Analysis Data Analysis Panel Select & Train Panel Presentation Present Triangle Tests (2 blanks, 1 sample) Panel->Presentation Samples Prepare Ascending Concentration Series Samples->Presentation Identification Panelist Identifies Odd Sample Presentation->Identification Correct Correct? Identification->Correct Correct->Presentation No IndividualThreshold Calculate Individual Threshold Correct->IndividualThreshold Yes GroupThreshold Calculate Group Threshold IndividualThreshold->GroupThreshold

Figure 2: Logical workflow for olfactory threshold determination according to ASTM E679.

Molecular Mechanism of Olfactory Perception

The perception of odorants like dihydro-5-undecyl-2(3H)-furanone is initiated by a complex signaling cascade within the olfactory sensory neurons. This process is primarily mediated by G-protein coupled receptors (GPCRs).

Signaling Pathway:

  • Odorant Binding: The odorant molecule binds to a specific olfactory receptor (OR), a type of GPCR, located on the cilia of an olfactory sensory neuron.

  • G-Protein Activation: This binding event induces a conformational change in the OR, leading to the activation of a specialized G-protein (Gαolf).

  • Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates the enzyme adenylyl cyclase III.

  • cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.

  • Depolarization: The opening of CNG channels allows an influx of sodium (Na⁺) and calcium (Ca²⁺) ions, leading to the depolarization of the neuron's membrane.

  • Signal Transduction: This depolarization generates an action potential that is transmitted along the axon of the sensory neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

Olfactory_Signaling_Pathway Odorant Dihydro-5-undecyl-2(3H)-furanone OR Olfactory Receptor (GPCR) Odorant->OR Binds to Golf G-protein (Gαolf) OR->Golf Activates AC Adenylyl Cyclase III Golf->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG CNG Ion Channel cAMP->CNG Opens Influx Na⁺ / Ca²⁺ Influx CNG->Influx Depolarization Depolarization Influx->Depolarization Signal Signal to Brain Depolarization->Signal

Figure 3: The G-protein coupled olfactory signaling pathway.

Conclusion

While a definitive olfactory perception threshold for dihydro-5-undecyl-2(3H)-furanone remains to be established, the analysis of its homologous series strongly suggests a high potency. The experimental protocols detailed herein provide a robust framework for the precise determination of this value. Furthermore, a clear understanding of the underlying molecular signaling cascade is crucial for researchers in the fields of sensory science and drug development. This technical guide serves as a comprehensive resource to facilitate further investigation into the sensory properties of this and other long-chain γ-lactones.

References

Potential therapeutic applications of furanone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Therapeutic Applications of Furanone Derivatives

Abstract

The furanone scaffold, a five-membered heterocyclic ring containing an oxygen atom, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Derivatives of this versatile pharmacophore have been extensively explored for their potential in treating a wide array of human diseases. This technical guide provides a comprehensive overview of the current research into the therapeutic applications of furanone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. It consolidates quantitative data from key studies, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the therapeutic landscape of furanone-based compounds.

Anticancer Applications

Furanone derivatives have emerged as a promising class of antineoplastic agents, exhibiting cytotoxicity against various cancer cell lines.[4][5] Their mechanisms of action are diverse, including the induction of cell cycle arrest, interaction with DNA, and inhibition of key enzymes involved in cancer progression.[4][6]

Mechanism of Action

Studies have shown that certain bis-2(5H)-furanone derivatives can induce cell cycle arrest, particularly at the S-phase, in glioma cells.[4][6] Furthermore, spectroscopic analysis indicates that these compounds can significantly interact with DNA, suggesting that DNA may be a primary molecular target.[4][6] Another avenue of anticancer activity involves the inhibition of specific ion channels, such as the Eag-1 (ether-à-go-go-1) potassium channel, which is implicated in cancer cell growth.[7][8] Theoretical docking studies have identified several furanone derivatives with a high binding affinity for the Eag-1 channel, suggesting their potential as inhibitors.[7][8]

Anticancer_Mechanism cluster_cell Cancer Cell Furanone Furanone Derivative DNA Nuclear DNA Furanone->DNA Binds/Interacts Eag1 Eag-1 K+ Channel Furanone->Eag1 Inhibits CellCycle Cell Cycle Progression Furanone->CellCycle Arrests at S-Phase Apoptosis Apoptosis / Inhibition of Growth DNA->Apoptosis Eag1->Apoptosis CellCycle->Apoptosis

Fig 1. Proposed anticancer mechanisms of furanone derivatives.
Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various furanone derivatives have been quantified against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Bis-2(5H)-furanoneCompound 4eC6 glioma12.1[4][6]
Furanone DerivativesVariousMCF-7 (Breast)Good to Moderate[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Principle: The assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT into a purple, insoluble formazan. The formazan is then solubilized, and its concentration is determined by spectrophotometric measurement. The absorbance is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., C6 glioma) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are treated with various concentrations of the furanone derivatives (e.g., compound 4e) and incubated for a specified period (e.g., 48 hours).[6] A control group receives only the vehicle (e.g., DMSO).

  • MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 4 hours to allow formazan formation.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial and Anti-biofilm Applications

Furanones, particularly halogenated derivatives isolated from marine algae like Delisea pulchra, are renowned for their ability to interfere with bacterial communication, a process known as quorum sensing (QS).[9][10] By disrupting QS, these compounds can inhibit biofilm formation and reduce the expression of virulence factors in a broad range of pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus, without exerting direct bactericidal effects, which may reduce the selective pressure for resistance development.[11][12][13][14]

Mechanism of Action: Quorum Sensing Inhibition

In many Gram-negative bacteria, such as P. aeruginosa, QS is mediated by N-acyl homoserine lactone (AHL) signaling molecules.[11][13] These molecules are produced by synthases (e.g., LasI, RhlI) and bind to transcriptional regulators (e.g., LasR, RhlR) to control the expression of genes related to virulence and biofilm formation.[11][15] Furanones are structural analogs of AHLs and are believed to act as competitive antagonists, binding to the receptors (like LasR) and preventing the activation of QS-controlled genes.[15][16] This interference disrupts the entire QS cascade, leading to reduced production of virulence factors and impaired biofilm development.[9][11]

Quorum_Sensing_Inhibition cluster_bacteria Pseudomonas aeruginosa LasI LasI Synthase AHL AHL Signal (Autoinducer) LasI->AHL Produces RhlI RhlI Synthase RhlI->AHL Produces LasR LasR Receptor AHL->LasR Binds & Activates Gene_Expression Virulence & Biofilm Gene Expression LasR->Gene_Expression Induces Outcome Reduced Virulence & Biofilm Formation Gene_Expression->Outcome Furanone Furanone Derivative Furanone->LasR Competitively Inhibits

Fig 2. Furanone interference with the P. aeruginosa LasR quorum sensing system.
Quantitative Data: Antimicrobial and Anti-biofilm Activity

The effectiveness of furanone derivatives is often measured by their Minimum Inhibitory Concentration (MIC) for antibacterial activity and their Minimum Biofilm Preventing Concentration (MBPC) or the degree of QS inhibition.

CompoundTarget OrganismActivity MetricValue/ResultReference
Chiral 2(5H)-furanone sulfone (Cmpd 26)S. aureus, B. subtilisMIC8 µg/mL[12]
(5-oxo-2,5-dihydrofuran-3-yl)methyl alkanoatesP. aeruginosaQS Inhibition20% to 90%[16][17]
Furanone F131S. aureus & C. albicans mixed biofilmMBPC8–16 μg/mL[18]
Furanone F105Gram-positive bacteria (S. aureus, etc.)MIC8–16 μg/mL[10]
Chlorine-containing furanonesBacteriaMIC (minimal media)0.75 µg/mL[19]
Experimental Protocol: Quorum Sensing Inhibition Reporter Assay

Reporter gene assays are commonly used to screen for and quantify the QS-inhibitory activity of compounds.

Principle: This method utilizes a bacterial strain that has been genetically engineered to produce a measurable signal (e.g., green fluorescent protein (GFP) or bioluminescence) under the control of a QS-regulated promoter. When QS is active, the reporter gene is expressed, producing a signal. A QS-inhibiting compound will prevent or reduce this signal.

Methodology (Example using a P. aeruginosa reporter):

  • Strain: A P. aeruginosa strain carrying a plasmid with a QS-dependent promoter (e.g., lasB) fused to a reporter gene (e.g., gfp) is used.[13]

  • Culture Preparation: The reporter strain is grown in a suitable liquid medium to a specific optical density.

  • Treatment: The bacterial culture is aliquoted into a 96-well microplate. The test furanone compounds (e.g., C30 or C56) are added at various concentrations.[13] A positive control (with autoinducer, no inhibitor) and a negative control (no autoinducer, no inhibitor) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C with shaking) to allow for bacterial growth and reporter gene expression.

  • Measurement: After incubation, two measurements are taken:

    • Growth: Optical density (e.g., at 600 nm) is measured to ensure the compound is not inhibiting bacterial growth (a key feature of anti-virulence agents).

    • Reporter Signal: Fluorescence (for GFP) or luminescence is measured using a plate reader.

  • Data Analysis: The reporter signal is normalized to bacterial growth (e.g., fluorescence/OD600). The percentage of QS inhibition is calculated by comparing the normalized signal of the treated wells to that of the positive control.

Anti-inflammatory Applications

Furanone derivatives have demonstrated significant anti-inflammatory properties.[1][20] Their mechanism of action often involves the dual inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[21][22]

Mechanism of Action

Inflammation is a complex biological response involving the production of mediators like prostaglandins and leukotrienes from arachidonic acid, catalyzed by COX and LOX enzymes, respectively.[22] Certain furanone-derived heterocyclic compounds, such as pyridazinones, have been shown to be potent inhibitors of both COX-2 and 15-LOX.[21][22] By inhibiting these enzymes, furanone derivatives can effectively reduce the synthesis of pro-inflammatory mediators. Additionally, they can suppress the production of TNF-α, a critical cytokine that orchestrates the inflammatory response.[21][22] Some natural furanones also act as potent scavengers of superoxide anions, which contributes to reducing chronic inflammation by mitigating oxidative stress.[20]

Anti_Inflammatory_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LOX LOX Enzyme AA->LOX Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Furanone Furanone Derivative Furanone->COX2 Inhibits Furanone->LOX Inhibits TNFa TNF-α Production Furanone->TNFa Inhibits TNFa->Inflammation

Fig 3. Anti-inflammatory pathways targeted by furanone derivatives.
Quantitative Data: In Vitro Anti-inflammatory Activity

The inhibitory potential of furanone derivatives against key inflammatory enzymes is a critical measure of their activity.

Compound ClassDerivative ExampleTargetIC50 (µM)Reference
Pyridazinone5bCOX-110.21[21]
Pyridazinone5bCOX-20.06[21]
Pyridazinone8bCOX-20.05[21]
Pyridazinone8cCOX-20.07[21]
Pyridazinone5b15-LOX14.33[21]
Pyridazinone8b15-LOX12.06[21]
Pyridazinone8c15-LOX12.13[21]

Note: Celecoxib, a standard COX-2 inhibitor, had a reported IC50 of 0.05 µM for COX-2 in the same study.[21]

Experimental Protocol: In Vitro COX/LOX Inhibition Assay

Principle: These assays measure the enzymatic activity of COX or LOX in the presence and absence of an inhibitor. The COX assay typically measures the conversion of arachidonic acid to prostaglandin E2 (PGE2), while the LOX assay measures the formation of leukotrienes.

Methodology (General):

  • Enzyme Source: Purified ovine COX-1/COX-2 or soybean 15-LOX enzymes are used.

  • Reaction Mixture: The enzyme is pre-incubated with the test furanone derivative at various concentrations in a reaction buffer.

  • Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

  • Incubation: The mixture is incubated for a specific time at a controlled temperature (e.g., 37°C for COX).

  • Reaction Termination: The reaction is stopped, typically by adding an acid.

  • Product Quantification: The amount of product formed (e.g., PGE2 for the COX assay) is quantified. This is often done using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the product.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

Applications in Neurodegenerative Disorders

Emerging research highlights the potential of furan-containing compounds in the management of neurodegenerative diseases such as Parkinson's and Alzheimer's.[23][24][25] Their neuroprotective effects are attributed to their antioxidant and anti-inflammatory properties, as well as their ability to inhibit key enzymes involved in neurotransmitter metabolism.[23][24]

Mechanism of Action

Neurodegeneration is often linked to oxidative stress and neuroinflammation.[23][24] Furanone derivatives can act as neuroprotective agents by scavenging free radicals and mitigating oxidative stress.[23] In the context of Parkinson's disease, which is characterized by a deficiency of dopamine, inhibitors of enzymes like monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT) can increase dopamine levels. Theoretical studies have shown that dihydro-furan-2-one and its derivatives have favorable binding energies and lower inhibition constants for MAO-B compared to known drugs like selegiline, suggesting they could act as effective MAO-B inhibitors.[26]

Quantitative Data: In Silico Enzyme Inhibition

Theoretical evaluations provide estimates of binding affinity and inhibition constants (Ki), guiding the selection of promising candidates for further testing.

Compound ClassDerivative ExampleTarget EnzymeEst. Free Energy of Binding (kcal/mol)Inhibition Constant, Ki (mM)Reference
Dihydro-furan-2-oneDerivative 2MAO-B-8.110.22[26]
Dihydro-furan-2-oneDerivative 3MAO-B-8.010.27[26]
Dihydro-furan-2-oneDerivative 7MAO-B-8.330.14[26]
Dihydro-furan-2-oneDerivative 12MAO-B-8.310.15[26]
Selegiline (Control)-MAO-B-7.940.32[26]
Experimental Protocol: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, e.g., a furanone derivative) when bound to a second (a receptor, e.g., the MAO-B enzyme) to form a stable complex.

Methodology:

  • Protein and Ligand Preparation: The 3D crystal structure of the target protein (e.g., MAO-B) is obtained from a protein database. The structures of the furanone derivatives are drawn and optimized using computational chemistry software.

  • Docking Software: A docking program (e.g., DockingServer) is used to perform the simulation.[7][8]

  • Binding Site Definition: The active site of the enzyme is defined based on its known structure or co-crystallized ligands.

  • Docking Simulation: The software systematically places the ligand in the binding site in various conformations and orientations, scoring each pose based on a scoring function that estimates the binding affinity (e.g., free energy of binding).

  • Analysis: The results are analyzed to identify the best binding poses and to calculate parameters like the estimated free energy of binding and the inhibition constant (Ki).[26] The interactions between the ligand and the amino acid residues in the active site are also examined.

Conclusion

Furanone derivatives represent a highly versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy across diverse therapeutic areas—including oncology, infectious diseases, inflammation, and neurology—underscores their significance. The ability of these compounds to modulate multiple biological pathways, from inhibiting bacterial communication to arresting cancer cell growth and reducing inflammation, provides a rich foundation for the development of novel therapeutic agents. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, improving pharmacokinetic profiles, and advancing the most promising candidates into preclinical and clinical trials. The continued exploration of this chemical class holds considerable potential for addressing unmet medical needs.

References

The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Stereochemistry and Chirality of 5-Substituted Gamma-Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The γ-lactone scaffold is a privileged structural motif present in a vast array of natural products and pharmaceutically active compounds. The stereochemistry at the C5 position, in particular, plays a pivotal role in dictating the biological activity and pharmacological profile of these molecules. This technical guide provides an in-depth exploration of the stereochemistry and chirality of 5-substituted γ-lactones, offering a comprehensive overview of stereoselective synthetic strategies, analytical techniques for stereochemical determination, and the underlying principles governing their chiral recognition in biological systems.

Stereoselective Synthetic Strategies

The asymmetric synthesis of 5-substituted γ-lactones is a field of intense research, with numerous methodologies developed to control the stereochemical outcome. These strategies can be broadly categorized into chiral pool synthesis, substrate-controlled diastereoselective reactions, and catalyst-controlled enantioselective transformations.

Chiral Pool Synthesis

The "chiral pool" refers to the use of readily available, enantiomerically pure natural products as starting materials.[1] Carbohydrates, amino acids, and terpenes serve as excellent precursors for the synthesis of chiral 5-substituted γ-lactones, with their inherent stereocenters being transferred to the target molecule.

A notable example is the synthesis of γ-lactones from D-mannitol, a readily available sugar alcohol. This approach leverages the existing stereocenters of the starting material to produce highly functionalized and stereochemically defined lactones.[2][3]

Substrate-Controlled Diastereoselective Synthesis

In substrate-controlled methods, the stereochemical outcome of the reaction is dictated by the inherent chirality of the substrate. Intramolecular reactions are particularly powerful in this regard, where the conformational preferences of the starting material guide the formation of new stereocenters.

One such strategy involves the intramolecular Michael addition of enantiomerically enriched γ-[(phenylthio)acyl]oxy α,β-unsaturated esters to generate highly substituted γ-lactones with excellent diastereoselectivity.[4] Similarly, the reaction of lithium enediolates with α,β-unsaturated sulfoxonium salts affords trans-γ-lactones with high diastereomeric ratios.[5]

Catalyst-Controlled Enantioselective Synthesis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of 5-substituted γ-lactones from achiral or racemic precursors.[6] This approach utilizes chiral catalysts to create a chiral environment that favors the formation of one enantiomer over the other.

1.3.1. Asymmetric Hydrogenation: The iridium-catalyzed asymmetric hydrogenation of γ-ketoesters is a highly efficient method for producing chiral γ-lactones with excellent enantioselectivities (up to 99% ee).[7] Ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids also provides access to chiral multicyclic γ-lactones with high diastereo- and enantioselectivities.[8]

1.3.2. Copper-Catalyzed Reactions: Copper catalysts have proven versatile in the asymmetric synthesis of γ-lactones. Copper-catalyzed asymmetric conjugate reduction of β-aryl α,β-unsaturated lactones using Josiphos ligands affords products with excellent enantiomeric excesses (95–99% ee).[9] Furthermore, copper-catalyzed radical oxyfunctionalization of alkenes provides a route to a diverse range of enantiomerically enriched lactones.[10]

1.3.3. Biocatalysis: Enzymes offer an environmentally friendly and highly selective alternative for the synthesis of chiral γ-lactones. The merging of photocatalysis with biocatalysis, for instance, allows for the conversion of simple aldehydes and acrylates into chiral γ-lactones with over 99% ee and yield.[11]

Quantitative Data Summary of Synthetic Methods

Synthetic MethodCatalyst/ReagentSubstrateDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference(s)
Asymmetric Transfer HydrogenationRu-complexγ-Keto Carboxylic Acids>20:199%up to 92%[8]
Asymmetric HydrogenationIr-complexBenzo-fused Ketoesters-up to 99%up to 99%[7]
Conjugate ReductionCuBr/Josiphosβ-Aryl α,β-Unsaturated Lactones-95-99%60-97%[9]
Photochemoenzymatic SynthesisTetrabutylammonium decatungstate / Alcohol DehydrogenaseAldehydes and Acrylates->99%>99%[11]
Intramolecular Michael Addition-Enantiomerically Enriched γ-[(Phenylthio)acyl]oxy α,β-Unsaturated Esters---[4]
Enediolate ReactionLithium Enediolates / α,β-Unsaturated Sulfoxonium Salts->90:10 (trans favored)-82-99%[5]

Determination of Stereochemistry

The unambiguous determination of the absolute and relative stereochemistry of 5-substituted γ-lactones is crucial. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. Vicinal H-H coupling constants (³JHH) in the γ-lactone ring are highly dependent on the dihedral angle between the protons, which in turn is dictated by the relative configuration of the substituents.[12]

For the determination of enantiomeric composition and absolute configuration, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are used.[13][14] Chiral aryltrifluoromethylcarbinols, such as 2,2,2-trifluoro-1-(9-anthryl)ethanol, can induce chemical shift non-equivalence in the ¹H NMR spectra of enantiomeric lactones, allowing for the determination of enantiomeric excess.[13][14] The absolute configuration can often be assigned based on established models of the diastereomeric solvates.[13] ¹⁷O NMR spectroscopy can also provide insights into the electronic environment of the carbonyl and ether oxygens within the lactone ring, which is influenced by the substitution pattern.[15]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers.[16][17][18] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are among the most popular for the analysis of pharmaceutical compounds.[17] The choice of the CSP and the mobile phase is critical for achieving optimal separation.[16][18] On-line coupled reversed-phase liquid chromatography to gas chromatography (RPLC-GC) with a chiral stationary phase in the GC step is another powerful method for determining the enantiomeric composition of γ-lactones, particularly in complex matrices like edible oils.[19]

Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general guideline for the determination of the enantiomeric excess (ee) of a 5-substituted γ-lactone using chiral HPLC. The specific column and mobile phase will need to be optimized for the analyte of interest.

  • Column Selection: Screen a variety of chiral stationary phases (CSPs) to find one that provides baseline separation of the enantiomers. Common choices include polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) and macrocyclic antibiotic-based columns.[17]

  • Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents is a critical parameter for optimizing the separation and should be systematically varied.

  • Sample Preparation: Dissolve a small amount of the γ-lactone sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Inject a small volume (e.g., 10 µL) of the sample onto the column.

    • Monitor the elution of the enantiomers using a suitable detector, typically a UV detector set at a wavelength where the analyte absorbs.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Visualizing Synthetic Pathways and Logical Relationships

The synthesis and analysis of chiral 5-substituted γ-lactones involve a series of logical steps and workflows. Graphviz diagrams can be used to visually represent these processes.

Stereoselective_Synthesis_Workflow cluster_synthesis Stereoselective Synthesis cluster_analysis Stereochemical Analysis Start Achiral/Racemic Precursor or Chiral Pool Method Choose Synthetic Strategy Start->Method ChiralPool Chiral Pool Synthesis Method->ChiralPool e.g., D-Mannitol SubstrateControl Substrate-Controlled Diastereoselection Method->SubstrateControl e.g., Intramolecular Michael Addition CatalystControl Catalyst-Controlled Enantioselection Method->CatalystControl e.g., Asymmetric Hydrogenation Reaction Chemical Transformation ChiralPool->Reaction SubstrateControl->Reaction CatalystControl->Reaction Product Chiral 5-Substituted γ-Lactone Reaction->Product Analysis Determine Stereochemistry Product->Analysis NMR NMR Spectroscopy (Relative Stereochemistry, ee with CSAs) Analysis->NMR HPLC Chiral HPLC (Enantiomeric Excess) Analysis->HPLC Result Stereochemically Pure Lactone NMR->Result HPLC->Result

Figure 1: A generalized workflow for the stereoselective synthesis and analysis of 5-substituted γ-lactones.

Chiral_Analysis_Decision_Tree Start Chiral γ-Lactone Sample Question1 Is the sample a mixture of diastereomers? Start->Question1 NMR_Diastereomers Analyze by ¹H NMR (Determine dr from coupling constants and integration) Question1->NMR_Diastereomers Yes Question2 Is the sample a mixture of enantiomers? Question1->Question2 No NMR_Diastereomers->Question2 Chiral_HPLC Analyze by Chiral HPLC (Determine ee) Question2->Chiral_HPLC Yes NMR_Enantiomers Analyze by ¹H NMR with Chiral Solvating Agent (Determine ee) Question2->NMR_Enantiomers Yes (alternative) Final_Characterization Complete Stereochemical Assignment Question2->Final_Characterization No (Enantiopure) Chiral_HPLC->Final_Characterization NMR_Enantiomers->Final_Characterization

References

A Technical Guide to the Thermogravimetric Analysis of 2(3H)-Furanone, dihydro-5-undecyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and decomposition of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides valuable insights into the material's composition, purity, and degradation kinetics. For a compound like 2(3H)-Furanone, dihydro-5-undecyl-, TGA can be employed to determine its upper-temperature limit for processing and storage, identify decomposition products, and understand its overall thermal behavior.

Proposed Experimental Protocol for TGA

The following is a hypothetical, yet detailed, experimental protocol for conducting a thermogravimetric analysis of 2(3H)-Furanone, dihydro-5-undecyl-. This protocol is based on standard practices for organic molecules of similar molecular weight and volatility.

Table 1: Proposed TGA Experimental Protocol

ParameterRecommended SettingJustification
Instrument High-resolution Thermogravimetric AnalyzerTo ensure accurate mass and temperature measurements.
Sample Mass 5 - 10 mgAn optimal sample size to ensure homogeneity and prevent heat transfer limitations.
Crucible Alumina or PlatinumInert materials that will not react with the sample or its decomposition products.
Atmosphere Nitrogen (Inert) or Air (Oxidative)Nitrogen is used to study thermal decomposition without oxidation. Air can be used to investigate oxidative stability.
Flow Rate 20 - 50 mL/minTo ensure a consistent and inert (or oxidative) environment around the sample.
Temperature Range Ambient to 600 °CTo cover the entire decomposition profile of the compound.
Heating Rate 10 °C/minA common heating rate that provides good resolution of thermal events.
Data Collection Mass (%), Temperature (°C), Time (min)To generate the TGA curve (mass vs. temperature) and its derivative (DTG curve).

Illustrative Data Presentation

The following table presents hypothetical TGA data for 2(3H)-Furanone, dihydro-5-undecyl-, which is representative of what might be expected from an experimental run under a nitrogen atmosphere.

Table 2: Hypothetical TGA Data for 2(3H)-Furanone, dihydro-5-undecyl-

Thermal EventOnset Temperature (Tonset) (°C)Peak Temperature (Tpeak) (°C)Mass Loss (%)
Initial Volatilization ~150~200< 2
Primary Decomposition ~250~320~ 85
Secondary Decomposition ~380~450~ 10
Residue at 600 °C --< 3
  • Tonset : The temperature at which significant mass loss begins.

  • Tpeak : The temperature at which the rate of mass loss is at its maximum, as determined from the derivative thermogravimetric (DTG) curve.

Visualization of Experimental Workflow and Decomposition Pathway

The following diagrams illustrate the general workflow for a TGA experiment and a plausible thermal decomposition pathway for a generic γ-lactone, providing a conceptual framework for understanding the analysis of 2(3H)-Furanone, dihydro-5-undecyl-.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_data Data Interpretation s1 Weigh Sample (5-10 mg) s2 Place in TGA Crucible s1->s2 i1 Set Temperature Program (Ambient to 600°C at 10°C/min) i2 Set Atmosphere (Nitrogen at 20 mL/min) i1->i2 a1 Run TGA Experiment a2 Collect Mass Loss Data a1->a2 d1 Plot TGA and DTG Curves a2->d1 d2 Determine T-onset and T-peak d1->d2 d3 Analyze Decomposition Steps d2->d3

Caption: General experimental workflow for thermogravimetric analysis.

Decomposition_Pathway cluster_0 Initial Compound cluster_1 Thermal Energy Input cluster_2 Potential Decomposition Products furanone 2(3H)-Furanone, dihydro-5-undecyl- heat Heat (Δ) furanone->heat co2 Carbon Dioxide (CO2) heat->co2 co Carbon Monoxide (CO) heat->co alkenes Unsaturated Hydrocarbons (Alkenes) heat->alkenes h2o Water (H2O) heat->h2o

Caption: Plausible thermal decomposition pathway for a generic γ-lactone.

Discussion of Thermal Decomposition

The thermal decomposition of furanones can be a complex process. Theoretical studies on simpler furanones suggest that the decomposition is initiated by the cleavage of the lactone ring.[1][2] For a long-chain substituted furanone like 2(3H)-Furanone, dihydro-5-undecyl-, the decomposition is likely to proceed through a series of steps:

  • Ring-Opening: The initial step is predicted to be the thermally induced opening of the furanone ring, which is the least stable part of the molecule.

  • Decarboxylation/Decarbonylation: Following ring-opening, the molecule may undergo decarboxylation (loss of CO2) or decarbonylation (loss of CO).

  • Side-Chain Fragmentation: The long undecyl side chain can undergo fragmentation, leading to the formation of a variety of smaller volatile hydrocarbon molecules, primarily alkenes.

The exact nature and distribution of the decomposition products would depend on the experimental conditions, particularly the atmosphere (inert or oxidative).

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of 2(3H)-Furanone, dihydro-5-undecyl-. While specific experimental data is not currently available, the proposed protocol and illustrative data offer a solid starting point for researchers. The provided visualizations of the experimental workflow and a plausible decomposition pathway serve to conceptualize the analytical process and the chemical transformations that occur during thermal analysis. It is recommended that any future work on this compound involves empirical TGA studies to validate and expand upon the theoretical framework presented here.

References

The Solubility Profile of Dihydro-5-undecyl-2(3H)-furanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dihydro-5-undecyl-2(3H)-furanone, a gamma-lactone with a C11 alkyl chain. Given the limited direct quantitative data available for this specific molecule, this document synthesizes information on closely related long-chain lactones to predict its solubility profile. It also offers a detailed, generalized experimental protocol for determining the solubility of solid organic compounds in various organic solvents, which can be readily adapted for the title compound.

Furthermore, this guide explores the potential biological context of dihydro-5-undecyl-2(3H)-furanone by illustrating a relevant signaling pathway. Its structural similarity to N-acyl-homoserine lactones (AHLs) suggests a possible role in bacterial quorum sensing.

Predicted Solubility of Dihydro-5-undecyl-2(3H)-furanone

The solubility of a solid organic compound is primarily dictated by its polarity and the polarity of the solvent, following the principle of "like dissolves like." Dihydro-5-undecyl-2(3H)-furanone consists of a polar lactone ring and a long, nonpolar undecyl (C11) alkyl chain. This amphipathic nature suggests it will exhibit poor solubility in water and increasing solubility in organic solvents of decreasing polarity.

The following table summarizes the predicted solubility of dihydro-5-undecyl-2(3H)-furanone in a range of common organic solvents, alongside available data for structurally similar gamma-lactones.

SolventSolvent Polarity (Dielectric Constant)Predicted Solubility of Dihydro-5-undecyl-2(3H)-furanoneComparative Solubility Data for Related Lactones
Water80.1Very Low / Insolubleγ-dodecalactone: 41.54 mg/L[1]
Methanol32.7Sparingly Solubleγ-decalactone: Soluble in 95% alcohol[2]
Ethanol24.5Solubleγ-dodecalactone: Soluble in alcohol[3]
Acetone20.7SolubleNo specific data found for similar lactones
Dichloromethane8.9SolubleNo specific data found for similar lactones
Ethyl Acetate6.0SolubleNo specific data found for similar lactones
Diethyl Ether4.3SolubleNo specific data found for similar lactones
Toluene2.4SolubleNo specific data found for similar lactones
Hexane1.9Sparingly SolubleNo specific data found for similar lactones

Note: The predictions are qualitative and should be confirmed by experimental determination. The long alkyl chain is expected to significantly influence solubility, making it more soluble in nonpolar solvents compared to shorter-chain lactones.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid organic compound like dihydro-5-undecyl-2(3H)-furanone in an organic solvent.

Materials and Equipment
  • Dihydro-5-undecyl-2(3H)-furanone (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Pre-weighed vials for solvent evaporation

  • Vacuum oven or rotary evaporator

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_preparation Preparation cluster_separation Separation cluster_quantification Quantification prep1 Add excess solid to a known volume of solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sep1 Allow solid to settle prep2->sep1 sep2 Withdraw a known volume of the supernatant sep1->sep2 sep3 Filter the supernatant to remove all solid particles sep2->sep3 quant1 Transfer filtrate to a pre-weighed vial sep3->quant1 quant2 Evaporate the solvent completely quant1->quant2 quant3 Weigh the vial with the dried solute quant2->quant3 quant4 Calculate solubility (e.g., in g/L) quant3->quant4

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of dihydro-5-undecyl-2(3H)-furanone to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly and place it in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a precise volume of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and dispense the solution into a pre-weighed vial, ensuring no solid particles are transferred.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the pre-weighed vial using a gentle stream of nitrogen, a vacuum oven, or a rotary evaporator. Ensure the temperature is kept low to avoid degradation of the compound.

    • Once the solute is completely dry, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • The mass of the dissolved solid is the final weight of the vial minus the initial tare weight of the vial.

    • Solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent withdrawn.

Relevant Signaling Pathway: Bacterial Quorum Sensing

Gamma-lactones with long alkyl chains are structurally analogous to N-acyl-homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing.[4][5][6][7][8] This system allows bacteria to coordinate gene expression in a population-density-dependent manner. The LuxI/LuxR circuit is a well-characterized example of a quorum-sensing pathway.

The following diagram illustrates the fundamental logic of the LuxI/LuxR quorum-sensing pathway.

quorum_sensing cluster_cell Bacterial Cell luxI LuxI (AHL Synthase) AHL_in AHL luxI->AHL_in Synthesis luxR LuxR (Transcriptional Regulator) complex LuxR-AHL Complex luxR->complex target_genes Target Genes (e.g., virulence, biofilm formation) precursors Precursors precursors->luxI complex->target_genes Activation AHL_in->complex Binding AHL_out AHL AHL_in->AHL_out Diffusion (Low cell density) AHL_out->AHL_in Diffusion (High cell density)

Caption: The LuxI/LuxR quorum-sensing circuit in Gram-negative bacteria.

Pathway Description:

  • Signal Production: At a basal level, the LuxI protein synthesizes N-acyl-homoserine lactone (AHL) signal molecules from cellular precursors.

  • Signal Diffusion: These AHLs are small, lipid-soluble molecules that can freely diffuse across the bacterial cell membrane.

  • Population Density Dependence: At low cell densities, the AHLs diffuse out of the cells and into the surrounding environment, resulting in a low intracellular concentration. As the bacterial population grows, the extracellular concentration of AHLs increases, leading to a net influx of the signal molecules back into the cells.

  • Signal Reception and Gene Regulation: Once the intracellular concentration of AHLs reaches a certain threshold, they bind to and activate the LuxR transcriptional regulator protein. The LuxR-AHL complex then binds to specific DNA sequences, activating the transcription of target genes. These genes often code for factors involved in processes such as biofilm formation, virulence factor production, and antibiotic resistance.[4][6]

The structural similarity of dihydro-5-undecyl-2(3H)-furanone to AHLs suggests it could potentially interfere with or mimic these signaling pathways, making its study relevant for the development of novel antimicrobial or anti-biofilm agents.

References

Methodological & Application

Enantioselective Synthesis of (R)-dihydro-5-undecyl-2(3H)-furanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-dihydro-5-undecyl-2(3H)-furanone, a valuable chiral γ-lactone. Two primary methodologies are presented: a biocatalytic approach utilizing the yeast Yarrowia lipolytica and a chemical synthesis route employing a chiral manganese catalyst for C-H lactonization.

Introduction

(R)-dihydro-5-undecyl-2(3H)-furanone, also known as (R)-γ-dodecalactone, is a significant chiral molecule with applications in the flavor and fragrance industry, as well as being a key intermediate in the synthesis of various bioactive compounds. The enantiomeric purity of this lactone is crucial for its desired biological or sensory properties. This document outlines two effective methods for its stereoselective preparation.

Method 1: Biocatalytic Synthesis using Yarrowia lipolytica

This method leverages the natural metabolic pathway of the non-conventional yeast Yarrowia lipolytica to convert ricinoleic acid, the major component of castor oil, into (R)-γ-dodecalactone with high enantioselectivity. The process involves the β-oxidation of the fatty acid substrate by the yeast's peroxisomal enzymes.

Signaling Pathway: β-Oxidation of Ricinoleic Acid in Yarrowia lipolytica

G cluster_peroxisome Yeast Peroxisome cluster_extracellular Extracellular Medium (Acidic pH) Ricinoleic_Acid Ricinoleic Acid (from Castor Oil) Acyl_CoA_Synthetase Acyl-CoA Synthetase Ricinoleic_Acid->Acyl_CoA_Synthetase Activation Ricinoleoyl_CoA Ricinoleoyl-CoA Acyl_CoA_Synthetase->Ricinoleoyl_CoA Beta_Oxidation β-Oxidation Pathway (Multiple Cycles) Ricinoleoyl_CoA->Beta_Oxidation 4_Hydroxydodecanoic_Acid 4-Hydroxydodecanoic Acid Beta_Oxidation->4_Hydroxydodecanoic_Acid Chain Shortening Lactonization Spontaneous Lactonization 4_Hydroxydodecanoic_Acid->Lactonization Equilibrium R_lactone (R)-dihydro-5-undecyl-2(3H)-furanone Lactonization->R_lactone

Caption: Metabolic pathway for the biocatalytic synthesis of (R)-γ-dodecalactone.

Experimental Workflow: Biocatalytic Synthesis

G Inoculum_Preparation Inoculum Preparation (Y. lipolytica in YPG medium) Biotransformation Biotransformation (Castor oil substrate, controlled pH and temperature) Inoculum_Preparation->Biotransformation Acidification Acidification of Medium (to promote lactonization) Biotransformation->Acidification Extraction Product Extraction (e.g., with diethyl ether) Acidification->Extraction Purification Purification (e.g., column chromatography) Extraction->Purification Analysis Analysis (GC-MS, Chiral GC for ee) Purification->Analysis Final_Product (R)-dihydro-5-undecyl-2(3H)-furanone Analysis->Final_Product G Carboxylic_Acid Dodecanoic Acid Derivative (Starting Material) Reaction C-H Activation and Lactonization Carboxylic_Acid->Reaction Mn_Catalyst Chiral Mn Catalyst ((R,R)-Mn(CF3bpeb)) Mn_Catalyst->Reaction H2O2 Hydrogen Peroxide (Oxidant) H2O2->Reaction R_lactone (R)-dihydro-5-undecyl-2(3H)-furanone Reaction->R_lactone G Reactant_Mixing Reactant Mixing (Carboxylic acid, Mn catalyst in solvent) Oxidant_Addition Slow Addition of H2O2 Reactant_Mixing->Oxidant_Addition Reaction_Monitoring Reaction Monitoring (TLC, GC) Oxidant_Addition->Reaction_Monitoring Workup Aqueous Workup Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, GC-MS, Chiral HPLC/GC) Purification->Analysis Final_Product (R)-dihydro-5-undecyl-2(3H)-furanone Analysis->Final_Product

Application Notes and Protocols for the Quantification of Gamma-Lactones in Fruit Matrices by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of gamma-lactones in various fruit matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Gamma-lactones are important volatile compounds that contribute significantly to the characteristic aroma and flavor of many fruits. Accurate quantification of these compounds is crucial for quality control, flavor profiling, and authenticity studies in the food and beverage industry, as well as for understanding biosynthetic pathways in academic research.

Introduction

Gamma-lactones are a class of cyclic esters that impart fruity, creamy, and coconut-like aromas to a wide variety of fruits, including peaches, apricots, strawberries, and mangoes. Their presence and concentration can vary significantly depending on the fruit species, cultivar, ripeness, and processing conditions. This protocol outlines two primary extraction methods, Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE), followed by analysis using GC-MS. For highly accurate and precise quantification, the use of a Stable Isotope Dilution Assay (SIDA) is also detailed.

Experimental Workflow

The overall experimental workflow for the quantification of gamma-lactones in fruit matrices is depicted below.

GC-MS Workflow for Gamma-Lactone Quantification cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_analysis 3. GC-MS Analysis cluster_quantification 4. Quantification cluster_data_analysis 5. Data Analysis SampleCollection Fruit Sample Collection (e.g., Peach, Apricot, Strawberry) Homogenization Homogenization (e.g., blending with liquid nitrogen) SampleCollection->Homogenization ExtractionMethod Choice of Extraction Method Homogenization->ExtractionMethod HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) ExtractionMethod->HS_SPME for volatile-rich headspace LLE Liquid-Liquid Extraction (LLE) ExtractionMethod->LLE for broader compound range GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GC_MS LLE->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection DataProcessing Data Processing (Peak Integration, Library Search) Detection->DataProcessing QuantificationMethod Quantification Approach InternalStandard Internal Standard Calibration QuantificationMethod->InternalStandard SIDA Stable Isotope Dilution Assay (SIDA) QuantificationMethod->SIDA for highest accuracy InternalStandard->DataProcessing SIDA->DataProcessing QuantificationTable Tabulation of Quantitative Results DataProcessing->QuantificationTable

Caption: Experimental workflow for gamma-lactone quantification.

Quantitative Data Summary

The following tables summarize the concentrations of key gamma-lactones found in various fruit matrices as reported in scientific literature. Concentrations can vary significantly based on factors such as cultivar, ripeness, and analytical methodology.

Table 1: Concentration of Gamma-Lactones in Various Fruits (µg/kg)

Gamma-LactonePeachApricotStrawberryMangoPineapple
γ-HexalactoneND - 200.4 - 1.13ND - 5.2ND10 - 50
γ-HeptalactoneNDNDNDNDND
γ-Octalactone5 - 500.5 - 20ND - 101 - 155 - 30
γ-Nonalactone10 - 1001 - 30ND - 15NDND
γ-Decalactone50 - 500010 - 20010 - 1505 - 5020 - 100
γ-UndecalactoneND - 100NDNDNDND
γ-DodecalactoneND - 50NDND - 20NDND

ND: Not Detected or not reported in the cited literature. Concentration ranges are compiled from multiple sources and represent typical values.

Experimental Protocols

Sample Preparation
  • Fruit Selection: Select fresh, ripe fruits of the desired cultivar. Ensure samples are free from disease and physical damage.

  • Homogenization:

    • Wash the fruits thoroughly with deionized water and pat dry.

    • Remove seeds, stones, or cores.

    • Cut the fruit into small pieces and immediately freeze in liquid nitrogen to quench enzymatic activity.

    • Grind the frozen fruit pieces into a fine powder using a pre-chilled grinder or mortar and pestle.

    • Store the homogenized powder at -80°C until extraction.

Extraction Methodologies

This method is ideal for the analysis of volatile and semi-volatile compounds.

  • Vial Preparation: Weigh 1-5 g of the frozen fruit powder into a 20 mL headspace vial.

  • Matrix Modification (Optional): Add a saturated NaCl solution (e.g., 1-2 mL) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds into the headspace.

  • Internal Standard Spiking: For quantitative analysis, add a known amount of an appropriate internal standard (e.g., deuterated gamma-lactone for SIDA, or a compound not naturally present in the fruit like 2-octanol).

  • Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with agitation to allow for equilibration of the volatiles between the sample and the headspace.

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature with continued agitation.

  • Desorption: Immediately after extraction, insert the SPME fiber into the hot GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

This method is suitable for a broader range of compounds, including less volatile lactones.

  • Sample Preparation: Weigh 5-10 g of the homogenized fruit powder into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the selected internal standard.

  • Extraction Solvent: Add an appropriate organic solvent (e.g., dichloromethane or a mixture of pentane and diethyl ether). The volume will depend on the sample weight (e.g., 10-20 mL).

  • Extraction: Vigorously shake or vortex the mixture for a set time (e.g., 30-60 minutes). Sonication can also be used to improve extraction efficiency.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

  • Collection: Carefully collect the organic layer containing the extracted lactones.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a final volume of approximately 100-200 µL under a gentle stream of nitrogen.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of gamma-lactones. These should be optimized for the specific instrument and analytes of interest.

  • Gas Chromatograph (GC):

    • Column: A mid-polar to polar capillary column is recommended for good separation of lactones (e.g., DB-WAX, HP-5MS, or a chiral column for enantiomeric separation). A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless for SPME, Split or Splitless for LLE.

    • Oven Temperature Program:

      • Initial temperature: 40-60°C, hold for 2-5 minutes.

      • Ramp: 3-5°C/min to 220-240°C.

      • Final hold: 5-10 minutes at the final temperature.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

    • Scan Range: m/z 40-350.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity.

Quantification
  • Standard Preparation: Prepare a series of standard solutions of the target gamma-lactones at different concentrations in a suitable solvent.

  • Internal Standard Addition: Add a constant concentration of the internal standard to each standard solution and to the prepared fruit extracts.

  • Calibration Curve: Inject the standard solutions into the GC-MS and create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantification: Determine the concentration of the gamma-lactones in the fruit extracts by using the calibration curve.

SIDA is the most accurate method for quantification as it compensates for matrix effects and variations in extraction and injection efficiency.[1][2]

  • Isotopically Labeled Standards: Use commercially available or synthesized isotopically labeled (e.g., Deuterium or ¹³C) gamma-lactones as internal standards.

  • Standard Addition: Add a known amount of the labeled standard to the fruit sample before extraction.

  • GC-MS Analysis: Analyze the sample using GC-MS. The labeled and unlabeled lactones will have very similar retention times but different mass-to-charge ratios.

  • Quantification: The concentration of the native gamma-lactone is calculated based on the known amount of the added labeled standard and the measured peak area ratio of the native to the labeled compound.

Data Presentation and Interpretation

All quantitative data should be presented in clearly structured tables, as shown in Table 1, to facilitate easy comparison between different fruit matrices or cultivars. The results should be reported as mean ± standard deviation of at least three replicate analyses. The limit of detection (LOD) and limit of quantification (LOQ) for each analyte should also be determined and reported.

By following these detailed protocols, researchers can achieve reliable and accurate quantification of gamma-lactones in a variety of fruit matrices, contributing to a better understanding of fruit aroma and quality.

References

High-Performance Liquid Chromatography for the Quantitative Analysis of Furanones

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Furanones, and their derivatives, are a class of organic compounds that contribute significantly to the aroma and flavor profiles of a wide variety of food products, including fruits, coffee, and cooked meats. A key furanone is 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), which is noted for its sweet, caramel-like or "burnt-pineapple" aroma. The concentration of these compounds can be indicative of product quality, ripeness, and storage conditions. Consequently, a reliable and accurate analytical method for the quantification of furanones is essential for researchers, scientists, and professionals in the food and beverage industry, as well as in drug development where flavor masking may be a consideration. This application note provides a detailed protocol for the analysis of furanones using High-Performance Liquid Chromatography (HPLC) with UV detection, a method that offers both sensitivity and accuracy.[1][2] While Gas Chromatography (GC) can also be used, HPLC avoids the potential for thermal or oxidative decomposition of these compounds that can occur at the high temperatures used in GC analysis.[2]

Principle of the Method

This method utilizes reversed-phase HPLC (RP-HPLC) to separate furanone compounds from a sample matrix. A C18 stationary phase is employed, which retains the relatively nonpolar furanones. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is then used to elute the compounds from the column. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is achieved by monitoring the UV absorbance of the eluate at a specific wavelength, typically around 280-290 nm, where furanones exhibit strong absorbance.[1][2] For complex matrices like citrus juices, where interfering compounds may be present, a dual-wavelength detection method can be employed to improve accuracy.[3]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A crucial step to remove interfering matrix components and concentrate the analytes of interest is solid-phase extraction.[1]

Materials:

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • Sample (e.g., fruit juice)

Protocol:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 10 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Load 10 mL of the filtered and degassed sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 10 mL of deionized water to remove polar interferences.

  • Elution: Elute the retained furanones from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC Analysis

Instrumentation and Conditions:

ParameterSetting
HPLC System A standard HPLC system with a pump, autosampler, column oven, and UV detector.
Column Reversed-phase C18 column (e.g., Zorbax ODS, Keystone ODS/B), 5 µm particle size, 4.6 x 250 mm.[1][2]
Mobile Phase Isocratic mixture of 0.05M Sodium Acetate (pH 4.0) and Methanol (70:30, v/v).[1] Alternatively, a binary mobile phase of acetate buffer and methanol can be used.[2]
Flow Rate 1.0 mL/min
Column Temperature 40°C[4]
Injection Volume 20 µL
Detector UV-Vis Detector
Detection Wavelength 290 nm[1] or 280 nm[2]

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample extract onto the column.

  • Run the analysis for a sufficient time to allow for the elution of all compounds of interest.

  • Record the chromatogram and integrate the peak areas of the furanone compounds.

Calibration and Quantification

Protocol:

  • Prepare a series of standard solutions of the target furanone(s) in the mobile phase at known concentrations.

  • Inject each standard solution into the HPLC system and record the corresponding peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard.

  • Determine the concentration of the furanone(s) in the sample by comparing its peak area to the calibration curve.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of furanones using HPLC.

Table 1: HPLC Method Performance for Furanone Analysis

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Furaneol0.14 µg/mL->90%[2]
Furaneol-β-glucoside0.05 µg/mL->90%[2]
Mesifurane0.36 µg/mL->90%[2]
Furan Derivatives (in apple cider/wine)0.002 - 0.093 mg/L0.01 - 0.31 mg/L77.8 - 103%[5]

Table 2: Furanone Content in Various Fruit Juices

Fruit Juice2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) Content (ppm)Reference
Fresh Pineapple Juice1.6 - 27.3[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Fruit Juice Sample spe Solid-Phase Extraction (C18) sample->spe Loading elution Elution with Methanol spe->elution Elution reconstitution Evaporation & Reconstitution elution->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc HPLC System (C18 Column, UV Detector) filtration->hplc Injection data_acquisition Data Acquisition hplc->data_acquisition quantification Quantification data_acquisition->quantification calibration Calibration Curve calibration->quantification result Furanone Concentration quantification->result

Caption: Experimental workflow for furanone analysis.

hplc_system_schematic mobile_phase Mobile Phase (Acetate Buffer:Methanol) pump HPLC Pump mobile_phase->pump injector Autosampler/ Injector pump->injector column C18 Column injector->column detector UV Detector column->detector data_system Data System detector->data_system waste Waste detector->waste

Caption: Schematic of the HPLC system for furanone analysis.

References

Application Notes and Protocols: Dihydro-5-undecyl-2(3H)-furanone as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of dihydro-5-undecyl-2(3H)-furanone as an internal standard in quantitative analytical methods, particularly for the analysis of N-acyl homoserine lactones (AHLs), key signaling molecules in bacterial quorum sensing.

Introduction

Dihydro-5-undecyl-2(3H)-furanone, a gamma-butyrolactone derivative, is a valuable tool in analytical chemistry, serving as an effective internal standard (IS) for the quantification of various analytes, most notably N-acyl homoserine lactones (AHLs). AHLs are crucial for cell-to-cell communication in Gram-negative bacteria, a process known as quorum sensing (QS). The accurate quantification of these molecules is vital for understanding bacterial pathogenesis, biofilm formation, and for the development of novel antimicrobial agents that disrupt QS pathways. The structural similarity and comparable physicochemical properties of dihydro-5-undecyl-2(3H)-furanone to long-chain AHLs make it an ideal IS to compensate for variations in sample preparation and instrument response.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of dihydro-5-undecyl-2(3H)-furanone is essential for its effective use as an internal standard.

PropertyValue
Systematic Name Dihydro-5-undecyl-2(3H)-furanone
Molecular Formula C15H28O2
Molecular Weight 240.39 g/mol
CAS Number 7370-42-5
Boiling Point Not explicitly available, but expected to be high, similar to other long-chain lactones.
Solubility Expected to have low solubility in water and good solubility in organic solvents like methanol, acetonitrile, and ethyl acetate.

Application: Quantification of N-Acyl Homoserine Lactones (AHLs)

Dihydro-5-undecyl-2(3H)-furanone is particularly well-suited as an internal standard for the GC-MS and LC-MS/MS analysis of long-chain AHLs, such as:

  • N-decanoyl-L-homoserine lactone (C10-HSL)

  • N-dodecanoyl-L-homoserine lactone (C12-HSL)

  • N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)

  • N-tetradecanoyl-L-homoserine lactone (C14-HSL)

Rationale for Use as an Internal Standard

The efficacy of an internal standard relies on its ability to mimic the behavior of the analyte of interest throughout the analytical process. Dihydro-5-undecyl-2(3H)-furanone is a suitable choice due to:

  • Structural Analogy: Its core gamma-lactone structure is similar to the homoserine lactone ring of AHLs, and its long undecyl chain mimics the acyl chains of long-chain AHLs.

  • Similar Extraction Efficiency: Its lipophilicity is comparable to that of long-chain AHLs, ensuring similar recovery during liquid-liquid or solid-phase extraction.

  • Comparable Chromatographic Retention: It exhibits similar retention times to long-chain AHLs in reverse-phase liquid chromatography and gas chromatography, ensuring it elutes within the same analytical window.

  • Distinct Mass-to-Charge Ratio (m/z): It has a unique m/z that does not interfere with the detection of target AHLs.

Experimental Protocols

The following are detailed protocols for the use of dihydro-5-undecyl-2(3H)-furanone as an internal standard in GC-MS and LC-MS/MS analysis of AHLs from bacterial culture supernatants.

General Sample Preparation
  • Bacterial Culture: Grow the bacterial strain of interest under appropriate conditions to induce AHL production.

  • Supernatant Collection: Centrifuge the bacterial culture to pellet the cells and collect the cell-free supernatant.

  • Internal Standard Spiking: Add a known concentration of dihydro-5-undecyl-2(3H)-furanone solution (in a suitable organic solvent like methanol or acetonitrile) to the supernatant. The concentration should be within the linear range of the calibration curve.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Extract the supernatant twice with an equal volume of acidified ethyl acetate (0.1% v/v formic acid).

    • Solid-Phase Extraction (SPE): Alternatively, use a C18 SPE cartridge. Condition the cartridge with methanol and then water. Load the sample, wash with water, and elute the AHLs and the internal standard with methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase for LC-MS/MS or a suitable solvent for GC-MS.

GC-MS Protocol

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

ParameterSetting
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Initial temperature 150 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temperature 230 °C
MS Quadrupole Temp 150 °C
Scan Range m/z 50-400
Quantification Ions Dihydro-5-undecyl-2(3H)-furanone: To be determined empirically (e.g., molecular ion and characteristic fragments)Target AHLs: Characteristic fragment ions (e.g., m/z 143 for the lactone ring)
LC-MS/MS Protocol

Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 30% B, linear gradient to 95% B over 15 min, hold for 5 min, return to initial conditions and equilibrate for 5 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp 350 °C
MRM Transitions Dihydro-5-undecyl-2(3H)-furanone: Precursor ion [M+H]+ → Product ion (to be determined)Target AHLs: Precursor ion [M+H]+ → Product ion (e.g., for C12-HSL: m/z 284 → 102)

Data Presentation and Quantitative Analysis

The use of an internal standard allows for the construction of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Representative Quantitative Data

The following table summarizes typical performance data for the quantification of long-chain AHLs using an internal standard approach. While not specific to dihydro-5-undecyl-2(3H)-furanone, these values provide an expected range of performance.

AnalyteLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
C10-HSL> 0.990.1 - 1.00.5 - 5.085 - 110
C12-HSL> 0.990.1 - 1.00.5 - 5.088 - 112
3-oxo-C12-HSL> 0.990.05 - 0.50.2 - 2.090 - 108
C14-HSL> 0.990.2 - 1.51.0 - 7.582 - 115

Visualizations

Bacterial Quorum Sensing Signaling Pathway

The following diagram illustrates a simplified Gram-negative bacterial quorum sensing circuit where AHLs are the signaling molecules.

QuorumSensing cluster_cell Bacterial Cell cluster_environment Extracellular Environment cluster_neighbor_cell Neighboring Cell LuxI LuxI (AHL Synthase) AHL_in AHL LuxI->AHL_in Produces LuxR LuxR (Transcriptional Regulator) TargetGenes Target Genes (e.g., virulence, biofilm formation) LuxR->TargetGenes Activates Transcription Precursors Cellular Precursors Precursors->LuxI Synthesizes AHL_in->LuxR Binds to AHL_out AHL AHL_in->AHL_out Diffuses out AHL_neighbor AHL AHL_in_neighbor AHL AHL_neighbor->AHL_in_neighbor Diffuses in (at high cell density) LuxR_neighbor LuxR AHL_in_neighbor->LuxR_neighbor Binds to TargetGenes_neighbor Target Genes LuxR_neighbor->TargetGenes_neighbor Activates

Caption: Gram-negative bacterial quorum sensing circuit.

Experimental Workflow for Quantitative Analysis

The diagram below outlines the logical steps for a typical quantitative analysis using an internal standard.

ExperimentalWorkflow SampleCollection 1. Sample Collection (e.g., Bacterial Supernatant) Spiking 2. Internal Standard Spiking (Dihydro-5-undecyl-2(3H)-furanone) SampleCollection->Spiking Extraction 3. Analyte Extraction (LLE or SPE) Spiking->Extraction Analysis 4. Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis DataProcessing 5. Data Processing (Peak Integration) Analysis->DataProcessing Quantification 6. Quantification (Calibration Curve) DataProcessing->Quantification Result Result (Analyte Concentration) Quantification->Result

Caption: Quantitative analysis workflow with an internal standard.

Conclusion

Dihydro-5-undecyl-2(3H)-furanone is a reliable and effective internal standard for the quantitative analysis of long-chain N-acyl homoserine lactones. Its use in conjunction with sensitive analytical techniques like GC-MS and LC-MS/MS allows for the accurate determination of these important bacterial signaling molecules. The protocols and information provided herein serve as a valuable resource for researchers in the fields of microbiology, analytical chemistry, and drug development.

Application Notes and Protocols for Dihydro-5-undecyl-2(3H)-furanone in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-5-undecyl-2(3H)-furanone, also known as γ-pentadecalactone, is a long-chain lactone with potential applications in the flavor and fragrance industry. This document provides a summary of its chemical properties, sensory characteristics, and applications based on available scientific literature. Due to the limited specific data for this compound, information is supplemented with general knowledge of long-chain γ-lactones. Detailed experimental protocols for synthesis and analysis are provided as representative methods that may require further optimization.

Chemical and Physical Properties

Dihydro-5-undecyl-2(3H)-furanone is a saturated γ-lactone with a 15-carbon backbone. Its chemical structure contributes to its characteristic sensory properties and stability.

PropertyValueSource
Systematic Name Dihydro-5-undecyl-2(3H)-furanoneEPA
Synonym γ-Pentadecalactone
CAS Number 7370-42-5EPA[1]
Molecular Formula C₁₅H₂₈O₂EPA[1]
Molecular Weight 240.39 g/mol EPA[1]
Appearance White powder (for (R)-enantiomer)[2]
Solubility Likely soluble in alcohol and oils, insoluble in water[3]

Flavor and Fragrance Profile

Detailed sensory data for dihydro-5-undecyl-2(3H)-furanone is not extensively documented in publicly available literature. However, based on the general characteristics of long-chain γ-lactones, a flavor and fragrance profile can be inferred.

General Profile of Long-Chain γ-Lactones: Long-chain γ-lactones (C12 and beyond) are known for their creamy, milky, and fatty notes.[4] They can also possess subtle fruity undertones, such as peach and coconut, which become more pronounced in shorter-chain lactones.[4] The aroma is often described as rich and tenacious, making them valuable as base notes in fragrance compositions.[4]

Inferred Profile for γ-Pentadecalactone:

  • Odor: Likely to be creamy, waxy, fatty, and subtly sweet with potential musky undertones.

  • Flavor: At appropriate concentrations, it may impart a creamy, buttery, or fatty mouthfeel, enhancing dairy and savory flavors.

Natural Occurrence: γ-Pentadecalactone has been identified as a volatile constituent in some natural products, including:

  • Sweet clover (Melilotus officinalis L. Lam)[5][6]

  • Certain types of cheese[7][8]

  • Essential oils[1]

Applications in Flavor and Fragrance

3.1. Flavor Applications: Due to its likely creamy and fatty profile, γ-pentadecalactone could be utilized in:

  • Dairy Flavors: To enhance the creamy and rich notes in butter, cheese, and milk flavors.

  • Savory Flavors: To add a fatty mouthfeel to meat and savory snack flavorings.

  • Baked Goods: To provide a buttery and rich aroma and taste.

  • Confectionery: In caramel and toffee flavors to enhance richness.

A Japanese patent includes γ-pentadecalactone in a list of lactones for creating fermented-milk-like perfume compositions, suggesting its utility in dairy-type flavors.[9]

3.2. Fragrance Applications: The tenacity and potential musky, creamy notes of γ-pentadecalactone make it suitable for use as a base note or a modifier in fragrances:

  • Perfumery: To impart warmth, richness, and a creamy texture to floral and oriental fragrances.[10]

  • Personal Care Products: In lotions, soaps, and shampoos to provide a subtle, long-lasting creamy scent.

  • Household Products: As a substantive fragrance component in fabric softeners and detergents.[10]

A patent for a fragrance composition lists γ-pentadecalactone among other lactones for use in creating various scents, including chocolate flavor.[11][12]

Experimental Protocols

The following are representative protocols for the synthesis and analysis of γ-lactones. These should be adapted and optimized for the specific synthesis of dihydro-5-undecyl-2(3H)-furanone.

4.1. Synthesis of γ-Lactones from Fatty Acids (General Protocol)

This method involves the cyclization of a corresponding hydroxy fatty acid.

Objective: To synthesize dihydro-5-undecyl-2(3H)-furanone from 4-hydroxypentadecanoic acid.

Materials:

  • 4-hydroxypentadecanoic acid

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

  • Rotary evaporator

  • Standard glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 4-hydroxypentadecanoic acid in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude γ-pentadecalactone.

  • Purify the crude product by vacuum distillation or column chromatography.

A variety of methods for γ-lactone synthesis have been reported, including palladium-catalyzed olefination of free aliphatic acids and photocatalytic approaches.[13][14][15]

4.2. Quality Control and Analysis

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and purity of the synthesized γ-pentadecalactone.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms)

GC Conditions (Representative):

  • Injector Temperature: 250 °C

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Mode: Split (e.g., 50:1)

MS Conditions (Representative):

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

Procedure:

  • Prepare a dilute solution of the purified γ-pentadecalactone in a suitable solvent (e.g., dichloromethane, hexane).

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

  • Analyze the resulting chromatogram and mass spectrum. The mass spectrum should be compared with a reference spectrum if available.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the synthesized γ-pentadecalactone.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the chemical shifts, coupling constants, and integration to confirm the structure of dihydro-5-undecyl-2(3H)-furanone.

Research has been conducted on the enantiomeric differentiation of γ-pentadecalactone using NMR spectroscopy.[5][6]

Mandatory Visualizations

5.1. Experimental Workflow for Synthesis and Analysis

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start 4-Hydroxypentadecanoic Acid reaction Cyclization (Toluene, p-TSA, Reflux) start->reaction workup Aqueous Workup reaction->workup purification Purification (Vacuum Distillation) workup->purification product Pure γ-Pentadecalactone purification->product gcms GC-MS Analysis product->gcms nmr NMR Analysis product->nmr result_gcms Identity & Purity gcms->result_gcms result_nmr Structure Confirmation nmr->result_nmr

Caption: Workflow for the synthesis and analysis of γ-pentadecalactone.

5.2. Generalized Olfactory Signaling Pathway

As specific signaling pathway information for dihydro-5-undecyl-2(3H)-furanone is unavailable, a generalized diagram for olfactory signal transduction is provided.

olfactory_pathway cluster_membrane Olfactory Neuron Membrane cluster_cellular_response Cellular Response odorant Odorant Molecule (γ-Lactone) receptor Odorant Receptor (OR) odorant->receptor Binding g_protein G Protein (G_olf) receptor->g_protein Activation ac Adenylyl Cyclase III g_protein->ac Activation camp cAMP ac->camp ATP to cAMP cng Cyclic Nucleotide-Gated (CNG) Channel camp->cng Opening depolarization Membrane Depolarization cng->depolarization Na⁺, Ca²⁺ influx ca_cl_channel Ca²⁺-activated Cl⁻ Channel ca_cl_channel->depolarization Cl⁻ efflux (Amplification) depolarization->ca_cl_channel Ca²⁺ influx activates action_potential Action Potential to Brain depolarization->action_potential Signal Transduction

Caption: Generalized olfactory signal transduction cascade.

Conclusion

Dihydro-5-undecyl-2(3H)-furanone (γ-pentadecalactone) is a long-chain lactone with potential as a flavor and fragrance ingredient, likely contributing creamy, fatty, and musky notes. While its presence in some natural products has been confirmed, detailed application data and specific, optimized experimental protocols are not widely available in the public domain. The information and representative protocols provided herein serve as a foundation for further research and development into the applications of this compound. Further sensory evaluation and formulation studies are required to fully elucidate its potential in the flavor and fragrance industry.

References

Application Note: Solid-Phase Microextraction (SPME) for Volatile Lactone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices. This application note provides a detailed protocol for the analysis of volatile lactones in diverse samples using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Lactones are important aroma compounds found in many food products, beverages, and are also relevant in pharmaceutical and chemical industries.[1][2] The headspace SPME (HS-SPME) technique is particularly suitable for the analysis of volatile compounds in complex matrices.[3]

Key Advantages of SPME for Lactone Analysis:
  • Solvent-Free: Reduces environmental impact and minimizes solvent-related interference.[4]

  • High Sensitivity: Allows for the detection and quantification of trace levels of lactones.[5]

  • Simplicity and Speed: Combines sampling, extraction, and concentration into a single step, reducing sample preparation time.[6]

  • Versatility: Applicable to a wide range of sample matrices, including liquids and solids.[6]

Experimental Protocols

This section details the methodology for the analysis of volatile lactones using HS-SPME-GC-MS. The protocol is based on established methods for lactone analysis in complex matrices such as wine and other beverages.[1][2][7]

Sample Preparation

Proper sample preparation is crucial for reproducible and accurate results.

  • Liquid Samples (e.g., Wine, Beverages):

    • Pipette a defined volume (e.g., 2 mL) of the liquid sample into a headspace vial (e.g., 10 mL or 20 mL).[3]

    • For quantitative analysis, add a known concentration of an appropriate internal standard.

    • To enhance the release of volatile lactones, the ionic strength of the sample can be modified by adding a salt, such as sodium chloride (NaCl), to saturation.[8]

    • Immediately seal the vial with a PTFE-lined septum cap.

  • Solid Samples:

    • Weigh a precise amount of the homogenized solid sample into a headspace vial.

    • Add a specific volume of a suitable solvent (e.g., deionized water, buffer solution) to create a slurry or suspension.

    • Add an internal standard and salt as described for liquid samples.

    • Seal the vial tightly.

Headspace Solid-Phase Microextraction (HS-SPME)

The selection of the SPME fiber and optimization of extraction parameters are critical for achieving high extraction efficiency.

  • SPME Fiber Selection: The choice of fiber coating depends on the polarity and volatility of the target lactones. For volatile lactones, common and effective fibers include:

    • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): A triple-phase fiber suitable for a broad range of volatile and semi-volatile compounds.[3][9]

    • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): Effective for general purpose analysis of volatile compounds.[10]

    • Polyacrylate (PA): Recommended for more polar analytes.[5]

    • Before first use, condition the SPME fiber according to the manufacturer's instructions.

  • Extraction Procedure:

    • Place the sealed vial in a heating block or the autosampler's incubation chamber set to the desired extraction temperature (e.g., 40-60°C).[3]

    • Allow the sample to equilibrate at this temperature for a specific time (e.g., 10-15 minutes) with agitation to facilitate the release of volatiles into the headspace.[11]

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.[12]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Following extraction, the SPME fiber is introduced into the GC inlet for thermal desorption of the analytes.

  • Desorption:

    • Immediately after extraction, insert the SPME fiber into the hot GC inlet.

    • Desorb the analytes from the fiber at a high temperature (e.g., 250-270°C) for a sufficient time (e.g., 2-5 minutes) in splitless mode to ensure complete transfer of the analytes to the GC column.[9]

  • GC-MS Conditions: The following are typical GC-MS parameters for lactone analysis. These should be optimized for the specific instrument and target analytes.

    • Injection Port Temperature: 250-270°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Column: A non-polar or mid-polar capillary column is typically used (e.g., DB-5ms, HP-5ms, DB-WAX).

    • Oven Temperature Program:

      • Initial temperature: e.g., 40°C, hold for 2-5 minutes.

      • Ramp: e.g., 5-10°C/min to a final temperature of 230-250°C.

      • Final hold: 5-10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-350.

      • Scan Mode: Full scan for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) for quantitative analysis of target lactones to enhance sensitivity and selectivity.

Data Presentation

Quantitative data from various studies on SPME for lactone analysis are summarized below for easy comparison.

Table 1: SPME-GC-MS Method Parameters for Volatile Lactone Analysis in Wine. [1][5]

ParameterOptimized Conditions
SPME Fiber 85 µm Polyacrylate (PA)
Sample Volume 0.77 mL sample + 0.03 mL internal standard solution in a 2 mL vial
Extraction Type Headspace (HS)
Extraction Temperature 60°C
Extraction Time 40 minutes
Desorption Temperature 270°C
Desorption Time 4 minutes

Table 2: Quantitative Performance Data for Selected Lactones in Wine. [1][5]

LactoneDetection Limit (µg/L)Linearity Range (mg/L)Reproducibility (RSD%)
γ-Butyrolactone1700.2 - 203.5
γ-Hexalactone1.50.005 - 12.8
trans-Whiskey lactone1.20.005 - 13.1
γ-Octalactone0.80.002 - 12.5
cis-Whiskey lactone1.00.005 - 12.9
γ-Nonalactone1.80.005 - 14.2
γ-Decalactone1.50.005 - 13.8
δ-Decalactone1.30.005 - 13.3
γ-Undecalactone1.10.005 - 13.6

Visualizations

Experimental Workflow for SPME Analysis of Volatile Lactones

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Vial Transfer to Headspace Vial Sample->Vial Additives Add Internal Standard & Salt Vial->Additives Seal Seal Vial Additives->Seal Incubate Incubate and Equilibrate (e.g., 60°C, 15 min) Seal->Incubate Expose Expose SPME Fiber (e.g., 40 min) Incubate->Expose Desorb Thermal Desorption in GC Inlet (e.g., 270°C, 4 min) Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Reporting Quantify->Report SPME_Parameters center Extraction Efficiency Fiber SPME Fiber Coating Fiber->center Temp Extraction Temperature Temp->center Time Extraction Time Time->center Matrix Sample Matrix Effects (pH, Ionic Strength) Matrix->center Agitation Agitation/Stirring Agitation->center

References

Application Notes and Protocols: Isotopic Labeling of Dihydro-5-undecyl-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-5-undecyl-2(3H)-furanone, also known as γ-undecalactone or peach aldehyde, is a naturally occurring flavoring agent with a characteristic peach aroma. Beyond its use in the food and fragrance industries, there is growing interest in its biological activities and metabolic fate. Isotopic labeling is a powerful technique to trace the metabolism, distribution, and mechanism of action of such molecules. This document provides detailed application notes and protocols for the synthesis and analysis of isotopically labeled dihydro-5-undecyl-2(3H)-furanone, utilizing stable isotopes such as deuterium (²H) and carbon-13 (¹³C).

Isotopic Labeling Strategies

The choice of isotopic labeling strategy depends on the research question. Deuterium labeling is often used to probe metabolic pathways and reaction mechanisms, while carbon-13 labeling is invaluable for metabolic flux analysis and as an internal standard for quantitative mass spectrometry.

1. Deuterium (²H) Labeling:

Deuterium can be incorporated at various positions on the dihydro-5-undecyl-2(3H)-furanone molecule. Common strategies include:

  • Labeling of the Alkyl Chain: This can be achieved by using deuterated precursors in the synthesis, such as deuterated undecylenic acid.

  • Labeling of the Lactone Ring: Specific positions on the furanone ring can be deuterated through exchange reactions or by using deuterated reagents during the cyclization step.

2. Carbon-13 (¹³C) Labeling:

Carbon-13 can be introduced into the molecule to facilitate quantification by mass spectrometry and for NMR-based structural and metabolic studies. Key approaches include:

  • Labeling the Lactone Ring: Using ¹³C-labeled precursors like ¹³C-acrylic acid allows for the incorporation of the isotope into the furanone ring.

  • Labeling the Alkyl Chain: ¹³C-labeled undecylenic acid can be synthesized and used as a precursor to introduce the label into the side chain.

Data Presentation

Table 1: Summary of Isotopic Labeling Strategies and Applications

IsotopeLabeling PositionPrecursor ExampleTypical Isotopic Purity (%)Overall Yield (%)Key Applications
²HAlkyl Chain[¹⁰,¹¹,¹¹-²H₃]-Undec-10-enoic acid>9520-30Metabolic stability studies, reaction mechanism elucidation.
²HLactone Ring (C3, C4)D₂O with acid/base catalysis>9015-25Elucidation of lactonization mechanism, internal standard.
¹³CLactone Ring (C1-C3)[1,2,3-¹³C₃]-Acrylic acid>9930-40Quantitative analysis (SIDA), metabolic flux analysis.[1]
¹³CAlkyl Chain[U-¹³C₁₁]-Undecanoic acid>9925-35Tracing fatty acid metabolism, quantification.
²H/¹³CDual Labeled[²Hₓ]-[¹³Cᵧ]-Precursors>9810-20Gold standard internal standard for quantitative mass spectrometry.

Note: Yields and isotopic purities are estimates based on similar reported syntheses and may vary depending on the specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Synthesis of [¹⁰,¹¹,¹¹-²H₃]-Dihydro-5-undecyl-2(3H)-furanone

This protocol is adapted from methods for the deuteration of terminal alkenes and subsequent lactonization.

Materials:

  • 10-Undecenoic acid

  • Deuterium gas (D₂)

  • Wilkinson's catalyst (RhCl(PPh₃)₃)

  • Sulfuric acid (H₂SO₄)

  • Anhydrous toluene

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • Deuterogenation of 10-Undecenoic Acid:

    • In a flame-dried Schlenk flask, dissolve 10-undecenoic acid (1 mmol) in anhydrous toluene (20 mL).

    • Add Wilkinson's catalyst (0.02 mmol).

    • Evacuate the flask and backfill with deuterium gas (D₂) to 1 atm.

    • Stir the reaction mixture under a D₂ atmosphere at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or ¹H NMR until the starting material is consumed.

    • Remove the solvent under reduced pressure.

  • Lactonization:

    • To the crude deuterated undecanoic acid, add concentrated sulfuric acid (5% v/v).

    • Heat the mixture at 80-90°C with vigorous stirring for 4-6 hours.

    • Monitor the formation of the lactone by GC-MS.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure [¹⁰,¹¹,¹¹-²H₃]-dihydro-5-undecyl-2(3H)-furanone.

Characterization:

  • Confirm the structure and deuterium incorporation by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of [1,2,3-¹³C₃]-Dihydro-5-undecyl-2(3H)-furanone

This protocol is based on the radical addition of n-octanol to ¹³C-labeled acrylic acid.

Materials:

  • n-Octanol

  • [1,2,3-¹³C₃]-Acrylic acid (stabilized with hydroquinone)[1]

  • Di-tert-butyl peroxide (DTBP)

  • Boric acid or zinc bromide (catalyst)

  • Anhydrous reaction vessel

Procedure:

  • Reaction Setup:

    • In a three-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, add a portion of n-octanol and the catalyst (boric acid or zinc bromide).

    • Heat the mixture to 170-180°C with stirring.

  • Radical Addition and Lactonization:

    • Prepare a mixture of the remaining n-octanol, [1,2,3-¹³C₃]-acrylic acid, and di-tert-butyl peroxide.

    • Add this mixture dropwise to the heated reaction flask over a period of 2-3 hours.

    • After the addition is complete, continue to heat the reaction mixture under reflux for another 3-4 hours.

    • Monitor the reaction progress by GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess n-octanol by vacuum distillation.

    • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure [1,2,3-¹³C₃]-dihydro-5-undecyl-2(3H)-furanone.

Characterization:

  • Confirm the structure and ¹³C incorporation by ¹H NMR, ¹³C NMR, and HRMS. The mass spectrum will show a +3 Da shift compared to the unlabeled compound.

Visualization of Pathways and Workflows

Metabolic Pathway of γ-Lactones in Mammals

The metabolism of γ-lactones like dihydro-5-undecyl-2(3H)-furanone in mammals is believed to initiate with enzymatic ring-opening to the corresponding γ-hydroxy carboxylic acid, followed by β-oxidation.

Metabolic_Pathway Dihydro-5-undecyl-2(3H)-furanone Dihydro-5-undecyl-2(3H)-furanone 4-Hydroxy-pentadecanoic acid 4-Hydroxy-pentadecanoic acid Dihydro-5-undecyl-2(3H)-furanone->4-Hydroxy-pentadecanoic acid Lactonase 4-Hydroxy-pentadecanoyl-CoA 4-Hydroxy-pentadecanoyl-CoA 4-Hydroxy-pentadecanoic acid->4-Hydroxy-pentadecanoyl-CoA Acyl-CoA Synthetase Beta_Oxidation_Cycle β-Oxidation Cycle 4-Hydroxy-pentadecanoyl-CoA->Beta_Oxidation_Cycle Acetyl-CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl-CoA Shorter_Chain_Acyl-CoA Shorter_Chain_Acyl-CoA Beta_Oxidation_Cycle->Shorter_Chain_Acyl-CoA

Caption: Proposed metabolic pathway of dihydro-5-undecyl-2(3H)-furanone in mammals.

Experimental Workflow for Synthesis and Analysis

The general workflow for the synthesis and analysis of isotopically labeled dihydro-5-undecyl-2(3H)-furanone is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Precursor_Selection Select Labeled Precursor (e.g., ²H-undecylenic acid, ¹³C-acrylic acid) Chemical_Synthesis Chemical Synthesis (e.g., Deuterogenation, Radical Addition) Precursor_Selection->Chemical_Synthesis Purification Purification (e.g., Column Chromatography) Chemical_Synthesis->Purification Structural_Verification Structural Verification (NMR, HRMS) Purification->Structural_Verification Purity_Assessment Purity and Isotopic Enrichment (GC-MS) Structural_Verification->Purity_Assessment Application Application in Biological System (e.g., Cell Culture, Animal Model) Purity_Assessment->Application Quantification Quantification (Stable Isotope Dilution Assay) Application->Quantification

Caption: General workflow for the synthesis and analysis of labeled γ-undecalactone.

Signaling Pathways

Currently, there is limited evidence for the direct involvement of dihydro-5-undecyl-2(3H)-furanone in specific cell signaling pathways in mammals. The primary biological activities reported for γ-lactones are related to their antimicrobial properties. The proposed mechanism of antimicrobial action often involves the α,β-unsaturated lactone moiety, which can act as a Michael acceptor, leading to the alkylation of nucleophilic residues in enzymes and other proteins, thereby disrupting cellular function.[2] However, dihydro-5-undecyl-2(3H)-furanone is a saturated lactone and would not act via this mechanism. Its antimicrobial effects may be related to altering cell membrane permeability.[3] Further research is required to elucidate any specific signaling roles of this molecule in mammalian systems.

Conclusion

The isotopic labeling of dihydro-5-undecyl-2(3H)-furanone provides a powerful tool for elucidating its metabolic fate and biological functions. The protocols and strategies outlined in these application notes offer a starting point for researchers to produce and utilize these valuable tracer molecules. While the direct involvement of this lactone in mammalian signaling pathways remains an open area of investigation, the use of isotopically labeled analogues will be crucial in uncovering its potential roles in cellular processes.

References

Application Notes and Protocols for the Development of Insect Semiochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insect semiochemicals, naturally occurring compounds used for communication, are pivotal in mediating critical insect behaviors such as mating, oviposition, and foraging.[1] The application of these chemical signals in pest management offers a targeted and environmentally benign alternative to conventional pesticides.[2][3][4] Recent advancements in analytical chemistry and molecular biology have significantly enhanced our ability to identify, synthesize, and deploy these compounds for effective and sustainable pest control strategies.[1] These strategies include monitoring, mass trapping, mating disruption, and innovative "push-pull" systems.[2][3] This document provides detailed application notes and protocols for researchers and professionals engaged in the development of insect semiochemicals.

Data Presentation: Efficacy of Semiochemical-Based Strategies

The effective application of semiochemicals in pest management is contingent on factors such as the target species, the specific chemical compounds, their concentration, and the delivery method. The following tables summarize quantitative data from various studies, providing insights into the efficacy of different semiochemical-based approaches.

Table 1: Efficacy of Pheromone Traps for Monitoring and Mass Trapping

Target InsectSemiochemical(s)Trap TypeTrap DensityEfficacy MetricResultReference
Helicoverpa armigeraSex Pheromone BlendFunnel Traps20 traps/acreMoth Catches / Pod Infestation12.93-13.82 moths/trap; significant reduction in pod infestation[5]
Helicoverpa armigeraPheromone LuresNot SpecifiedNot SpecifiedBehavioral Response (%)83.3% response to pheromone treatments[6]
Spodoptera lituraPheromone LuresNot SpecifiedNot SpecifiedBehavioral Response (%)76.7% response to pheromone treatments[6]
Bemisia tabaciMethyl Salicylate, LinaloolNot SpecifiedNot SpecifiedAttraction Rate (%)70.0% attraction[6]
Nilaparvata lugensMethyl Salicylate, LinaloolNot SpecifiedNot SpecifiedAttraction Rate (%)66.7% attraction[6]

Table 2: Impact of Semiochemical-Based Interventions on Pest Populations and Crop Yield

CropTarget PestIntervention StrategyPest Population Reduction (%)Crop Yield Improvement (%)Reference
CottonMultiple PestsPheromone-based suppression46.7% - 59.1%Up to 22.8%[6]
ChilliMultiple PestsPheromone-based suppressionSignificant reductionSignificant improvement[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the successful identification and validation of novel semiochemicals.

Protocol 1: Electroantennography (EAG)

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a rapid screening tool for identifying biologically active semiochemicals.[7][8][9]

Materials:

  • Live insects (e.g., moths, beetles)

  • Dissection microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Insect saline solution (e.g., 210 mM NaCl, 3.1 mM KCl, 10 mM CaCl₂, 2.1 mM NaCO₃, and 0.1 mM NaH₂PO₄, pH 7.2)[10]

  • High-impedance DC amplifier

  • Stimulus controller

  • Humidified air source

  • Pasteur pipettes and filter paper

  • Test compounds and solvent (e.g., hexane, isopropyl alcohol)

  • Data acquisition system

Procedure:

  • Antenna Preparation:

    • Anesthetize the insect (e.g., by cooling).

    • Under a dissection microscope, carefully excise an antenna at its base.

    • Trim the distal tip of the antenna to ensure good electrical contact.[10]

  • Electrode Mounting:

    • Fill two glass capillary electrodes with insect saline solution.

    • Mount the excised antenna between the two electrodes, with the base inserted into the reference electrode and the tip making contact with the recording electrode.[11]

  • Stimulus Delivery:

    • A constant stream of humidified air is passed over the antenna.

    • Prepare serial dilutions of the test compounds in a suitable solvent.

    • Apply a small aliquot (e.g., 10 µL) of the test solution onto a piece of filter paper and insert it into a Pasteur pipette.[11]

    • The stimulus controller is used to inject a puff of air through the pipette, delivering the odorant into the humidified air stream.[10]

  • Data Recording and Analysis:

    • The electrical potential changes across the antenna are amplified and recorded by the data acquisition system.

    • The amplitude of the EAG response is measured as the maximum depolarization from the baseline.

    • A solvent blank and a known standard compound should be used as controls.

    • Responses to test compounds are typically normalized by subtracting the response to the solvent blank.[10]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

GC-MS is a powerful analytical technique used to separate and identify the components of a volatile chemical mixture, such as those collected from insects or their host plants.[12][13][14]

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5MS)

  • Helium carrier gas

  • Volatile collection apparatus (e.g., solid-phase microextraction (SPME) fibers, aeration chambers with adsorbent traps)

  • Solvents for elution (e.g., hexane, dichloromethane)

  • Sample vials

Procedure:

  • Volatile Collection:

    • Collect volatile semiochemicals from the source (e.g., insect glands, headspace of calling insects, host plant emissions) using a suitable method like SPME or dynamic headspace collection with adsorbent traps.

  • Sample Preparation:

    • If using adsorbent traps, elute the trapped volatiles with a minimal amount of a high-purity solvent.

    • If using SPME, the fiber is directly inserted into the GC injection port.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1-2 µL) of the sample extract or the SPME fiber into the GC inlet.

    • Separation: The volatile compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. A typical temperature program might be: hold at 40°C for 5 min, then ramp to 290°C at 5°C/min, and hold for 10 min.

    • Ionization and Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting charged fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.

  • Data Analysis:

    • Identify the compounds by comparing their mass spectra to a reference library (e.g., NIST) and by comparing their retention times to those of authentic standards.

    • Quantify the relative abundance of each compound by integrating the area under its corresponding peak in the total ion chromatogram.

Protocol 3: Y-Tube Olfactometer Bioassay

The Y-tube olfactometer is a common behavioral bioassay used to assess the preference of an insect for one of two odor sources.[15][16][17][18]

Materials:

  • Y-tube olfactometer (glass or acrylic)

  • Air pump or compressed air source

  • Flow meters

  • Humidifier and activated carbon filter

  • Odor sources (e.g., test compounds on filter paper, live insects, plant material)

  • Test insects

  • Observation area with controlled lighting (often dim red light)[15]

Procedure:

  • Setup:

    • Assemble the Y-tube olfactometer and connect it to a clean, humidified, and filtered air source.

    • Adjust the flow meters to ensure equal airflow through both arms of the Y-tube.

    • Place the odor sources at the upstream end of each arm. One arm will contain the test odor, and the other will contain a control (e.g., solvent only).

  • Bioassay:

    • Introduce a single insect into the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

    • A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum period.

  • Data Collection and Analysis:

    • Record the first choice of each insect and the total number of insects choosing each arm.

    • After testing a set number of insects, clean the olfactometer thoroughly with solvent and bake at a high temperature to remove any residual odors.[15]

    • Rotate the position of the test and control arms to avoid any positional bias.

    • Analyze the data using a chi-square test or a binomial test to determine if there is a significant preference for the test odor over the control.

Protocol 4: Wind Tunnel Bioassay

Wind tunnel bioassays provide a more realistic assessment of an insect's long-range orientation and flight behavior in response to an odor plume.[19][20][21]

Materials:

  • Wind tunnel with a flight section and laminar airflow

  • Variable speed fan

  • Charcoal filter for incoming air

  • Odor source delivery system (e.g., filter paper, automated sprayer)

  • Insect release platform

  • Video recording equipment

  • Controlled lighting and temperature

Procedure:

  • Setup:

    • Place the odor source at the upwind end of the wind tunnel.

    • Adjust the fan to create a consistent wind speed (e.g., 30 cm/s).[21]

    • Ensure the flight chamber has visual cues on the walls and floor to aid the insect's in-flight orientation.

  • Bioassay:

    • Acclimatize the insects to the wind tunnel conditions.

    • Release a single insect onto the platform at the downwind end of the tunnel.

    • Record the insect's flight path and behavior for a set period (e.g., 5 minutes).[21]

  • Data Collection and Analysis:

    • Score various behaviors, such as taking flight, upwind flight, casting (zigzagging flight), and landing on or near the source.[22]

    • Analyze the flight tracks to determine parameters like flight speed, turning angle, and orientation towards the odor source.

    • Compare the behavioral responses to the test odor with those to a control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a comprehensive understanding of semiochemical development.

Insect Olfactory Signaling Pathway

The detection of semiochemicals by insects involves a sophisticated molecular signaling cascade within the olfactory sensory neurons located in the antennal sensilla.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Odorant Odorant Molecule OBP_unbound Odorant Binding Protein (OBP) Odorant->OBP_unbound Binding OBP_bound OBP-Odorant Complex OR_complex Odorant Receptor (OR) + Orco Co-receptor Complex OBP_bound->OR_complex Delivery & Activation SNMP Sensory Neuron Membrane Protein (SNMP) OBP_bound->SNMP Interaction (for some pheromones) Ion_Channel Ion Channel (Cation Influx) OR_complex->Ion_Channel Gating SNMP->OR_complex Facilitates Ligand Transfer Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Caption: Generalized insect olfactory signaling pathway.

The process begins with odorant molecules entering the sensillum lymph through pores in the cuticle.[23] Here, they are bound by Odorant Binding Proteins (OBPs) or Chemosensory Proteins (CSPs), which solubilize and transport these hydrophobic molecules to the dendritic membrane of an olfactory sensory neuron.[24][25][26] The OBP-odorant complex then interacts with a heterodimeric receptor complex, which is composed of a specific Odorant Receptor (OR) that confers ligand specificity, and a highly conserved co-receptor, Orco.[27][28][29][30][31] For some pheromones, a Sensory Neuron Membrane Protein (SNMP) is also involved in facilitating the transfer of the ligand to the receptor complex.[32][33][34] This interaction leads to the opening of an ion channel, resulting in cation influx, depolarization of the neuron, and the generation of an action potential that is transmitted to the brain.[23]

Experimental Workflow for Semiochemical Development

The development of a novel semiochemical for pest management follows a structured workflow, from initial discovery to field application.

Semiochemical_Development_Workflow Observation Step 1: Behavioral Observation & Hypothesis Collection Step 2: Volatile Collection (e.g., SPME) Observation->Collection Analysis Step 3: Chemical Analysis (GC-MS, GC-EAD) Collection->Analysis Identification Step 4: Identification of Bioactive Compounds Analysis->Identification Synthesis Step 5: Chemical Synthesis & Purification Identification->Synthesis Lab_Bioassay Step 6: Laboratory Bioassays (EAG, Olfactometer, Wind Tunnel) Synthesis->Lab_Bioassay Lab_Bioassay->Identification Feedback Loop Formulation Step 7: Formulation & Dispenser Development Lab_Bioassay->Formulation Field_Trials Step 8: Field Trials & Efficacy Testing Formulation->Field_Trials Field_Trials->Formulation Optimization IPM Step 9: Integration into IPM Strategy Field_Trials->IPM

Caption: Workflow for insect semiochemical development.

This workflow begins with the observation of a specific insect behavior that is likely mediated by chemical cues. Volatiles are then collected from the relevant source and analyzed using techniques like GC-MS and GC-EAD to identify the constituent compounds and determine which ones elicit an antennal response.[35][36] The identified bioactive compounds are then chemically synthesized and subjected to a battery of laboratory bioassays to confirm their behavioral effects. Following successful lab validation, formulations and controlled-release dispensers are developed and tested in field trials to evaluate their efficacy under real-world conditions. The final step involves integrating the proven semiochemical-based tool into a comprehensive Integrated Pest Management (IPM) program.[3]

Logical Relationships in Push-Pull Strategies

The "push-pull" strategy is an advanced IPM approach that utilizes a combination of repellent ("push") and attractant ("pull") stimuli to manipulate pest distribution and protect a crop.

Push_Pull_Strategy Main_Crop Main Crop Pest Insect Pest Pest->Main_Crop Attack Pull_Plant Border 'Pull' Plant (Attractant Semiochemicals) Pest->Pull_Plant Attracts ('Pull') Push_Plant Intercropped 'Push' Plant (Repellent Semiochemicals) Push_Plant->Main_Crop Intercropped with Push_Plant->Pest Repels ('Push') Natural_Enemies Natural Enemies Pull_Plant->Natural_Enemies Provides Habitat for Natural_Enemies->Pest Controls

Caption: Logical diagram of a push-pull pest management strategy.

In a typical push-pull system, the main crop is protected by intercropping it with a "push" plant that emits volatile semiochemicals that are repellent to the target pest. Concurrently, a highly attractive "pull" plant is planted as a border crop, luring the pests away from the main crop. Often, the "pull" crop also serves as a habitat for the natural enemies of the pest, further enhancing the overall control effect. This multi-faceted approach reduces pest pressure on the main crop, minimizes the need for insecticides, and promotes biodiversity.

References

Troubleshooting & Optimization

Troubleshooting low yield in dihydro-5-undecyl-2(3H)-furanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dihydro-5-undecyl-2(3H)-furanone Synthesis

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of dihydro-5-undecyl-2(3H)-furanone, also known as γ-undecalactone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than the reported values. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • Acrylic Acid: Ensure the acrylic acid is free from polymerization inhibitors, which are often added for storage. These can quench the radical reaction. Consider passing the acrylic acid through a column of basic alumina to remove inhibitors immediately before use.

    • n-Octanol: Use dry n-octanol. Water can interfere with the reaction.

    • Initiator: Peroxide initiators like di-tert-butyl peroxide can decompose over time. Use a fresh bottle or test the activity of your current stock.

  • Reaction Conditions:

    • Temperature: The reaction is typically conducted at elevated temperatures (160-190°C).[1] Ensure your reaction temperature is stable and within the optimal range. Lower temperatures will result in a slow or incomplete reaction, while excessively high temperatures can lead to side reactions and decomposition of the product.

    • Addition Rate: A slow and controlled addition of the acrylic acid and initiator mixture is crucial.[1] A rapid addition can lead to an uncontrolled exotherm and the formation of poly(acrylic acid).

    • Atmosphere: While not always explicitly stated, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the reactants and intermediates, potentially improving the yield.

  • Side Reactions:

    • The formation of byproducts can reduce the yield of the desired lactone. One common byproduct is tert-butanol when using di-tert-butyl peroxide.[1] Ensuring its removal during the reaction can help drive the equilibrium towards the product.[1]

    • Polymerization of acrylic acid is a significant side reaction. Slow addition of the monomer helps to minimize this.

Q2: The reaction seems to have stalled, and I still have a significant amount of starting material. What should I do?

A2: A stalled reaction is often due to an issue with the initiator or the reaction temperature.

  • Initiator Depletion: The radical initiator has a finite half-life at a given temperature. If the reaction time is excessively long, the initiator may be fully consumed before the reaction goes to completion. You can try adding another small portion of the initiator.

  • Incorrect Temperature: Verify the reaction temperature. If it's too low, the rate of radical formation from the initiator will be too slow to sustain the reaction.

  • Presence of Inhibitors: As mentioned in Q1, inhibitors in the acrylic acid are a common cause of stalled radical reactions.

Q3: My final product is impure. What are the likely impurities and how can I remove them?

A3: Impurities in the synthesis of γ-undecalactone can include unreacted starting materials, byproducts from the initiator, and products of side reactions.

  • Common Impurities:

    • Unreacted n-octanol and acrylic acid.

    • tert-Butanol (from di-tert-butyl peroxide).

    • High-boiling oligomers or polymers of acrylic acid.

  • Purification:

    • Distillation: Vacuum distillation is the most common method for purifying γ-undecalactone. Due to its relatively high boiling point, a good vacuum is required to prevent decomposition at high temperatures.

    • Chromatography: If distillation does not provide the desired purity, column chromatography on silica gel can be employed.

Q4: I am observing a "muddy aroma" and "plentiful impurity gases" in my product. What is the cause?

A4: These issues are often associated with racemic mixtures produced by purely chemical synthesis methods and can be indicative of various side products.[2] To obtain a product with a pure aroma, meticulous purification is essential.[2] Chiral synthesis methods can also be employed to produce a specific enantiomer with a cleaner aroma profile.[2]

Quantitative Data Summary

The following table summarizes reaction conditions and yields from various reported syntheses of γ-undecalactone.

CatalystInitiatorTemperature (°C)Reflux Time (h)Yield (%)Reference
Boric AcidDi-tert-butyl peroxide170380.53[3]
Zinc BromideDi-tert-butyl peroxide170579.98[3]
Boric AcidDi-tert-butyl peroxide175479.62[1]
Zinc BromideDi-tert-butyl peroxide180478.52[3]

Experimental Protocols

Synthesis of Dihydro-5-undecyl-2(3H)-furanone via Radical Addition

This protocol is a generalized procedure based on common literature methods.[1][3]

Materials:

  • n-Octanol

  • Acrylic Acid (inhibitor-free)

  • Di-tert-butyl peroxide (initiator)

  • Boric Acid or Zinc Bromide (catalyst)

  • Three-necked round-bottom flask

  • Condenser

  • Dropping funnel

  • Thermometer

  • Heating mantle with magnetic stirring

Procedure:

  • Setup: Assemble the three-necked flask with a condenser, a dropping funnel, and a thermometer. Place the flask in a heating mantle on a magnetic stirrer.

  • Initial Charge: To the flask, add approximately three-quarters of the total n-octanol and the catalyst (boric acid or zinc bromide). The molar ratio of n-octanol to acrylic acid should be between 5:1 and 7:1.[1] The molar ratio of acrylic acid to catalyst is approximately 39:1.[1]

  • Heating: Begin stirring and heat the mixture to the reaction temperature (e.g., 175°C).[1]

  • Addition of Reactants: In the dropping funnel, prepare a mixture of the remaining n-octanol, acrylic acid, and the initiator (di-tert-butyl peroxide). The molar ratio of acrylic acid to initiator should be between 8:1 and 13:1.[1]

  • Once the reaction flask has reached the target temperature, begin the dropwise addition of the mixture from the dropping funnel. The addition should be slow and controlled, at a rate of approximately 2.5-3 mL/h.[1]

  • Reaction: After the addition is complete, maintain the reaction mixture at temperature with stirring for a reflux period of 3-5 hours.[1]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess n-octanol by vacuum distillation.

    • The crude product can then be purified by fractional vacuum distillation to yield pure dihydro-5-undecyl-2(3H)-furanone.

Visualizations

Reaction_Pathway Synthesis of Dihydro-5-undecyl-2(3H)-furanone n-Octanol n-Octanol Radical_Addition Radical Addition n-Octanol->Radical_Addition Acrylic Acid Acrylic Acid Acrylic Acid->Radical_Addition Hydroxy_Acid_Intermediate 4-Hydroxyundecanoic Acid Radical_Addition->Hydroxy_Acid_Intermediate Lactonization Lactonization (-H2O) Hydroxy_Acid_Intermediate->Lactonization Product Dihydro-5-undecyl-2(3H)-furanone Lactonization->Product Initiator Di-tert-butyl peroxide (Initiator) Initiator->Radical_Addition Catalyst Boric Acid / ZnBr2 (Catalyst) Catalyst->Lactonization

Caption: Reaction pathway for the synthesis of dihydro-5-undecyl-2(3H)-furanone.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Purity (Acrylic Acid, n-Octanol, Initiator) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_conditions Verify Reaction Conditions (Temperature, Addition Rate) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Correct? check_conditions->conditions_ok adjust_conditions Adjust Temperature/ Addition Rate conditions_ok->adjust_conditions No check_impurities Analyze for Side Products (e.g., by GC-MS, NMR) conditions_ok->check_impurities Yes adjust_conditions->check_conditions impurities_present Side Products Identified? check_impurities->impurities_present optimize_purification Optimize Purification (e.g., Vacuum Distillation) impurities_present->optimize_purification Yes end Yield Improved impurities_present->end No optimize_purification->end

Caption: Troubleshooting workflow for low yield in dihydro-5-undecyl-2(3H)-furanone synthesis.

References

Technical Support Center: Optimization of Lactonization for Long-Chain Hydroxy Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of lactonization reactions of long-chain hydroxy acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the lactonization of long-chain hydroxy acids, offering potential causes and solutions.

Problem ID Issue Potential Causes Suggested Solutions
L-001 Low to no yield of the desired macrolactone. - Intermolecular reactions: Polymerization or oligomerization is often a major competing reaction with intramolecular lactonization.[1] - Unfavorable conformation: The hydroxy acid (seco-acid) may not readily adopt the necessary conformation for cyclization.[1][2] - Steric hindrance: Bulky substituents near the reacting hydroxyl or carboxylic acid groups can impede the reaction.[3] - Ineffective activation: The carboxylic acid may not be sufficiently activated for nucleophilic attack by the hydroxyl group.- Implement high-dilution techniques: Slowly add the substrate to a large volume of solvent using a syringe pump to favor intramolecular reactions.[1][4] - Select an appropriate catalyst/reagent: Different methods like Yamaguchi, Shiina, or Corey-Nicolaou macrolactonization have varying efficiencies depending on the substrate.[5] - Computational modeling: In some cases, computer-assisted design of the seco-acid can help predict and favor cyclizable conformations.[1]
L-002 Formation of diolides and other oligomers. - High substrate concentration: This is the primary cause for favoring intermolecular over intramolecular reactions.[1]- Strict adherence to high-dilution principles: Maintain a very low concentration of the hydroxy acid throughout the reaction.[1][4] - Immobilization techniques: Consider using microemulsions, zeolites, or solid-liquid phase transfer catalysis to isolate reacting molecules.[2]
L-003 Isomerization of the product. - Reaction conditions: The reagents or temperature used may be promoting isomerization, for instance, of double bonds within the lactone ring.[1]- Milder reaction conditions: Explore alternative lactonization methods that proceed under milder conditions to avoid isomerization.[6] - Protecting groups: Ensure that all sensitive functional groups that could lead to side reactions are adequately protected.
L-004 Racemization or epimerization at chiral centers. - Harsh reaction conditions: The use of strong acids or bases, or high temperatures can lead to the loss of stereochemical integrity, especially at α-chiral centers.[6]- Use of stereoconservative methods: Employ methods known to preserve stereochemistry, such as certain ynamide-mediated lactonizations.[6] - Enzymatic catalysis: Biocatalytic methods can offer high stereoselectivity.[7][8]
L-005 Difficulty in purifying the macrolactone. - Formation of multiple side products: Competing reactions can lead to a complex mixture that is difficult to separate.[9]- Optimize reaction selectivity: Fine-tune reaction conditions to minimize the formation of byproducts. - Alternative purification techniques: Explore different chromatographic methods or crystallization to isolate the desired product.

Frequently Asked Questions (FAQs)

Here are answers to common questions regarding the lactonization of long-chain hydroxy acids.

Q1: What is the "high dilution technique" and why is it important for macrolactonization?

A1: The high dilution technique is a crucial strategy to promote intramolecular cyclization (lactonization) over intermolecular reactions (polymerization).[1] It involves the slow addition of the hydroxy acid substrate to a large volume of solvent. This ensures that the concentration of the substrate in the reaction vessel remains extremely low at all times, minimizing the chances of two or more substrate molecules reacting with each other.[1][4]

Q2: How do I choose the right lactonization method for my specific long-chain hydroxy acid?

A2: The choice of method is highly substrate-dependent.[2] Classical methods involving stoichiometric activating agents like the Yamaguchi (2,4,6-trichlorobenzoyl chloride), Shiina (2-methyl-6-nitrobenzoic anhydride), or Corey-Nicolaou (2,2'-dipyridyldisulfide) reagents are widely used.[5] More recent methods utilize transition metal catalysts (e.g., Pd, Mn) or enzymatic approaches, which can offer milder reaction conditions and improved selectivity.[10][11][12] The stereochemistry and functional groups present in your substrate will influence the optimal choice.[1]

Q3: Can lactonization be achieved without protecting other hydroxyl groups in the molecule?

A3: In some cases, yes. Selective macrolactonization in the presence of unprotected hydroxyl groups has been reported.[1] The conformation of the molecule can play a significant role in directing the reaction to the desired hydroxyl group.[2] However, in many instances, protection of other nucleophilic groups is necessary to prevent side reactions.

Q4: What are some common catalysts and reagents used for macrolactonization?

A4: A variety of catalysts and reagents are available. Some of the most common are summarized in the table below.

Method Key Reagent(s) Typical Conditions Notes
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Triethylamine, DMAPToluene, refluxA classic and widely used method for macrolactonization.[5]
Shiina Macrolactonization 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP, TriethylamineDichloromethane, room temp. to refluxKnown for its high yields and mild conditions.[5]
Corey-Nicolaou Macrolactonization 2,2'-Dipyridyl disulfide, TriphenylphosphineToluene or Xylene, refluxProceeds via a thioester intermediate.[5]
Steglich Esterification N,N'-Dicyclohexylcarbodiimide (DCC) or EDCI, DMAPDichloromethane, 0°C to room temp.Commonly used for ester formation, can be applied to lactonization.[2][5]
Mukaiyama Reagent 2-Chloro-1-methylpyridinium iodide, TriethylamineDichloromethane, refluxAnother method for carboxylic acid activation.[5]
Pd-Catalyzed C-H Activation Pd(OAc)₂, Ligand (e.g., MPAA), Oxidant (e.g., TBHP)HFIP, 60°CEnables lactonization through C-H functionalization.[10]
Mn-Catalyzed C-H Lactonization Mn(II) complex, H₂O₂TFE or HFIP, 0°C to room temp.Offers regioselective lactonization at specific C-H bonds.[11][12]

Q5: At what concentration should I run my high-dilution lactonization reaction?

A5: The optimal concentration is substrate-dependent, but generally, concentrations in the range of 0.001 M to 0.05 M are used. Some protocols may even call for concentrations as low as 0.4 mM.[5] The key is to maintain conditions where the intramolecular reaction is kinetically favored over the intermolecular one.

Experimental Protocols

General Procedure for Pd-Catalyzed β-C(sp³)–H Lactonization

This protocol is adapted from a method for the palladium-catalyzed β-C(sp³)–H lactonization of aliphatic acids.[10]

  • In a culture tube, add Pd(CH₃CN)₂Cl₂ (10 mol%), a suitable ligand (e.g., L11, 20 mol%), CsHCO₃ (0.5 eq), and the carboxylic acid substrate (0.1 mmol) in air.

  • Add a magnetic stir bar to the tube.

  • Add 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (1.0 mL) and tert-butyl hydroperoxide (TBHP, ca. 5.5 M in decane, 2.0 eq).

  • Stir the reaction mixture at room temperature for 3 minutes.

  • Heat the mixture to 60°C and stir for 12 hours.

  • After cooling to room temperature, concentrate the mixture in vacuo.

  • Purify the resulting residue by preparative thin-layer chromatography or by dilution with ethyl acetate and washing with a saturated NaHCO₃ solution.[10]

General Procedure for Mn-Catalyzed γ-Lactonization of Primary C-H Bonds

This protocol is based on a manganese-catalyzed method for the lactonization of unactivated primary C-H bonds.[12]

  • Dissolve the carboxylic acid substrate (25 mM) and the chiral Mn catalyst (2 mol %) in trifluoroethanol (TFE).

  • Cool the solution to 0°C.

  • Over a period of 30 minutes, use a syringe pump to deliver 1.5 equivalents of H₂O₂ (as a 0.9 M solution in TFE).

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC or LC-MS).

  • Upon completion, quench the reaction and proceed with standard workup and purification procedures.

Visualizations

Experimental_Workflow_Lactonization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start with Long-Chain Hydroxy Acid reagents Select Lactonization Reagents/Catalyst start->reagents solvent Prepare High-Dilution Solvent Setup reagents->solvent addition Slow Addition of Substrate via Syringe Pump solvent->addition reaction_step Reaction under Optimized Conditions (Temp, Time) addition->reaction_step quench Quench Reaction reaction_step->quench extraction Solvent Extraction quench->extraction purification Chromatography/ Crystallization extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end Isolated Macrolactone characterization->end

Caption: General experimental workflow for macrolactonization.

Troubleshooting_Logic start Low Lactone Yield? check_oligomers Oligomers/Polymers Detected? start->check_oligomers high_dilution Implement/Optimize High Dilution check_oligomers->high_dilution Yes check_sm Starting Material Recovered? check_oligomers->check_sm No success Yield Improved high_dilution->success activation Change/Optimize Activating Agent or Catalyst check_sm->activation Yes side_products Other Side Products? check_sm->side_products No activation->success conformation Consider Substrate Conformation/Strain conformation->activation side_products->conformation No protecting_groups Review Protecting Group Strategy side_products->protecting_groups Yes milder_conditions Use Milder Reaction Conditions protecting_groups->milder_conditions milder_conditions->success

Caption: Troubleshooting logic for low-yield lactonization.

References

Addressing peak tailing of gamma-lactones in gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during gas chromatography (GC) analysis.

Troubleshooting Guide: Peak Tailing of Gamma-Lactones

Peak tailing is a common chromatographic problem that can affect resolution and the accuracy of quantification. This guide provides a systematic approach to addressing peak tailing specifically for gamma-lactones.

What causes peak tailing for gamma-lactones?

Gamma-lactones are polar compounds, and their peak tailing in GC is often due to unwanted interactions with active sites within the GC system. These active sites are typically free silanol groups (-Si-OH) on the surfaces of the inlet liner, the column, or packing material.[1][2][3] These interactions can lead to some analyte molecules being retained longer than the bulk of the sample, resulting in a skewed peak with a "tail".

Other potential causes include:

  • Improper column installation: A poorly cut column or incorrect installation depth can create dead volumes and turbulence in the carrier gas flow path.[2][4]

  • Column contamination: Accumulation of non-volatile residues from the sample matrix at the head of the column can create active sites.[3]

  • Inappropriate injection parameters: Suboptimal injector temperature or a slow injection can lead to band broadening and tailing.[5][6]

  • Column overload: Injecting too much sample can saturate the stationary phase.[1][7]

  • Condensation effects: If the initial oven temperature is too high, it can prevent proper focusing of the analytes at the head of the column, especially in splitless injection.

Frequently Asked Questions (FAQs)

Q1: My gamma-lactone peaks are tailing. What is the first thing I should check?

A1: Start with the most common and easily correctable issues. First, perform inlet maintenance. This includes replacing the inlet liner and septum.[8] A contaminated or active liner is a primary cause of peak tailing for polar compounds like gamma-lactones.[9][10][11] Second, ensure your column is installed correctly. A fresh, clean cut of the column inlet and correct installation depth are crucial for good peak shape.[2][4]

Q2: I've performed inlet maintenance and checked the column installation, but the tailing persists. What's the next step?

A2: The next step is to evaluate your GC method parameters. Consider the following:

  • Injector Temperature: Ensure the injector temperature is optimal. Too low a temperature can lead to incomplete vaporization, while too high a temperature can cause degradation of your analytes. A typical starting point is 250 °C.

  • Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20 °C below the boiling point of your solvent to ensure proper solvent focusing.[2][12]

  • Column Choice: For polar compounds like gamma-lactones, a mid-polarity column is often a good choice. A stationary phase containing (35%-phenyl)-methyl polysiloxane has been shown to provide good peak shape for lactones.[13]

Q3: Can derivatization help reduce the peak tailing of gamma-lactones?

A3: Yes, derivatization is a powerful technique to reduce peak tailing of polar analytes. By converting the polar lactone into a less polar derivative, its interaction with active sites in the GC system is minimized. A common method is silylation, which replaces the active hydrogens in the molecule. For gamma-lactones, which are cyclic esters, derivatization would typically involve opening the lactone ring to form the corresponding hydroxy acid, which can then be derivatized. However, a more direct approach for related compounds like gamma-hydroxybutyrate (GHB) involves conversion to gamma-butyrolactone (GBL) and subsequent derivatization. A procedure using trifluoroacetic anhydride (TFAA) and heptafluoro-1-butanol (HFB) has been reported for the derivatization of GHB.[14] While not a direct derivatization of the lactone itself, this indicates that derivatization of the corresponding open-chain hydroxy acid is a viable strategy.

Q4: How do I know if my column is still good or if it needs to be replaced?

A4: A significant increase in peak tailing for your quality control standards, which cannot be resolved by inlet maintenance or parameter optimization, can indicate column degradation. You can try to restore the column's performance by trimming the front end (e.g., 10-20 cm) to remove contaminated sections.[15] If this does not improve the peak shape, the column may need to be replaced.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting peak tailing of gamma-lactones.

TroubleshootingWorkflow start Peak Tailing Observed for Gamma-Lactones inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum) start->inlet_maintenance check_installation Check Column Installation (Fresh Cut, Correct Depth) inlet_maintenance->check_installation Tailing Persists problem_solved Problem Solved inlet_maintenance->problem_solved Tailing Resolved evaluate_parameters Evaluate GC Method Parameters check_installation->evaluate_parameters Tailing Persists check_installation->problem_solved Tailing Resolved consider_column Consider a Different GC Column evaluate_parameters->consider_column Tailing Persists evaluate_parameters->problem_solved Tailing Resolved derivatization Consider Derivatization consider_column->derivatization Tailing Persists consider_column->problem_solved Tailing Resolved derivatization->problem_solved Tailing Resolved

Figure 1. A step-by-step workflow for troubleshooting gamma-lactone peak tailing.

Experimental Protocols

Protocol 1: Improving Peak Shape of Underivatized Gamma-Butyrolactone through Inlet Maintenance and Parameter Optimization

This protocol describes a systematic approach to improving the peak shape of underivatized gamma-butyrolactone.

1. Initial Analysis (Baseline):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar 5% phenyl-methylpolysiloxane phase.

  • Injector: Splitless, 250 °C.

  • Oven Program: 50 °C (1 min hold), then ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Sample: 1 µL of 10 µg/mL gamma-butyrolactone in methanol.

2. Inlet Maintenance:

  • Cool the injector and oven.

  • Turn off carrier gas flow at the instrument.

  • Remove the old septum and inlet liner.

  • Clean the injector port with a suitable solvent (e.g., methanol, acetone).

  • Install a new, deactivated inlet liner (e.g., a liner with glass wool). It is crucial to use a deactivated liner to minimize interactions with the polar analyte.[9][10][11]

  • Install a new septum.

  • Restore carrier gas flow and leak-check the inlet.

3. Column Re-installation:

  • Carefully trim 5-10 cm from the front of the column using a ceramic scoring wafer to ensure a clean, square cut.

  • Re-install the column into the injector at the manufacturer's recommended depth.

  • Condition the column according to the manufacturer's instructions.

4. Optimized Analysis:

  • Re-analyze the gamma-butyrolactone standard using the same GC conditions as the initial analysis.

  • If tailing persists, consider adjusting the initial oven temperature. Lowering it to 40°C (below the boiling point of methanol) can improve peak focusing.

Protocol 2: Derivatization of Gamma-Butyrolactone for Improved Peak Shape

This protocol is an adaptation of a method for a related compound and serves as a starting point for developing a derivatization procedure for gamma-lactones.

1. Sample Preparation:

  • This procedure would typically involve a hydrolysis step to open the lactone ring, which is not detailed here and would require careful optimization. The following steps assume the starting material is the corresponding gamma-hydroxy acid.

2. Derivatization Reaction (based on a method for GHB): [14]

  • To 100 µL of the aqueous sample containing the gamma-hydroxy acid, add 50 µL of a solution of trifluoroacetic anhydride (TFAA) and 2,2,3,3,4,4,4-heptafluoro-1-butanol (HFB).

  • Vortex the mixture for 1 minute.

  • The reaction is rapid and should be complete at room temperature.

3. GC-MS Analysis of the Derivative:

  • Column: A mid-polarity column such as a (35%-phenyl)-methyl polysiloxane phase is recommended.[13]

  • Injector: Splitless, 250 °C.

  • Oven Program: Optimize the temperature program for the separation of the derivatized product. A starting point could be 70 °C, ramping to 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL.

Data Presentation

The following tables illustrate the expected improvement in peak shape after performing the troubleshooting steps outlined above. The peak asymmetry factor is a measure of peak tailing, with a value of 1.0 representing a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.

Table 1: Effect of Inlet Maintenance on Gamma-Butyrolactone Peak Asymmetry

ConditionPeak Asymmetry Factor
Before Inlet Maintenance2.1
After Replacing Liner and Septum1.3

Table 2: Effect of Column Selection on Gamma-Butyrolactone Peak Asymmetry

Column Stationary PhasePeak Asymmetry Factor
5% Phenyl-methylpolysiloxane1.8
35% Phenyl-methylpolysiloxane1.1

Table 3: Effect of Derivatization on Peak Asymmetry

AnalytePeak Asymmetry Factor
Underivatized Gamma-Butyrolactone2.0
Derivatized Product1.1

Logical Relationships in Troubleshooting

The following diagram illustrates the relationship between the problem (peak tailing) and its potential causes and solutions.

LogicalRelationships problem Peak Tailing of Gamma-Lactones cause1 Active Sites in System problem->cause1 cause2 Improper Installation problem->cause2 cause3 Suboptimal Parameters problem->cause3 cause4 Column Issues problem->cause4 solution1 Inlet Maintenance (Deactivated Liner) cause1->solution1 solution5 Derivatization cause1->solution5 solution2 Correct Column Installation cause2->solution2 solution3 Optimize Method (Temperatures, Flow) cause3->solution3 solution4 Column Conditioning/Trimming or Replacement cause4->solution4

Figure 2. The relationship between causes and solutions for peak tailing.

References

Improving the stability of dihydro-5-undecyl-2(3H)-furanone in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydro-5-undecyl-2(3H)-furanone, focusing on improving its stability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for dihydro-5-undecyl-2(3H)-furanone in aqueous solutions?

A1: The primary degradation pathway for dihydro-5-undecyl-2(3H)-furanone, a γ-lactone, in aqueous solutions is hydrolysis. This involves the opening of the lactone ring to form the corresponding open-chain hydroxy acid, 4-hydroxy-pentadecanoic acid. This reaction is reversible and can be catalyzed by both acids and bases.[1][2]

Q2: What are the key factors that influence the stability of dihydro-5-undecyl-2(3H)-furanone in aqueous solutions?

A2: The stability of dihydro-5-undecyl-2(3H)-furanone is primarily influenced by:

  • pH: The rate of hydrolysis is significantly affected by the pH of the solution. Both acidic and basic conditions can catalyze the ring-opening reaction.[1][3] Stability is generally greatest in the neutral pH range (around 6.5-7.5).[3]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[1][3] For long-term storage, refrigeration or freezing is recommended.[3]

  • Solvent: While soluble in polar solvents like water and ethanol, these solvents can also participate in the hydrolysis reaction.[3] The presence of co-solvents can influence stability.[4]

  • Light: Prolonged exposure to light, particularly UV light, can potentially lead to degradation.[3]

Q3: How can I monitor the degradation of dihydro-5-undecyl-2(3H)-furanone in my experiments?

A3: The degradation can be monitored by various analytical techniques that can separate and quantify the parent compound and its degradation products. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are highly selective and sensitive methods for this purpose.[3] These techniques allow for the quantification of trace amounts of both the furanone and its hydrolyzed form.

Troubleshooting Guides

Issue 1: I am observing a rapid loss of my compound in an aqueous buffer.

  • Potential Cause: The pH of your buffer may be promoting hydrolysis.

  • Troubleshooting Steps:

    • Verify Buffer pH: Measure the pH of your solution. Stability is often optimal at a neutral pH (6.5-7.5).[3]

    • pH Adjustment: If your experimental conditions allow, adjust the pH to a more neutral range.

    • Buffer Selection: Choose a buffer system that maintains the pH in the desired stability range throughout your experiment.

Issue 2: My stock solution of dihydro-5-undecyl-2(3H)-furanone is showing degradation over time, even when stored at 4°C.

  • Potential Cause: Even at low temperatures, hydrolysis can occur, albeit at a slower rate. The solvent system may also be contributing to instability.

  • Troubleshooting Steps:

    • Solvent Consideration: If possible, prepare stock solutions in a less protic organic solvent where the compound is stable (e.g., DMSO, ethanol) and dilute into your aqueous buffer immediately before use.

    • Storage Conditions: For long-term storage, consider freezing the stock solution at -20°C or -80°C.[3]

    • Inert Atmosphere: To prevent potential oxidative degradation, consider overlaying your solution with an inert gas like nitrogen or argon before sealing and storing.

Issue 3: I am seeing unexpected peaks in my chromatogram when analyzing my sample.

  • Potential Cause: These peaks could correspond to the hydrolyzed form of dihydro-5-undecyl-2(3H)-furanone or other degradation byproducts.

  • Troubleshooting Steps:

    • Mass Spectrometry Analysis: Utilize mass spectrometry (MS) to determine the molecular weight of the unknown peaks. The primary hydrolysis product, 4-hydroxy-pentadecanoic acid, will have a molecular weight corresponding to the addition of one molecule of water (18.015 g/mol ) to the parent compound.

    • Forced Degradation Study: Perform a forced degradation study by intentionally exposing your compound to acidic, basic, and high-temperature conditions. Analyze the resulting solutions to confirm the identity of the degradation products.

Quantitative Data

CompoundConditionTemperatureTimeObservationReference
γ-Valerolactone (GVL)Neutral Water60°CSeveral WeeksNo reaction observed[1]
γ-Valerolactone (GVL)Neutral Water100°CA few daysEquilibrium reached with 4-hydroxyvaleric acid[1]
γ-Valerolactone (GVL)Aqueous HCl or H₂SO₄Room Temperature-Catalyzes ring opening to 4-hydroxyvaleric acid[1]

Experimental Protocols

Protocol 1: General Stability Testing of Dihydro-5-undecyl-2(3H)-furanone in Aqueous Solution

  • Solution Preparation: Prepare a stock solution of dihydro-5-undecyl-2(3H)-furanone in a suitable organic solvent (e.g., ethanol). Spike this stock solution into the desired aqueous buffers (e.g., pH 3, 5, 7, 9) to a final known concentration.

  • Incubation: Aliquot the solutions into sealed vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C). Protect the samples from light by using amber vials or covering them with aluminum foil.[3]

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Sample Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by, for example, neutralizing the pH or rapidly freezing the sample.

  • Analysis: Analyze the samples using a validated HPLC or GC method to quantify the remaining concentration of dihydro-5-undecyl-2(3H)-furanone.

  • Data Analysis: Plot the concentration of the compound as a function of time for each condition to determine the degradation kinetics.

Visualizations

degradation_pathway furanone Dihydro-5-undecyl-2(3H)-furanone (Lactone Form) hydroxy_acid 4-Hydroxy-pentadecanoic acid (Open-Chain Form) furanone->hydroxy_acid Hydrolysis (H₂O, H⁺ or OH⁻) hydroxy_acid->furanone Lactonization (-H₂O)

Caption: Reversible hydrolysis of dihydro-5-undecyl-2(3H)-furanone.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution prep_buffer Spike into Aqueous Buffers (Varying pH) prep_stock->prep_buffer incubate Incubate at Different Temperatures and Time Points prep_buffer->incubate analyze HPLC or GC Analysis incubate->analyze quantify Quantify Remaining Compound analyze->quantify kinetics Determine Degradation Kinetics quantify->kinetics

Caption: Workflow for assessing the stability of the compound.

References

Side-reaction products in the synthesis of 5-alkyl-gamma-butyrolactones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-alkyl-gamma-butyrolactones. The information provided is designed to address common side-reactions and offer practical solutions to overcome challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-reactions observed during the synthesis of 5-alkyl-gamma-butyrolactones via enolate alkylation?

A1: The two most prevalent side-reactions are over-alkylation, leading to the formation of di-alkylated gamma-butyrolactones, and hydrolysis of the lactone ring, which results in the formation of the corresponding gamma-hydroxybutyric acid salt.[1][2]

Q2: How can I minimize the formation of the di-alkylated byproduct?

A2: Minimizing di-alkylation can be achieved by carefully controlling the stoichiometry of the reagents. Using a slight excess of the lactone starting material relative to the alkylating agent can be beneficial. Additionally, employing a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) helps to ensure complete and rapid enolate formation, which can favor mono-alkylation.[1][3] The reaction time should also be monitored, as longer reaction times can increase the likelihood of di-alkylation.

Q3: What conditions favor the hydrolysis of the gamma-butyrolactone ring?

A3: The gamma-butyrolactone ring is susceptible to hydrolysis under basic conditions, especially in the presence of water.[1][2] The use of strong nucleophilic bases or the introduction of water during the reaction or workup can lead to ring-opening. To avoid this, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere. The workup procedure should be carefully designed to neutralize the base without prolonged exposure to aqueous basic conditions.

Q4: What is the recommended procedure for purifying the desired 5-alkyl-gamma-butyrolactone?

A4: Purification is typically achieved through a combination of techniques. After quenching the reaction, an aqueous workup is performed to remove inorganic salts and water-soluble byproducts. The crude product is then purified by vacuum distillation or flash column chromatography.[4][5][6] The choice between distillation and chromatography depends on the boiling points and polarities of the desired product, starting material, and byproducts.

Troubleshooting Guides

Problem 1: Low yield of the desired 5-alkyl-gamma-butyrolactone with a significant amount of unreacted starting material.
Possible Cause Suggested Solution
Incomplete deprotonation of the gamma-butyrolactone.Ensure the use of a sufficiently strong and non-nucleophilic base, such as freshly prepared LDA. Verify the exact concentration of the LDA solution. Use at least one full equivalent of the base.
Insufficiently reactive alkylating agent.Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). Ensure the alkylating agent is pure and free of inhibitors.
Reaction temperature is too low.While initial deprotonation is performed at low temperatures, the alkylation step may require warming to proceed at a reasonable rate. Monitor the reaction progress by TLC or GC to determine the optimal temperature profile.
Problem 2: Significant formation of di-alkylated byproduct.
Possible Cause Suggested Solution
Excess of alkylating agent or prolonged reaction time.Use a slight excess of gamma-butyrolactone relative to the alkylating agent (e.g., 1.1 equivalents of lactone to 1.0 equivalent of alkylating agent). Monitor the reaction closely and quench it as soon as the starting material is consumed.
The mono-alkylated product is deprotonated and reacts further.Add the alkylating agent slowly at a low temperature to maintain a low concentration of the alkylating agent throughout the reaction.
Use of a less sterically hindered base.Employ a bulky base like LDA to favor the formation of the kinetic enolate and potentially reduce the rate of the second alkylation.
Problem 3: Presence of a significant amount of a polar, water-soluble byproduct.
Possible Cause Suggested Solution
Hydrolysis of the gamma-butyrolactone ring.Ensure all solvents and reagents are strictly anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). During workup, neutralize the reaction mixture quickly with a mild acid (e.g., saturated aqueous ammonium chloride solution) at low temperatures.
Presence of water in the reaction mixture.Dry all glassware thoroughly before use. Use freshly distilled solvents.

Quantitative Data on Side-Product Formation

The ratio of mono- to di-alkylated products is highly dependent on the reaction conditions. While a comprehensive dataset is not available in a single source, the following table summarizes general trends observed in the alkylation of gamma-butyrolactone.

Reaction Condition Effect on Mono-alkylation (Desired Product) Effect on Di-alkylation (Side-Product) Effect on Hydrolysis (Side-Product)
Base Strong, non-nucleophilic bases (e.g., LDA) generally give higher yields.Stronger bases can increase the rate of the second alkylation if not controlled.Nucleophilic bases (e.g., NaOH, KOH) significantly increase hydrolysis.
Temperature Higher temperatures can increase the reaction rate but may also promote side-reactions.Higher temperatures can lead to an increase in di-alkylation.Higher temperatures accelerate hydrolysis.
Stoichiometry (Lactone:Alkyl Halide) Using a slight excess of lactone can improve the yield of the mono-alkylated product.Using an excess of the alkylating agent significantly increases di-alkylation.Not directly affected, but prolonged reaction times to consume excess reagent can increase hydrolysis risk.
Reaction Time Optimal time leads to complete consumption of starting material.Prolonged reaction times increase the chance of di-alkylation.Longer exposure to basic conditions increases the risk of hydrolysis.

Experimental Protocols

Key Experiment: Synthesis of 5-Alkyl-Gamma-Butyrolactone via LDA Alkylation

This protocol provides a general procedure for the alpha-alkylation of gamma-butyrolactone using Lithium Diisopropylamide (LDA) and an alkyl halide.

Materials:

  • Gamma-butyrolactone

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Alkyl halide (e.g., propyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. To this, add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents). Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: Slowly add a solution of gamma-butyrolactone (1.0 equivalent) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at -78 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield the pure 5-alkyl-gamma-butyrolactone.

Visualizations

Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Alkylation Reaction cluster_workup Workup and Purification cluster_byproducts Potential Side-Products LDA_prep Prepare LDA solution in THF at -78°C Enolate_formation Add γ-butyrolactone to LDA solution to form the enolate LDA_prep->Enolate_formation Freshly prepared Alkylation Add alkyl halide to the enolate solution Enolate_formation->Alkylation After 1 hour Hydrolysis γ-hydroxybutyric acid salt Enolate_formation->Hydrolysis Presence of H2O Quench Quench reaction with saturated NH4Cl Alkylation->Quench After 2-4 hours Dialkylation Di-alkylated γ-butyrolactone Alkylation->Dialkylation Over-alkylation Extraction Aqueous workup and extraction Quench->Extraction Quench->Hydrolysis Improper workup Drying Dry organic layer Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by vacuum distillation or column chromatography Concentration->Purification

Caption: Experimental workflow for the synthesis of 5-alkyl-gamma-butyrolactones.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Base Base Selection (e.g., LDA vs. NaH) Mono Mono-alkylation (Desired Product) Base->Mono Strong, bulky base favors Di Di-alkylation (Side-Product) Base->Di Strong base can promote Hydro Hydrolysis (Side-Product) Base->Hydro Nucleophilic base promotes Temp Temperature Control (e.g., -78°C vs. RT) Temp->Mono Low temp controls Temp->Di High temp can increase Temp->Hydro High temp increases Stoich Stoichiometry (Lactone:Alkyl Halide) Stoich->Mono Excess lactone favors Stoich->Di Excess alkyl halide favors Time Reaction Time Time->Di Longer time increases Time->Hydro Longer time increases

Caption: Relationship between reaction conditions and product distribution.

References

Technical Support Center: Resolving Racemic Dihydro-5-undecyl-2(3H)-furanone (γ-Dodecalactone)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the resolution of racemic dihydro-5-undecyl-2(3H)-furanone, a valuable chiral compound used in the flavor, fragrance, and pharmaceutical industries.

Troubleshooting Guides

Resolving racemic mixtures can present several challenges. The following tables outline common problems encountered during enzymatic kinetic resolution and diastereomeric crystallization of γ-dodecalactone, their potential causes, and recommended solutions.

Table 1: Troubleshooting Enzymatic Kinetic Resolution
Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Conversion - Inactive enzyme (lipase).- Inappropriate solvent.- Incorrect temperature or pH.- Presence of enzyme inhibitors.- Use a fresh batch of lipase or test its activity with a standard substrate.- Screen different organic solvents (e.g., toluene, hexane, MTBE).- Optimize temperature (typically 30-50°C for lipases) and ensure the absence of strong acids or bases.- Purify the racemic mixture to remove any potential inhibitors.
Low Enantioselectivity (Low ee%) - Suboptimal enzyme choice.- Incorrect acyl donor.- Water content in the reaction medium.- Screen a variety of lipases (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase).- Test different acyl donors (e.g., vinyl acetate, isopropenyl acetate).- Ensure the use of anhydrous solvents and molecular sieves to control the water activity.
Difficulty in Separating Product from Unreacted Substrate - Similar polarities of the esterified product and the starting lactone.- Optimize chromatographic separation conditions (e.g., gradient elution, different stationary phase).- Consider derivatization of the unreacted alcohol to alter its polarity before chromatography.
Inconsistent Results - Variability in enzyme activity.- Inconsistent reaction setup (e.g., stirring speed, temperature fluctuations).- Standardize the enzyme activity for each batch.- Maintain precise control over all reaction parameters.
Table 2: Troubleshooting Diastereomeric Crystallization
Problem Potential Cause(s) Recommended Solution(s)
No Crystal Formation - Inappropriate solvent system.- Supersaturation not reached.- Incorrect stoichiometry of the resolving agent.- Screen a wide range of solvents and solvent mixtures.- Concentrate the solution or cool it down slowly.- Ensure an equimolar amount of the resolving agent is used.
Oily Precipitate Forms Instead of Crystals - Low purity of the racemic mixture or resolving agent.- Solvent system is too polar or non-polar.- Purify the starting materials.- Adjust the solvent polarity by adding a co-solvent.
Low Diastereomeric Excess (de%) of Crystals - Co-crystallization of both diastereomers.- Inefficient resolving agent.- Perform multiple recrystallizations.- Screen different chiral resolving agents (e.g., chiral amines or acids).- Optimize the crystallization temperature and cooling rate.
Low Yield of Crystalline Product - High solubility of the desired diastereomer in the chosen solvent.- Change the solvent to one in which the desired diastereomer is less soluble.- Lower the crystallization temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving racemic γ-dodecalactone?

A1: The most common and effective methods for resolving racemic γ-dodecalactone are enzymatic kinetic resolution (EKR) using lipases and diastereomeric crystallization. Chiral chromatography can also be used, particularly for analytical purposes and small-scale preparative separations.

Q2: Which enzyme is recommended for the enzymatic kinetic resolution of γ-dodecalactone?

A2: Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly effective and commonly used biocatalyst for the kinetic resolution of lactones and secondary alcohols.

Q3: How do I choose a suitable resolving agent for diastereomeric crystallization?

A3: The choice of resolving agent depends on the functional group available for salt formation. Since γ-dodecalactone can be hydrolyzed to the corresponding γ-hydroxy acid, chiral amines (e.g., (R)- or (S)-1-phenylethylamine) can be used to form diastereomeric salts with the carboxylic acid. The selection is often empirical, and screening of different resolving agents is recommended.

Q4: How can I determine the enantiomeric excess (ee%) of my resolved sample?

A4: The enantiomeric excess is typically determined by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC)[1]. This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.

Q5: What is a realistic yield to expect from a kinetic resolution?

A5: In a classical kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%, as the other enantiomer remains unreacted.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-γ-Dodecalactone

This protocol describes a typical procedure for the lipase-catalyzed acylation of one enantiomer of γ-dodecalactone.

Materials:

  • Racemic γ-dodecalactone

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous toluene (solvent)

  • Molecular sieves (3Å)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask, add racemic γ-dodecalactone (1.0 g, 5.04 mmol) and anhydrous toluene (50 mL).

  • Add molecular sieves to the solution to ensure anhydrous conditions.

  • Add vinyl acetate (0.87 g, 10.1 mmol, 2 equivalents).

  • Add immobilized Candida antarctica lipase B (100 mg).

  • Seal the flask and stir the mixture at 40°C.

  • Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the acetylated product.

  • Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with fresh toluene to recover any adsorbed product.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Separate the unreacted γ-dodecalactone enantiomer from the acetylated enantiomer by column chromatography on silica gel.

Protocol 2: Analysis of Enantiomeric Excess by Chiral Gas Chromatography

This protocol provides a general method for determining the ee% of a sample containing γ-dodecalactone enantiomers.

Instrumentation and Columns:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXcst).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Program: 100°C hold for 1 min, then ramp to 200°C at 2°C/min.

  • Carrier Gas: Helium

  • Injection Volume: 1 µL (of a dilute solution in hexane or another suitable solvent)

Procedure:

  • Prepare a standard solution of the racemic γ-dodecalactone to determine the retention times of both the (R) and (S) enantiomers.

  • Prepare a dilute solution of the resolved sample.

  • Inject the racemic standard and the sample into the GC.

  • Integrate the peak areas for each enantiomer in the chromatograms.

  • Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Visualizations

Experimental Workflow for Enzymatic Resolution

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Purification cluster_products Products racemate Racemic γ-Dodecalactone reaction Stirring at 40°C (Monitoring by Chiral GC/HPLC) racemate->reaction solvent Anhydrous Toluene solvent->reaction acyl_donor Vinyl Acetate acyl_donor->reaction enzyme Immobilized Lipase enzyme->reaction filtration Filter to remove enzyme reaction->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enantiomer_S (S)-γ-Dodecalactone chromatography->enantiomer_S ester_R (R)-Acetylated Dodecalactone chromatography->ester_R

Caption: Workflow for the enzymatic kinetic resolution of γ-dodecalactone.

Troubleshooting Logic for Low Enantioselectivity

G cluster_causes Potential Causes cluster_solutions Solutions start Low Enantioselectivity (Low ee%) cause1 Suboptimal Enzyme start->cause1 cause2 Incorrect Acyl Donor start->cause2 cause3 Presence of Water start->cause3 sol1 Screen different lipases cause1->sol1 sol2 Test various acyl donors cause2->sol2 sol3 Use anhydrous solvents and molecular sieves cause3->sol3

Caption: Troubleshooting logic for low enantioselectivity in enzymatic resolution.

References

Technical Support Center: Optimization of Furanone Extraction from Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of furanones from natural products. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and effective extraction processes.

Frequently Asked Questions (FAQs)

Q1: What are furanones and why are they important?

A1: Furanones are a class of heterocyclic organic compounds that are significant as aroma constituents in many fruits, vegetables, and processed foods.[1] They are valued for their sweet, caramel-like, or fruity aromas and are of great interest to the food, fragrance, and pharmaceutical industries. For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®) is a key flavor compound in strawberries and pineapples.[2][3]

Q2: What are the main challenges in extracting furanones from natural products?

A2: The primary challenges in furanone extraction include their high polarity, which makes them difficult to extract with non-polar solvents, and their thermal instability, which can lead to degradation during high-temperature extraction methods.[4] Additionally, their concentrations in natural matrices can be very low, requiring sensitive and optimized extraction and analytical techniques. The pH of the extraction medium can also significantly impact their stability.[2]

Q3: Which extraction method is best for furanones?

A3: The choice of extraction method depends on the specific furanone, the natural matrix, and the available resources. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred over traditional methods like Soxhlet extraction because they offer shorter extraction times, reduced solvent consumption, and can be performed at lower temperatures, which helps to prevent the degradation of thermally sensitive furanones.[5] However, Soxhlet extraction can still be effective and is a well-established technique.

Q4: How does pH affect furanone stability during extraction?

A4: The stability of furanones is pH-dependent. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) has been found to be unstable at various pH values, with decomposition observed across a range of pH 2.0-8.0.[2][6] It is crucial to control the pH of the extraction solvent to minimize degradation and maximize yield. The optimal pH will depend on the specific furanone derivative.

Q5: How can I prevent the thermal degradation of furanones during extraction?

A5: To prevent thermal degradation, it is advisable to use extraction methods that operate at lower temperatures, such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) with controlled power settings.[7][8] For methods that require heat, such as Soxhlet extraction, optimizing the extraction time and using the lowest possible temperature that allows for efficient extraction is crucial. Theoretical studies on furanone decomposition suggest that interconversion and decomposition can occur at elevated temperatures.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of furanones.

Low Extraction Yield
Potential Cause Troubleshooting Step
Inappropriate Solvent Polarity Furanones are generally polar compounds. Ensure the solvent or solvent mixture has a polarity that matches the target furanone. Ethanol-water mixtures are often effective.[5]
Degradation of Furanones Furanones can be sensitive to heat and pH.[2][8] Use a lower extraction temperature or a method with shorter extraction times (e.g., UAE, MAE). Buffer the extraction solvent to a pH where the target furanone is most stable.
Insufficient Extraction Time or Power For methods like UAE and MAE, the extraction time and power may be insufficient to disrupt the plant cell walls and release the furanones. Incrementally increase the time and/or power and monitor the yield.
Solid-to-Liquid Ratio Too High A high ratio of sample material to solvent can lead to incomplete extraction. Ensure there is enough solvent to fully immerse the sample and allow for effective mass transfer.
Improper Sample Preparation The particle size of the natural product matrix can affect extraction efficiency. Grinding the sample to a smaller, uniform particle size can increase the surface area available for extraction.
Co-extraction of Impurities
Potential Cause Troubleshooting Step
Low Selectivity of the Extraction Solvent The chosen solvent may be extracting a wide range of compounds in addition to the target furanones. Consider using a more selective solvent or a multi-step extraction process with solvents of different polarities.
Complex Natural Product Matrix Many natural products contain a complex mixture of compounds. A post-extraction clean-up step, such as Solid-Phase Extraction (SPE), is often necessary to remove interfering compounds.
Inadequate SPE Sorbent Selection The choice of SPE sorbent is critical for effective purification. For polar furanones, a reversed-phase sorbent (e.g., C18) may be suitable if the sample is aqueous.[9] For non-polar samples, a polar sorbent (e.g., silica) would be more appropriate.[9]
Poor Recovery during Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Step
Analyte Breakthrough during Loading The analyte is not retained on the sorbent. This can be due to an incorrect sorbent choice, a sample solvent that is too strong, an incorrect pH, or too high of a flow rate.[10][11] Ensure the sorbent chemistry is appropriate for the furanone's polarity and consider adjusting the sample's solvent and pH to enhance retention.[10][11]
Analyte Loss during Washing The wash solvent is too strong and is eluting the target furanone along with the impurities. Use a weaker wash solvent or reduce the volume of the wash solvent.[10]
Incomplete Elution of Analyte The elution solvent is not strong enough to desorb the furanone from the sorbent. Increase the strength of the elution solvent (e.g., by increasing the percentage of organic modifier) or increase the elution volume.[10]
Sorbent Bed Drying Out If the sorbent bed dries out before sample loading or between steps, it can lead to poor and inconsistent recovery. Ensure the sorbent bed remains wetted throughout the process.[11]

Quantitative Data on Extraction Parameters

The following tables summarize optimized extraction parameters for furanones and related compounds from various natural products using different extraction methods. Direct comparative data for all methods on a single furanone from a single source is limited in the literature; therefore, data from different studies are presented.

Table 1: Ultrasound-Assisted Extraction (UAE) Parameters

Natural ProductTarget CompoundSolventTemperature (°C)Time (min)Power (W)Yield/ConcentrationReference
RaspberryAnthocyanins29% water in Deep Eutectic Solvent51322101.378 ± 0.009 mg/g[12]
Hawthorn SeedFlavonoids72% Ethanol6537-16.45 ± 0.02 mg/g[13]
Olive CakePhenolic CompoundsWater563-4.04 mg/g[14]

Table 2: Microwave-Assisted Extraction (MAE) Parameters

Natural ProductTarget CompoundSolventTemperature (°C)Time (min)Power (W)Yield/ConcentrationReference
Fenugreek SeedsSaponins, Phenolics63.68% Ethanol702.84572.50-[1]
Fenugreek SeedDiosgenin80% Ethanol-4--[15]

Table 3: Soxhlet Extraction Parameters

Natural ProductTarget CompoundSolventTemperature (°C)Time (h)Yield/ConcentrationReference
Coffee GroundsCaffeineDichloromethane60 (bath temp)0.5-
CoffeeCaffeineDichloromethane---[16]

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of Furanones from Raspberry (General Protocol)

This protocol is based on optimized parameters for the extraction of anthocyanins from raspberry, which can be adapted for furanone extraction due to their similar polar nature.

Materials and Equipment:

  • Raspberry fruit, freeze-dried and powdered

  • Deep Eutectic Solvent (e.g., choline chloride:glycerol) or Ethanol-water mixture

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Weigh a precise amount of powdered raspberry sample (e.g., 1 g) into an extraction vessel.

  • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Place the extraction vessel in the ultrasonic bath or immerse the probe into the mixture.

  • Set the ultrasonic power (e.g., 210 W), temperature (e.g., 51°C), and extraction time (e.g., 32 minutes).[12]

  • After extraction, centrifuge the mixture to separate the solid residue from the supernatant.

  • Filter the supernatant to obtain a clear extract.

  • The extract is now ready for analysis (e.g., by GC-MS or HPLC).

Microwave-Assisted Extraction (MAE) of Sotolon from Fenugreek Seeds (General Protocol)

This protocol is based on optimized parameters for the extraction of various compounds from fenugreek seeds.

Materials and Equipment:

  • Fenugreek seeds, ground to a fine powder

  • Ethanol-water mixture (e.g., 64%)

  • Microwave extraction system

  • Filtration apparatus

  • Rotary evaporator (optional, for solvent removal)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Weigh a precise amount of powdered fenugreek seeds (e.g., 10 g) into the microwave extraction vessel.[1]

  • Add the ethanol-water mixture at a specific solid-to-liquid ratio (e.g., 1:10 g/mL).[1]

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power (e.g., 570 W), temperature (e.g., 70°C), and irradiation time (e.g., 3 minutes).[1]

  • After the extraction program is complete, allow the vessel to cool to a safe temperature.

  • Filter the mixture to separate the extract from the solid residue.

  • If necessary, concentrate the extract using a rotary evaporator.

  • The extract is now ready for analysis.

Soxhlet Extraction of Furanones from Roasted Coffee Beans (General Protocol)

Materials and Equipment:

  • Roasted coffee beans, finely ground

  • Dichloromethane or another suitable solvent

  • Soxhlet extraction apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Heating mantle

  • Cellulose extraction thimble

  • Rotary evaporator

Procedure:

  • Place a weighed amount of ground coffee beans into a cellulose extraction thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the round-bottom flask with the extraction solvent (e.g., dichloromethane) to about two-thirds of its volume.

  • Assemble the Soxhlet apparatus and place the flask in a heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the sample in the thimble.

  • Once the solvent level in the thimble reaches the top of the siphon tube, the solvent and extracted compounds will be siphoned back into the round-bottom flask.

  • Allow the extraction to proceed for a set number of cycles or a specific duration (e.g., 30 minutes).

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Remove the solvent from the extract using a rotary evaporator to obtain the concentrated furanone-containing extract.

  • The extract is now ready for analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis A Natural Product Selection B Grinding/Homogenization A->B C Choice of Method (UAE, MAE, Soxhlet) B->C D Parameter Optimization (Solvent, Time, Temp, etc.) C->D E Extraction D->E F Filtration/Centrifugation E->F G Solid-Phase Extraction (SPE) (Optional Clean-up) F->G H Analysis (GC-MS, HPLC) G->H

Caption: General experimental workflow for the extraction and analysis of furanones from natural products.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions A Problem: Low Furanone Yield B Degradation (Heat/pH) A->B C Incomplete Extraction A->C D Poor SPE Recovery A->D E Use milder method (UAE/MAE) Control pH B->E F Optimize parameters (Solvent, Time, Power) C->F G Check sorbent, solvents, flow rate D->G

Caption: A logical diagram for troubleshooting low furanone yield during extraction.

Parameter_Influence cluster_params Key Extraction Parameters center Furanone Extraction Efficiency Solvent Solvent Polarity Solvent->center affects solubility Temp Temperature Temp->center affects kinetics & stability Time Time Time->center affects completeness Ratio Solid:Liquid Ratio Ratio->center affects mass transfer pH pH pH->center affects stability

Caption: Influence of key parameters on the efficiency of furanone extraction.

References

Minimizing degradation of dihydro-5-undecyl-2(3H)-furanone during thermal analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of dihydro-5-undecyl-2(3H)-furanone, also known as γ-dodecalactone, during thermal analysis.

Troubleshooting Guides

This section offers solutions to common problems encountered during the thermal analysis of dihydro-5-undecyl-2(3H)-furanone.

Problem 1: Unexpected Weight Loss at Low Temperatures in Thermogravimetric Analysis (TGA)

Possible Causes:

  • Presence of Volatile Impurities: Solvents or other volatile components from synthesis or purification may evaporate at low temperatures.

  • Hygroscopic Nature: The sample may have absorbed moisture from the atmosphere.

  • Early Onset of Degradation: While lactones are relatively stable, some can begin to degrade at temperatures as low as 90-100°C.[1]

Solutions:

  • Sample Purity: Ensure the sample is of high purity. Consider using techniques like vacuum drying to remove residual solvents before analysis.

  • Sample Handling: Handle the sample in a dry environment (e.g., a glove box with an inert atmosphere) to minimize moisture absorption.

  • TGA-MS/FTIR: Couple the TGA instrument with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to identify the evolved gases and confirm if the weight loss is due to impurities or early degradation.[2][3]

  • Lower Starting Temperature: Begin the TGA run at a lower temperature to clearly distinguish the evaporation of volatiles from the onset of degradation.

Problem 2: Inconsistent or Non-reproducible TGA/DSC Results

Possible Causes:

  • Sample Heterogeneity: The sample may not be uniform in composition or particle size.

  • Inconsistent Sample Mass: Variations in the amount of sample used for each analysis can affect the results.[4]

  • Variable Heating Rates: Different heating rates can shift the temperatures of thermal events.[4]

  • Atmosphere Fluctuations: Inconsistent purge gas flow can lead to variations in the thermal behavior.

Solutions:

  • Sample Preparation: Ensure the sample is homogenous. Grinding the sample to a uniform particle size can improve reproducibility.

  • Consistent Sample Mass: Use a consistent sample mass for all analyses.

  • Standardized Heating Rate: Employ the same heating rate for all experiments to ensure comparability. A slower heating rate can often provide better resolution of thermal events.

  • Controlled Atmosphere: Maintain a constant and controlled purge gas flow rate throughout the analysis.

Problem 3: Broad or Overlapping Peaks in Differential Scanning Calorimetry (DSC)

Possible Causes:

  • Sample Impurities: Impurities can broaden melting endotherms and other thermal transitions.

  • Simultaneous Events: Degradation may be occurring concurrently with other thermal events like melting or boiling.

  • High Heating Rate: A fast heating rate can reduce the resolution of distinct thermal events.[4]

Solutions:

  • High Purity Sample: Use a sample with the highest possible purity.

  • Modulated DSC (MDSC): Consider using MDSC to separate reversible events (like melting) from irreversible events (like degradation).

  • Lower Heating Rate: A slower heating rate (e.g., 2-5 °C/min) can improve the resolution of thermal events.

  • Inert Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can complicate the DSC thermogram.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal degradation temperature for dihydro-5-undecyl-2(3H)-furanone?

While specific data for dihydro-5-undecyl-2(3H)-furanone is limited, studies on similar γ-lactones, like γ-valerolactone, show that they can be stable up to 150°C in a dry state but may start to degrade in the presence of catalysts.[5] Some lactones have been observed to show early degradation starting from 90–100 °C.[1] Therefore, it is crucial to perform preliminary TGA scans to determine the specific degradation onset for your sample.

Q2: What are the likely degradation products of dihydro-5-undecyl-2(3H)-furanone?

The thermal degradation of lactones can proceed through several pathways. A common mechanism is the ring-opening of the lactone to form the corresponding hydroxy acid, which can then undergo further reactions. For dihydro-5-undecyl-2(3H)-furanone, this would be 4-hydroxydodecanoic acid. At higher temperatures, decarboxylation (loss of CO2) and other fragmentation reactions can occur.[1] Theoretical studies on furanones suggest that thermal decomposition can lead to the formation of smaller volatile molecules.[6][7]

Q3: How does the analysis atmosphere (e.g., inert vs. oxidative) affect the degradation of dihydro-5-undecyl-2(3H)-furanone?

An inert atmosphere (e.g., nitrogen or argon) is highly recommended for the thermal analysis of dihydro-5-undecyl-2(3H)-furanone. An oxidative atmosphere (e.g., air or oxygen) can lead to oxidation reactions, which will lower the degradation temperature and produce a different set of byproducts, complicating the analysis.

Q4: Can the crucible material affect the thermal analysis?

Yes, the choice of crucible material can be important. For most applications, inert crucibles like alumina (Al2O3) or platinum are suitable.[4] It is important to ensure that the crucible material does not react with the sample or its degradation products.[8] For volatile samples, using a sealed or partially sealed crucible can help to suppress vaporization and allow for the observation of higher temperature events, but care must be taken to avoid pressure buildup.

Q5: What heating rate is optimal for the thermal analysis of this compound?

The optimal heating rate depends on the specific information required.

  • For screening and determining the approximate degradation temperature: A faster heating rate (e.g., 10-20 °C/min) can be used.

  • For resolving closely occurring thermal events and for kinetic studies: A slower heating rate (e.g., 2-5 °C/min) is recommended to improve resolution.[4]

Data Presentation

Table 1: General Thermal Properties of γ-Dodecalactone

PropertyValueReference
Molecular FormulaC₁₂H₂₂O₂
Molecular Weight198.30 g/mol
Boiling Point130-132 °C at 1.5 mmHg
Melting PointNot specified
Flash Point109 °C (closed cup)

Table 2: Recommended TGA Experimental Parameters for Minimizing Degradation

ParameterRecommended SettingRationale
Sample Mass 2-5 mgSmaller mass ensures better heat transfer and minimizes thermal gradients.
Heating Rate 5-10 °C/minA slower rate provides better resolution of thermal events.
Purge Gas Nitrogen or ArgonAn inert atmosphere prevents oxidative degradation.
Flow Rate 20-50 mL/minEnsures an inert environment and efficient removal of evolved gases.
Crucible Alumina or PlatinumInert materials that will not react with the sample.
Temperature Range Ambient to a temperature above the final degradationTo capture all thermal events.

Experimental Protocols

Protocol 1: Standard Thermogravimetric Analysis (TGA) of Dihydro-5-undecyl-2(3H)-furanone

  • Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 2-5 mg of the high-purity dihydro-5-undecyl-2(3H)-furanone into a clean, tared TGA crucible.

  • Loading the Sample: Place the crucible in the TGA furnace.

  • Setting Experimental Parameters:

    • Set the initial temperature to 30 °C.

    • Set the heating rate to 10 °C/min.

    • Set the final temperature to 600 °C.

    • Set the purge gas to nitrogen at a flow rate of 20 mL/min.

  • Running the Analysis: Start the experiment and record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of degradation from the TGA curve.

Protocol 2: Differential Scanning Calorimetry (DSC) of Dihydro-5-undecyl-2(3H)-furanone

  • Instrument Preparation: Ensure the DSC instrument is calibrated with appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the high-purity dihydro-5-undecyl-2(3H)-furanone into a clean, tared DSC pan. Crimp the pan with a lid.

  • Loading the Sample: Place the sample pan and an empty reference pan in the DSC cell.

  • Setting Experimental Parameters:

    • Set the initial temperature to 0 °C.

    • Set the heating rate to 5 °C/min.

    • Set the final temperature to a point below the onset of degradation as determined by TGA.

    • Set the purge gas to nitrogen at a flow rate of 20 mL/min.

  • Running the Analysis: Start the experiment and record the heat flow as a function of temperature.

  • Data Analysis: Identify and analyze thermal events such as melting and glass transitions.

Mandatory Visualization

Thermal_Degradation_Workflow cluster_0 Initial State cluster_1 Thermal Stress cluster_2 Degradation Pathway Lactone Dihydro-5-undecyl-2(3H)-furanone (γ-Dodecalactone) Heating Heating (TGA/DSC) Lactone->Heating RingOpening Ring Opening Heating->RingOpening Heat HydroxyAcid 4-Hydroxydodecanoic Acid RingOpening->HydroxyAcid FurtherDegradation Further Degradation HydroxyAcid->FurtherDegradation Higher Heat Volatiles Volatile Products (e.g., H₂O, CO₂, shorter chain molecules) FurtherDegradation->Volatiles

Caption: Hypothetical thermal degradation pathway of dihydro-5-undecyl-2(3H)-furanone.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Instrument & Method Optimization cluster_3 Advanced Analysis cluster_4 Resolution Problem Unexpected Thermal Behavior (e.g., early weight loss, poor reproducibility) CheckPurity Verify Sample Purity Problem->CheckPurity CheckHandling Review Sample Handling (moisture, contamination) Problem->CheckHandling OptimizeHeating Adjust Heating Rate CheckPurity->OptimizeHeating CheckHandling->OptimizeHeating CheckAtmosphere Ensure Inert Atmosphere OptimizeHeating->CheckAtmosphere CheckCrucible Verify Crucible Integrity and Material CheckAtmosphere->CheckCrucible TGAMS Perform TGA-MS/FTIR (Evolved Gas Analysis) CheckCrucible->TGAMS If problem persists Resolved Problem Resolved CheckCrucible->Resolved If problem is solved TGAMS->Resolved

Caption: Troubleshooting workflow for thermal analysis of dihydro-5-undecyl-2(3H)-furanone.

References

Overcoming matrix effects in LC-MS/MS analysis of furanones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of furanones.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of furanones and provides practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of furanones?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] In the context of furanone analysis, components like sugars, lipids, and proteins in complex samples (e.g., food, biological fluids) can suppress or enhance the furanone signal during mass spectrometric detection.[2] This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[1][3]

Q2: I'm observing significant signal suppression for my furanone analytes. What are the likely causes and how can I troubleshoot this?

A2: Signal suppression is a common manifestation of matrix effects. The primary cause is competition for ionization between the furanone analytes and co-eluting matrix components in the ion source.[1] To troubleshoot, consider the following:

  • Sample Preparation: Your current sample cleanup may be insufficient. More rigorous extraction and cleanup methods can help remove interfering compounds.[4]

  • Chromatographic Co-elution: Matrix components may be eluting at the same time as your furanones. Optimizing the chromatographic method can improve separation.[5][4]

  • High Matrix Load: Injecting too much sample can overload the system. Diluting the sample extract can mitigate this, provided the analyte concentration remains above the limit of quantification.[6]

Q3: Can changing my ionization source settings help reduce matrix effects?

A3: Yes, optimizing ion source parameters can play a role in minimizing matrix effects. Adjusting parameters such as ion source temperature and flow rates can influence ionization efficiency and potentially reduce the impact of co-eluting matrix components.[5][6] Additionally, some studies have shown that negative ionization mode may be less susceptible to matrix effects for certain analytes as fewer matrix components ionize in this mode.[6]

Q4: What is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective method to compensate for unavoidable matrix effects.[1] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ionization suppression or enhancement.[5][7][8][9] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability introduced by matrix effects can be effectively normalized.[5]

Strategies for Mitigating Matrix Effects

A systematic approach is crucial for identifying and overcoming matrix effects. The following sections provide detailed protocols and data on effective strategies.

Sample Preparation Techniques

Proper sample preparation is a critical first step in minimizing matrix effects by removing interfering components before LC-MS/MS analysis.

Comparison of Sample Preparation Techniques for Furanone Analysis

TechniquePrincipleAdvantagesDisadvantagesTypical Recovery
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Non-selective, may not remove other matrix components like phospholipids.[10]75-115%[11]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide a cleaner extract than PPT.[10]Can be labor-intensive and may use large volumes of organic solvents.80-110%
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix interferences are washed away.Highly selective, can provide very clean extracts and analyte concentration.[5][12]Can be more expensive and require method development.94-110%[12]
Dispersive Solid-Phase Extraction (dSPE) Sorbent is added directly to the sample extract, followed by centrifugation.Fast and uses less solvent than traditional SPE.May be less efficient for complex matrices compared to cartridge-based SPE.94-110%[12]

Detailed Experimental Protocol: Solid-Phase Extraction (SPE) for Furanone Analysis in a Complex Matrix

This protocol is a general guideline and should be optimized for the specific furanone and matrix of interest. A study on the simultaneous analysis of acrylamide and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in baby food utilized a combination of dSPE and cation-exchange SPE for efficient cleanup.[12]

  • Sample Homogenization: Homogenize 5 g of the sample.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 5 minutes.

  • Salting Out: Add salts (e.g., MgSO₄ and NaCl) to induce phase separation and shake for another 5 minutes.

  • Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer the supernatant to a tube containing a dSPE sorbent (e.g., primary secondary amine - PSA) to remove sugars and fatty acids. Vortex for 1 minute and centrifuge.

  • SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by water.

  • Sample Loading: Load the supernatant from the dSPE step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove remaining interferences.

  • Elution: Elute the furanone analytes with a suitable solvent (e.g., acetonitrile with a small percentage of ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Chromatographic Optimization

Optimizing the liquid chromatography separation can help to resolve furanone analytes from co-eluting matrix components.[5]

Key Chromatographic Parameters to Optimize:

  • Column Chemistry: Test different stationary phases (e.g., C18, Phenyl-Hexyl) to achieve optimal selectivity for furanones and matrix components.

  • Mobile Phase Composition: Adjust the organic solvent (e.g., methanol, acetonitrile) and aqueous phase (including pH and additives) to improve peak shape and resolution.

  • Gradient Profile: Modify the gradient slope to better separate the analyte from interferences. A shallower gradient around the elution time of the analyte can be beneficial.[4]

  • Flow Rate: Lowering the flow rate can sometimes improve separation efficiency.

Advanced Compensation Strategies

When matrix effects persist, advanced calibration and internal standard techniques are necessary for accurate quantification.

Matrix-Matched Calibration

This technique involves preparing calibration standards in a blank matrix that is free of the analyte.[5] This helps to compensate for matrix effects as the standards and samples will experience similar ionization suppression or enhancement.[5] However, obtaining a suitable blank matrix can be challenging.[1]

Stable Isotope Dilution Analysis (SIDA)

SIDA is the gold standard for overcoming matrix effects in LC-MS/MS.[1][7][8][9]

Detailed Experimental Protocol: Quantification of Furanones using Stable Isotope Dilution Analysis

  • Internal Standard Selection: Synthesize or purchase a stable isotope-labeled version of the furanone analyte (e.g., ¹³C- or ²H-labeled).

  • Spiking: Add a known concentration of the SIL-IS to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.

  • Sample Preparation: Perform the optimized sample preparation procedure (e.g., SPE as described above).

  • LC-MS/MS Analysis:

    • Develop a multiple reaction monitoring (MRM) method with specific transitions for both the native furanone and the SIL-IS.

    • Optimize MS parameters (e.g., collision energy, declustering potential) for both the analyte and the SIL-IS.

  • Data Processing:

    • Integrate the peak areas for both the native furanone and the SIL-IS.

    • Calculate the peak area ratio (analyte peak area / SIL-IS peak area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the furanone in the unknown samples using the calibration curve.

Visualized Workflows and Logic

Troubleshooting Workflow for Matrix Effects

A Significant Matrix Effect Observed (Signal Suppression/Enhancement) B Optimize Sample Preparation A->B Initial Step C Implement More Effective Cleanup (e.g., SPE, LLE) B->C D Dilute Sample Extract B->D E Optimize Chromatographic Separation C->E If matrix effect persists D->E If sensitivity allows F Adjust Gradient Profile E->F G Test Different Column Chemistries E->G H Use Matrix-Matched Calibration F->H If co-elution is still an issue G->H If co-elution is still an issue I Implement Stable Isotope-Labeled Internal Standard (SIL-IS) H->I If blank matrix is unavailable or effect is variable J Problem Resolved I->J Most robust solution

Caption: A logical workflow for troubleshooting and mitigating matrix effects.

Experimental Workflow for Furanone Analysis with Matrix Effect Mitigation

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Homogenization B Spike with SIL-IS A->B C Extraction (e.g., Acetonitrile) B->C D Cleanup (e.g., SPE) C->D E Chromatographic Separation D->E F Mass Spectrometric Detection (MRM Mode) E->F G Calculate Peak Area Ratio (Analyte/SIL-IS) F->G H Quantification via Calibration Curve G->H

Caption: A typical workflow for furanone analysis using SIDA to overcome matrix effects.

References

Technical Support Center: Enhancing Regioselectivity in Furanone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Furanone Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective synthesis of furanones. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental work.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the regioselective synthesis of furanones, providing potential causes and solutions in a question-and-answer format.

Q1: I am getting a mixture of regioisomers in my Paal-Knorr furanone synthesis using an unsymmetrical 1,4-dicarbonyl compound. How can I improve the regioselectivity?

A1: Low regioselectivity in the Paal-Knorr synthesis is a common challenge when using unsymmetrical 1,4-dicarbonyl compounds. The reaction proceeds via acid-catalyzed cyclization, and the initial protonation can occur at either carbonyl group, leading to a mixture of products.[1] Here are several strategies to enhance regioselectivity:

  • Steric Hindrance: The cyclization is often directed by steric hindrance. The enolization and subsequent attack of the hydroxyl group will preferentially occur at the less sterically hindered carbonyl group. Analyze the steric environment around your carbonyl groups to predict the major product.[2]

  • Electronic Effects: Electron-donating groups can stabilize the protonated carbonyl, influencing the site of initial protonation. Conversely, electron-withdrawing groups can disfavor protonation at the adjacent carbonyl. Consider the electronic nature of the substituents on your dicarbonyl compound.

  • Choice of Acid Catalyst: The type of acid catalyst can significantly impact regioselectivity. While Brønsted acids like sulfuric acid or p-toluenesulfonic acid are commonly used, Lewis acids such as zinc chloride or scandium triflate can offer better control by coordinating to a specific carbonyl oxygen.[1][3] Experimenting with different acid catalysts is recommended.

  • Microwave Irradiation: Microwave-assisted Paal-Knorr synthesis has been shown to improve yields and, in some cases, regioselectivity by enabling rapid and uniform heating.[4][5][6] This can sometimes favor the formation of the thermodynamically more stable product.

Q2: My Feist-Bénary synthesis is yielding the Paal-Knorr product as a major byproduct. How can I favor the Feist-Bénary pathway?

A2: The Feist-Bénary synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound, is base-catalyzed, whereas the Paal-Knorr synthesis is acid-catalyzed.[7] The formation of the Paal-Knorr product suggests that the reaction conditions may be too acidic, or that the intermediate 1,4-dicarbonyl is being funneled into the Paal-Knorr pathway. Here’s how to troubleshoot:

  • Optimize the Base: The Feist-Bénary reaction requires a base to deprotonate the β-dicarbonyl compound.[8] If the base is too weak, the reaction may not proceed efficiently. If it's too strong, it can lead to side reactions. Mild bases like pyridine or triethylamine are often optimal.[8] Ensure your base is not contaminated with acidic impurities.

  • Control the pH: The key to favoring the Feist-Bénary pathway is to maintain basic conditions.[9] The use of a buffer or a non-nucleophilic proton sponge can help to neutralize any acid that may be generated during the reaction.

  • Solvent Choice: Polar aprotic solvents like DMF or THF can favor the SN2 reaction between the enolate and the α-halo ketone, which is a key step in the Feist-Bénary synthesis.[8][9]

  • Isolate the Intermediate: In some cases, it may be beneficial to isolate the intermediate 1,4-dicarbonyl compound formed after the initial alkylation and then subject it to optimized cyclization conditions.[7]

Q3: I am observing low yields in my furanone synthesis. What are the potential causes and solutions?

A3: Low yields can be attributed to a variety of factors, from incomplete reactions to product decomposition. Consider the following:

  • Reaction Conditions: Harsh reaction conditions, such as prolonged heating in strong acid, can lead to the degradation of sensitive functional groups on the starting materials or the furanone product.[3] Consider using milder catalysts or microwave-assisted synthesis to reduce reaction times and temperatures.[4][5][6]

  • Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound or other reactants can interfere with the reaction. Ensure your starting materials are of high purity.

  • Dehydration: The final step of many furanone syntheses is a dehydration reaction.[1] If this step is inefficient, the reaction will not go to completion. The use of a dehydrating agent or a Dean-Stark trap to remove water can be beneficial.

  • Workup and Purification: Furanones can be sensitive to acidic or basic conditions during workup. Neutralize the reaction mixture carefully and consider using a gentle purification method like flash column chromatography.

Data Presentation

The following tables summarize quantitative data on the effect of various parameters on the regioselectivity of furanone synthesis.

Table 1: Effect of Acid Catalyst on Regioisomeric Ratio in Paal-Knorr Synthesis

EntryUnsymmetrical 1,4-DiketoneAcid CatalystSolventTemperature (°C)Regioisomeric Ratio (A:B)Reference
11-Phenyl-1,4-pentanedionep-TsOHToluene1103:1Fictional Example
21-Phenyl-1,4-pentanedioneSc(OTf)₃CH₂Cl₂2510:1Fictional Example
31-(4-Methoxyphenyl)-1,4-pentanedioneH₂SO₄Dioxane1002.5:1Fictional Example
41-(4-Nitrophenyl)-1,4-pentanedioneH₂SO₄Dioxane1001:1.5Fictional Example

Table 2: Effect of Solvent Polarity on Regioisomeric Ratio in a Furanone Synthesis

EntryReactionSolventDielectric ConstantTemperature (°C)Regioisomeric Ratio (A:B)Reference
1Feist-BénaryHexane1.9694:1Fictional Example
2Feist-BénaryDichloromethane9.1402:1Fictional Example
3Feist-BénaryAcetone21561:1Fictional Example
4Feist-BénaryAcetonitrile37.5821:3Fictional Example

Experimental Protocols

This section provides detailed methodologies for key experiments in regioselective furanone synthesis.

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of a Regioselectively Substituted Furanone [4][5][6]

This protocol describes a general procedure for the synthesis of a furanone from a 1,4-diketone using microwave irradiation.

Materials:

  • Unsymmetrical 1,4-diketone (1.0 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)

  • Toluene (5 mL)

  • Microwave reactor vial (10 mL)

  • Stir bar

Procedure:

  • To a 10 mL microwave reactor vial equipped with a stir bar, add the unsymmetrical 1,4-diketone (1.0 mmol), p-TsOH (0.1 mmol), and toluene (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired furanone regioisomer.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the regioisomeric ratio.

Protocol 2: Base-Catalyzed Feist-Bénary Synthesis of a Furanone [8]

This protocol outlines a general procedure for the Feist-Bénary synthesis of a furanone.

Materials:

  • β-Ketoester (1.0 mmol)

  • α-Halo ketone (1.0 mmol)

  • Triethylamine (1.2 mmol)

  • Tetrahydrofuran (THF) (10 mL)

  • Round-bottom flask

  • Stir bar

Procedure:

  • To a round-bottom flask equipped with a stir bar, dissolve the β-ketoester (1.0 mmol) in THF (5 mL).

  • Add triethylamine (1.2 mmol) to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of the α-halo ketone (1.0 mmol) in THF (5 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired furanone.

  • Confirm the structure and regioselectivity of the product using appropriate analytical techniques.

Visualizations

The following diagrams illustrate key workflows and logical relationships in furanone synthesis.

Paal_Knorr_Troubleshooting start Start: Unsymmetrical 1,4-Diketone reaction Paal-Knorr Reaction (Acid Catalyst) start->reaction analysis Analyze Regioisomeric Ratio (NMR, GC-MS) reaction->analysis outcome Desired Regioselectivity? analysis->outcome end End: Pure Regioisomer outcome->end Yes troubleshoot Troubleshooting outcome->troubleshoot No sterics Modify Substrate (Steric Hindrance) troubleshoot->sterics electronics Modify Substrate (Electronic Effects) troubleshoot->electronics catalyst Change Acid Catalyst (Lewis vs. Brønsted) troubleshoot->catalyst conditions Optimize Conditions (Microwave, Temp.) troubleshoot->conditions sterics->reaction electronics->reaction catalyst->reaction conditions->reaction

Caption: Troubleshooting workflow for low regioselectivity in Paal-Knorr synthesis.

Feist_Benary_vs_Paal_Knorr start Start: α-Halo Ketone + β-Dicarbonyl Compound conditions Reaction Conditions start->conditions base Base Catalysis (e.g., Pyridine, Et3N) conditions->base Basic acid Acid Catalysis (e.g., H+, Lewis Acid) conditions->acid Acidic fb_pathway Feist-Bénary Pathway base->fb_pathway pk_pathway Paal-Knorr Pathway (via 1,4-dicarbonyl intermediate) acid->pk_pathway fb_product Feist-Bénary Furanone fb_pathway->fb_product pk_product Paal-Knorr Furanone pk_pathway->pk_product

Caption: Deciding between Feist-Bénary and Paal-Knorr pathways based on catalytic conditions.

References

Technical Support Center: Scaling Up Dihydro-5-undecyl-2(3H)-furanone Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the production of dihydro-5-undecyl-2(3H)-furanone, also known as γ-undecalactone. The information is presented in a question-and-answer format to directly address potential challenges encountered during synthesis, purification, and scale-up.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of dihydro-5-undecyl-2(3H)-furanone.

Low Product Yield

Question: My reaction is resulting in a low yield of dihydro-5-undecyl-2(3H)-furanone. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors depending on the synthetic route employed. Here are some common causes and troubleshooting strategies:

  • Incomplete Reaction:

    • Radical Addition Route (n-Octanol + Acrylic Acid): Ensure the initiator (e.g., di-tert-butyl peroxide) is fresh and added at the correct temperature. The gradual addition of the acrylic acid and initiator mixture is crucial for maintaining a steady radical concentration. Verify the reaction temperature is maintained within the optimal range (typically 160-190°C) as specified in the protocol.[1]

    • Lactonization of Undecylenic Acid: The catalyst, whether a strong acid like sulfuric acid or a solid acid catalyst (e.g., ion-exchange resin), may be deactivated. If using a reusable catalyst, ensure it has been properly regenerated. Reaction times may also need to be extended to drive the equilibrium towards the lactone.

  • Side Reactions:

    • Polymerization of Acrylic Acid: This is a common side reaction in the radical addition route. Ensure the inhibitor in the acrylic acid is not removed prior to the reaction and that the reaction temperature does not significantly exceed the recommended range, as this can favor polymerization.

    • Formation of Byproducts: In the lactonization of undecylenic acid, particularly with strong mineral acids, side reactions such as ether formation or charring can occur, leading to a dark-colored product and reduced yield.[2] Consider switching to a milder solid acid catalyst.

  • Sub-optimal Reagent Ratios: The molar ratios of reactants, catalyst, and initiator are critical. For the radical addition of n-octanol to acrylic acid, a molar ratio of n-octanol to acrylic acid of 5-7:1, acrylic acid to initiator of 8-13:1, and acrylic acid to catalyst of around 39:1 has been reported to give good yields.[1]

  • Product Loss During Workup and Purification:

    • Hydrolysis of the Lactone: Lactones can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. During aqueous workup, ensure the pH is not extreme.

    • Inefficient Extraction: Dihydro-5-undecyl-2(3H)-furanone is a relatively nonpolar molecule. Use an appropriate organic solvent for extraction, such as diethyl ether or hexane. Multiple extractions will improve recovery.

Product Purity Issues

Question: My final product is impure. What are the likely impurities and how can I remove them?

Answer:

The nature of impurities will depend on the synthetic method and reaction conditions.

  • Common Impurities:

    • Unreacted Starting Materials: Residual n-octanol, acrylic acid, or undecylenic acid.

    • Byproducts from Side Reactions: Polymers of acrylic acid, esters other than the desired lactone, and colored byproducts from acid-catalyzed reactions.[2] Tert-butanol is a common byproduct when using di-tert-butyl peroxide as an initiator, but it is volatile and usually easily removed.[1]

    • Solvent Residues: Traces of solvents used in the reaction or purification steps.

  • Purification Strategies:

    • Distillation: Vacuum distillation is a highly effective method for purifying dihydro-5-undecyl-2(3H)-furanone due to its relatively high boiling point.

    • Chromatography: Column chromatography on silica gel can be used for small-scale purification, although it may be less practical for large-scale production.

    • Washing: Washing the crude product with a dilute sodium bicarbonate solution can help remove acidic impurities like unreacted acrylic or undecylenic acid. Subsequent washing with brine can help remove residual water.

    • Decolorization: If the product is colored, particularly from acid-catalyzed reactions, treatment with activated carbon can be effective. Using a milder, solid acid catalyst like an ion-exchange resin can prevent color formation in the first place.[2]

Frequently Asked Questions (FAQs)

1. What are the primary synthesis routes for scaling up the production of dihydro-5-undecyl-2(3H)-furanone?

There are two main routes for the industrial production of dihydro-5-undecyl-2(3H)-furanone:

  • Radical addition of n-octanol to acrylic acid: This method involves the free-radical initiated addition of a primary alcohol (n-octanol) to acrylic acid, followed by in-situ lactonization. This approach can be performed at atmospheric pressure, which is advantageous for large-scale industrial synthesis.[1]

  • Lactonization of undecylenic acid: This is a more traditional method that involves the intramolecular cyclization of undecylenic acid or its corresponding hydroxy acid. The reaction is typically catalyzed by an acid. While strong mineral acids like sulfuric acid can be used, they often lead to side reactions and colored byproducts.[2] The use of solid acid catalysts, such as strongly acidic ion-exchange resins, is a more modern and cleaner alternative that simplifies catalyst removal and reduces waste streams.[2]

2. What are the key safety considerations when scaling up this synthesis?

  • Exothermic Reactions: The radical addition reaction can be exothermic. When scaling up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. It is crucial to have a robust cooling system and to control the rate of addition of reagents to manage the reaction temperature and prevent a runaway reaction.

  • Handling of Peroxides: Radical initiators like di-tert-butyl peroxide are potentially explosive and should be handled with care according to safety data sheets. They should be stored at the recommended temperature and not be exposed to heat or shock.

  • Flammable Solvents: Many organic solvents used in the reaction and purification are flammable. Ensure the reactor and all equipment are properly grounded and that the production area is well-ventilated and free of ignition sources.

  • Pressure Management: While some methods are designed to run at atmospheric pressure, it is important to have pressure relief systems in place on the reactor, especially if there is a potential for gas evolution or unexpected exotherms.

3. How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:

  • Gas Chromatography (GC): GC is an excellent method for monitoring the disappearance of starting materials and the appearance of the product. It can also be used to quantify the yield and purity of the final product.

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction progress. By spotting the reaction mixture alongside standards of the starting materials and product, one can visually assess the conversion.

  • Infrared (IR) Spectroscopy: The formation of the lactone can be monitored by the appearance of a characteristic carbonyl (C=O) stretching band for the γ-lactone, typically around 1770 cm⁻¹.

4. What are the typical yields and purity I can expect?

  • Yields:

    • The radical addition of n-octanol to acrylic acid has been reported to achieve yields in the range of 78-81%.[3]

    • The lactonization of undecylenic acid using a strongly acidic ion-exchange resin catalyst can result in yields of around 39-44%.[2]

  • Purity: With proper purification, primarily through vacuum distillation, it is possible to achieve a purity of >99%.

Data Presentation

Table 1: Comparison of Synthesis Routes for Dihydro-5-undecyl-2(3H)-furanone

FeatureRadical Addition of n-Octanol to Acrylic AcidLactonization of Undecylenic Acid
Starting Materials n-Octanol, Acrylic AcidUndecylenic Acid
Catalyst/Initiator Boric acid or Zinc bromide (catalyst), Di-tert-butyl peroxide (initiator)Strongly acidic ion-exchange resin or Sulfuric acid
Typical Reaction Temp. 160-190 °C100-130 °C
Reported Yield 78-81%39-44%
Key Advantages Atmospheric pressure reaction, readily available starting materials.Direct conversion of a single precursor.
Potential Challenges Control of exotherm, potential for acrylic acid polymerization.Side reactions and color formation with strong acids, catalyst separation.

Experimental Protocols

Protocol 1: Synthesis via Radical Addition of n-Octanol to Acrylic Acid

This protocol is based on the method described in patent CN101402628A.[1]

Materials:

  • n-Octanol

  • Acrylic Acid

  • Boric Acid (or Zinc Bromide)

  • Di-tert-butyl peroxide

  • Three-necked flask equipped with a dropping funnel, thermometer, and condenser

Procedure:

  • To a three-necked flask, add 3/4 of the total required amount of n-octanol and the catalyst (boric acid or zinc bromide). The molar ratio of n-octanol to acrylic acid should be between 5:1 and 7:1, and the molar ratio of acrylic acid to catalyst should be approximately 39:1.

  • Heat the mixture to 160-190°C with stirring.

  • Prepare a mixture of the remaining 1/4 of n-octanol, acrylic acid, and the initiator (di-tert-butyl peroxide). The molar ratio of acrylic acid to initiator should be between 8:1 and 13:1.

  • Add the mixture from the dropping funnel to the heated reaction flask at a constant rate over a period of 3-4 hours.

  • After the addition is complete, maintain the reaction at the same temperature and reflux for an additional 3-4 hours.

  • Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis via Lactonization of Undecylenic Acid

This protocol is based on the method described in patent EP0293659A2.[2]

Materials:

  • Undecylenic acid

  • Strongly acidic ion-exchange resin (e.g., Amberlyst 15)

  • Toluene (optional, for workup)

  • Reaction vessel with a stirrer and heating system

Procedure:

  • In a reaction vessel, combine undecylenic acid and the strongly acidic ion-exchange resin (10-20% by weight of the undecylenic acid).

  • Heat the mixture to 100-130°C with stirring under a nitrogen atmosphere.

  • Maintain the reaction at this temperature for several hours (e.g., 10-20 hours).

  • Monitor the reaction progress by GC or TLC.

  • After the reaction is complete, cool the mixture and filter off the ion-exchange resin catalyst.

  • The catalyst can be washed with a solvent like toluene to recover any adsorbed product.

  • The crude lactone is then purified by vacuum distillation.

Mandatory Visualization

Experimental_Workflow_Radical_Addition cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Charge Reactor: - 3/4 n-Octanol - Catalyst R1 Heat to 160-190°C P1->R1 Heat P2 Prepare Addition Mixture: - 1/4 n-Octanol - Acrylic Acid - Initiator R2 Slow Addition of Mixture (3-4 hours) P2->R2 Add R1->R2 R3 Reflux (3-4 hours) R2->R3 W1 Cool to Room Temp. R3->W1 Reaction Complete W2 Vacuum Distillation W1->W2 W3 Pure Product W2->W3

Caption: Experimental workflow for the radical addition synthesis of dihydro-5-undecyl-2(3H)-furanone.

Experimental_Workflow_Lactonization cluster_reaction Reaction cluster_workup Workup & Purification R1 Charge Reactor: - Undecylenic Acid - Ion-Exchange Resin R2 Heat to 100-130°C (10-20 hours) R1->R2 Heat W1 Cool and Filter Catalyst R2->W1 Reaction Complete W2 Vacuum Distillation W1->W2 W3 Pure Product W2->W3

Caption: Experimental workflow for the lactonization of undecylenic acid.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Product Yield C1 Incomplete Reaction Start->C1 C2 Side Reactions Start->C2 C3 Sub-optimal Ratios Start->C3 C4 Product Loss Start->C4 S1 Verify Temp. & Initiator Activity Extend Reaction Time C1->S1 S2 Control Temperature Use Milder Catalyst C2->S2 S3 Optimize Molar Ratios of Reactants, Catalyst, Initiator C3->S3 S4 Avoid Extreme pH in Workup Perform Multiple Extractions C4->S4

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

Comparative analysis of dihydro-5-undecyl-2(3H)-furanone vs gamma-dodecalactone aroma profiles

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Dihydro-5-undecyl-2(3H)-furanone and Gamma-Dodecalactone Aroma Profiles

This guide provides a detailed comparison of the aroma profiles of two significant lactones in the flavor and fragrance industry: dihydro-5-undecyl-2(3H)-furanone, commonly known as whiskey lactone, and gamma-dodecalactone. This analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these compounds.

Introduction to the Compounds

Dihydro-5-undecyl-2(3H)-furanone (Whiskey Lactone): A key aroma component found in aged spirits, particularly whiskey, and wines aged in oak barrels. It exists as two diastereoisomers, cis and trans, with the cis form generally having a more significant sensory impact due to its lower detection threshold.

Gamma-Dodecalactone: This gamma-lactone is widely used in the flavor and fragrance industry to impart creamy, fruity, and fatty notes.[1][2][3] It is found naturally in various fruits like peaches, apricots, and mangoes, as well as in dairy products.[3]

Comparative Aroma Profiles

The olfactory characteristics of these two lactones are distinct, with some overlapping creamy and fatty nuances. Gamma-dodecalactone is predominantly fruity and buttery, while whiskey lactone contributes more spicy and woody notes.

FeatureDihydro-5-undecyl-2(3H)-furanone (Whiskey Lactone)Gamma-Dodecalactone
Primary Descriptors Spicy, woody, coconut, sweetFruity (peach, apricot), creamy, buttery, waxy, fatty[1][2][3]
Secondary Notes Can decrease the perception of red berry fruit notes and increase blackberry and spicy notes in wine.[4][5][6]Musky, soft green rind nuance.[3][7]
Odor Strength High impact, particularly the cis isomer.Medium diffusion and high tenacity.[2][3]
Applications Flavoring for alcoholic beverages (whiskey, wine), contributes to "oak-aged" character.Perfumery (creamy florals, gourmand accords), flavor enhancer for stone fruits and dairy.[2][3]
Odor Threshold cis-isomer: 20 µg/L; trans-isomer: 130 µg/L (in 12% v/v alcohol solution).[4][5][6]Not explicitly found in the search results.

Experimental Protocols

The characterization of aroma profiles relies on sophisticated analytical and sensory techniques. Gas Chromatography-Olfactometry (GC-O) is a pivotal method for identifying odor-active compounds in a mixture.

Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling

Objective: To separate volatile compounds in a sample and identify which ones contribute to the overall aroma.

Methodology:

  • Sample Preparation:

    • Aroma compounds are extracted from the sample matrix (e.g., wine, perfume base) using techniques like Solid-Phase Microextraction (SPME) or liquid-liquid extraction.

    • The extract may be concentrated to enable the detection of trace components.[8]

  • Gas Chromatographic Separation:

    • The extracted volatile compounds are injected into a gas chromatograph.

    • The GC column separates the compounds based on their boiling points and chemical properties.

  • Olfactometric Detection:

    • The effluent from the GC column is split into two paths.

    • One path leads to a chemical detector (e.g., Mass Spectrometer - MS) for compound identification.

    • The other path leads to a sniffing port where a trained sensory panelist or assessor smells the eluting compounds.

  • Data Collection and Analysis:

    • The assessor records the time, duration, and description of any detected odors.

    • This sensory data is aligned with the chromatographic data from the MS to identify the specific compounds responsible for the aromas.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and re-analyzed to determine the most potent odorants.[9]

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the sensory evaluation of aroma compounds using Gas Chromatography-Olfactometry.

GC_O_Workflow GC-O Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Integration Sample Aroma Sample Extraction Solid-Phase Microextraction (SPME) Sample->Extraction Extract Volatile Extract Extraction->Extract GC Gas Chromatography Separation Extract->GC Split Splitter GC->Split MS Mass Spectrometry (Identification) Split->MS 50% Sniff Olfactometry Port (Detection) Split->Sniff 50% Chromatogram Chromatogram MS->Chromatogram Aromagram Aromagram Sniff->Aromagram Result Identified Odor-Active Compounds Chromatogram->Result Aromagram->Result

Caption: A flowchart of the Gas Chromatography-Olfactometry (GC-O) process.

Signaling Pathways

The perception of aroma begins with the interaction of volatile molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. While the specific receptors for dihydro-5-undecyl-2(3H)-furanone and gamma-dodecalactone are not detailed in the provided search results, the general olfactory signaling pathway is well-established.

The following diagram illustrates the canonical olfactory signal transduction cascade.

Olfactory_Signaling Olfactory Signal Transduction Pathway Odorant Odorant Molecule (Lactone) OR Olfactory Receptor (OR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization Signal Signal to Olfactory Bulb Depolarization->Signal

Caption: The canonical olfactory signal transduction cascade.

Conclusion

Dihydro-5-undecyl-2(3H)-furanone and gamma-dodecalactone, while both belonging to the lactone chemical class, present markedly different aroma profiles. Gamma-dodecalactone is characterized by its strong fruity, creamy, and buttery notes, making it a versatile ingredient for sweet and gourmand applications.[1][2][3] In contrast, dihydro-5-undecyl-2(3H)-furanone (whiskey lactone) offers a more complex profile of spicy and woody notes, with a significant impact on the perceived aroma of aged spirits and wines.[4][5][6] The choice between these two compounds would be dictated by the specific aromatic effect desired, with gamma-dodecalactone providing a straightforward fruity creaminess and whiskey lactone contributing a nuanced, aged, and spicy character. Understanding these differences, supported by sensory analysis methodologies like GC-O, is crucial for effective product development in the flavor and fragrance industries.

References

Navigating the Analytical Landscape for Dihydro-5-undecyl-2(3H)-furanone: A Comparative Guide to Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount for ensuring data integrity and product quality. This guide provides a comparative overview of analytical methodologies applicable to the quantification of dihydro-5-undecyl-2(3H)-furanone, a lipophilic lactone with potential applications in various fields. Due to the limited availability of specific validated methods and the absence of a Certified Reference Material (CRM) for this particular compound, this guide draws upon established protocols for structurally related furanones to provide a framework for method development and validation.

A critical aspect of analytical method validation is the use of Certified Reference Materials (CRMs) to ensure traceability and accuracy. Currently, a dedicated CRM for dihydro-5-undecyl-2(3H)-furanone is not commercially available. In the absence of a CRM, laboratories are advised to procure a high-purity analytical standard from a reputable supplier. While this does not replace a CRM, a well-characterized standard with a certificate of analysis provides a suitable alternative for establishing in-house reference materials and proceeding with method validation.

Comparative Analysis of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the most prevalent and powerful technique for the analysis of furanones, owing to its high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) presents a viable alternative, particularly for less volatile or thermally labile derivatives. The following table summarizes the performance characteristics of these methods based on data from related furanone compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and mass-to-charge ratioSeparation based on polarity
Typical Column DB-5ms, HP-5MS (non-polar)C18, Zorbax ODS (reversed-phase)
Sample Introduction Headspace (HS), Solid-Phase Microextraction (SPME)Liquid Injection
Detection Mass Spectrometry (MS)UV-Vis, Diode Array (DAD)
Linearity (r²) > 0.99[1]> 0.999[2]
Limit of Detection (LOD) 0.5 - 3.0 µg/L[3][4]0.14 - 0.5 µg/mL[5]
Limit of Quantitation (LOQ) 2.0 - 10 µg/kg[4][6]0.36 - 2.0 ng/mL[4][5]
Recovery 76 - 117%[7]90 - 101%[2][5]
Precision (RSD%) < 15%[7][8]< 10%[2][5]
Advantages High sensitivity and selectivity, suitable for volatile compoundsSuitable for non-volatile and thermally labile compounds
Disadvantages May require derivatization for polar analytesLower sensitivity compared to GC-MS for some furanones

Experimental Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (GC-MS/HPLC) A->B C Optimize Method Parameters B->C D Prepare Validation Protocol C->D E Assess Specificity/Selectivity D->E F Determine Linearity and Range E->F G Evaluate Accuracy (Recovery) F->G H Evaluate Precision (Repeatability & Intermediate) G->H I Determine LOD & LOQ H->I J Assess Robustness I->J K Prepare Validation Report J->K L Implement for Routine Analysis K->L

A typical workflow for the validation of an analytical method.

Detailed Experimental Protocols

Below are generalized experimental protocols for the analysis of dihydro-5-alkyl-2(3H)-furanones using GC-MS and HPLC, based on methodologies reported for similar compounds. These should be optimized for dihydro-5-undecyl-2(3H)-furanone.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the quantification of dihydro-5-undecyl-2(3H)-furanone in a variety of matrices.

  • Sample Preparation (Solid-Phase Microextraction - SPME):

    • Homogenize the sample if necessary.

    • Place a known amount of the sample (e.g., 1-5 g) into a headspace vial.

    • Add a suitable internal standard.

    • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial at a controlled temperature (e.g., 50-70°C) for a defined period (e.g., 20-40 minutes) to extract the volatile and semi-volatile compounds.

  • GC-MS Analysis:

    • GC System: Agilent 7890B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 180°C at 10°C/minute.

      • Ramp to 280°C at 20°C/minute, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/minute.

    • MS System: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of dihydro-5-undecyl-2(3H)-furanone. A full scan mode can be used for initial identification.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides an alternative for the analysis of dihydro-5-undecyl-2(3H)-furanone.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Homogenize the sample with a suitable solvent (e.g., acetonitrile or methanol).

    • Perform a liquid-liquid extraction using a non-polar solvent like hexane to extract the analyte.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC Analysis:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized.

    • Flow Rate: 1.0 mL/minute.

    • Column Temperature: 30°C.

    • Detector: UV-Vis or Diode Array Detector (DAD) at a wavelength determined by the UV spectrum of dihydro-5-undecyl-2(3H)-furanone (typically around 210-220 nm for lactones).

    • Injection Volume: 10-20 µL.

Logical Relationship of Validation Parameters

The core parameters of method validation are interconnected and collectively ensure the reliability of the analytical data.

Validation Parameters Relationship A Method Performance B Specificity/ Selectivity A->B C Linearity & Range A->C D Accuracy (Recovery) A->D E Precision (Repeatability/ Intermediate) A->E F LOD & LOQ A->F G Robustness A->G B->C Ensures response is from analyte C->D Accurate quantification within range C->E Precise measurements within range D->G Accuracy unaffected by small changes E->F Precision at low concentrations defines limits

Interrelationship of key analytical method validation parameters.

References

Comparing the biocidal activity of furanones with different alkyl chain lengths

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Comparison of Biocidal Activity

The biocidal activity of furanones is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for various furanone derivatives with different substitution patterns, including some with alkylidene moieties, against common bacterial and fungal strains. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Furanone DerivativeAlkyl Chain/SubstituentTest OrganismMIC (µg/mL)Reference
3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105)Complex terpene moietyStaphylococcus aureus10[1]
Compound 26 (l-borneol and sulfonyl containing)Complex terpene moietyStaphylococcus aureus8[1]
Furanone derivative F131 (l-borneol containing)Complex terpene moietyStaphylococcus aureus8–16[2]
5-methylene-3-(4-bromophenyl)-2,5-dihydrofuran-2-oneMethylene group (C1)Candida albicans-[3]
N-acyl-3-amino-5H-furanone derivativeHexyl (C6)Vibrio fischeri (QS inhibition)25 (IC50)[4]
N-acyl-3-amino-5H-furanone derivativeOctyl (C8)Vibrio fischeri (QS inhibition)25 (IC50)[4]

Note: The table illustrates the biocidal activity of various furanone structures. A systematic study directly comparing a homologous series of simple alkyl-substituted furanones was not found in the reviewed literature. The activity is influenced by the entire molecular structure, not just the alkyl group.

Structure-Activity Relationship

The biocidal activity of furanones is intricately linked to their chemical structure. Studies on various derivatives have revealed several key aspects of their structure-activity relationship (SAR):

  • Alkylidene Substituents: The presence of a substituent on the alkylidene moiety at position C5 of the furanone ring is crucial for high antifungal activity. Specifically, a substituent in the allylic position is necessary for the compound to retain its efficacy[3].

  • Complex Moieties: Furanones containing complex hydrophobic moieties, such as terpene derivatives (l-borneol or l-menthol), have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus[1][2].

  • Quorum Sensing Inhibition: For N-acyl-3-amino-5H-furanone derivatives, which act as quorum sensing (QS) inhibitors, compounds with a C6 or C8 alkyl chain have shown notable antagonist activity against the LuxR receptor in Vibrio fischeri[4]. Quorum sensing is a cell-to-cell communication process in bacteria that coordinates gene expression, and its inhibition can disrupt biofilm formation and virulence.

  • General Trend: While not specific to a homologous alkyl series of furanones, research on other antimicrobial compounds with varying alkyl chain lengths often shows an optimal length for activity. Shorter chains may not be lipophilic enough to effectively interact with bacterial cell membranes, while excessively long chains can lead to decreased solubility or steric hindrance.

Experimental Protocols

The evaluation of the biocidal activity of furanone derivatives typically involves standardized antimicrobial susceptibility testing methods. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of a furanone derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Furanone derivatives of interest

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional, for quantitative measurement of turbidity)

Procedure:

  • Preparation of Furanone Solutions:

    • Dissolve the furanone derivatives in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Preparation of Inoculum:

    • Culture the test microorganism overnight on an appropriate agar plate.

    • Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the diluted microbial suspension to each well of the microtiter plate containing the furanone dilutions. This will bring the total volume in each well to 200 µL.

    • Include a positive control well (medium with inoculum, no furanone) and a negative control well (medium only).

  • Incubation:

    • Incubate the microtiter plates at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the furanone derivative in which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the synthesis and evaluation of furanone derivatives.

Experimental_Workflow cluster_synthesis Synthesis of Furanone Derivatives cluster_evaluation Biocidal Activity Evaluation Start Starting Materials (e.g., mucohalic acid, aldehydes) Reaction Chemical Synthesis (e.g., condensation, cyclization) Start->Reaction Purification Purification (e.g., chromatography, recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Dilution Serial Dilution of Furanones in 96-well plate Characterization->Dilution Test Compounds Inoculum Prepare Microbial Inoculum (e.g., S. aureus, E. coli) Incubation Inoculation and Incubation Inoculum->Incubation Dilution->Incubation MIC Determine MIC (Visual or Spectrophotometric) Incubation->MIC

Caption: Workflow for the synthesis and biocidal evaluation of furanone derivatives.

MIC_Determination_Logic Start Start MIC Assay Prepare_Plates Prepare serial dilutions of furanones in 96-well plates Start->Prepare_Plates Inoculate Inoculate plates with microbial suspension Prepare_Plates->Inoculate Prepare_Inoculum Prepare standardized microbial inoculum Prepare_Inoculum->Inoculate Incubate Incubate plates at optimal temperature Inoculate->Incubate Observe Observe for microbial growth (turbidity) Incubate->Observe Decision Is there visible growth? Observe->Decision MIC_Yes Concentration is below MIC Decision->MIC_Yes Yes MIC_No Concentration is at or above MIC Decision->MIC_No No MIC_Yes->Observe Check next higher concentration End Determine lowest concentration with no growth (MIC) MIC_No->End

References

Efficacy of Dihydro-5-undecyl-2(3H)-furanone: A Comparative Analysis of Synthetic vs. Naturally Sourced Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to significant interest in furanones, a class of lactones exhibiting a wide array of biological activities. Among these, dihydro-5-undecyl-2(3H)-furanone, a saturated γ-butyrolactone with an eleven-carbon alkyl chain, has garnered attention for its potential antimicrobial, anti-inflammatory, and quorum sensing inhibitory properties. This guide provides a comparative overview of the efficacy of synthetically produced versus naturally sourced dihydro-5-undecyl-2(3H)-furanone and related long-chain furanones, supported by available experimental data and detailed protocols.

It is important to note that direct comparative studies on the efficacy of synthetic versus naturally sourced dihydro-5-undecyl-2(3H)-furanone are currently limited in published literature. Therefore, this guide will present the available data for both synthetic and various naturally occurring furanones to facilitate an informed, albeit indirect, comparison.

Efficacy of Synthetic Dihydro-5-undecyl-2(3H)-furanone and its Analogs

Synthetic approaches offer the advantage of producing pure, well-characterized furanone compounds, allowing for precise evaluation of their biological activities. Research has primarily focused on their antimicrobial and quorum sensing inhibition capabilities.

Antimicrobial and Quorum Sensing Inhibition Activity

Synthetic furanones have demonstrated significant potential in combating bacterial infections, not by direct bactericidal action, but by interfering with bacterial communication, a process known as quorum sensing (QS). By disrupting QS, these compounds can inhibit the formation of biofilms and the production of virulence factors, rendering pathogenic bacteria more susceptible to conventional antibiotics and host immune responses.

Table 1: Efficacy of Synthetic Furanone Derivatives against Bacterial Pathogens

CompoundTarget OrganismBioactivityKey Findings
Synthetic Brominated Furanones (e.g., C-30)Pseudomonas aeruginosaQuorum Sensing InhibitionInhibits the production of QS-regulated virulence factors and has been shown to reduce the severity of lung damage in a mouse model.[1]
3-arylidene-5-(naphthalen-2-yl) furan-2(3H)-one derivativesEscherichia coli, Staphylococcus aureus, Pseudomonas aeruginosaAntibacterialOne derivative displayed strong antimicrobial activity against the tested strains.[2]
Synthetic Furanones (C-30 and C-56)Pseudomonas aeruginosaQuorum Sensing Inhibition & Enhanced Bacterial ClearanceSuccessfully suppressed bacterial quorum-sensing in lungs, leading to accelerated bacterial clearance and reduced lung pathology in mice.[3][4][5]

Efficacy of Naturally Sourced Furanones

Furanones are found in a variety of natural sources, including marine algae, fungi, and plants. These natural derivatives often possess complex structures and exhibit a broad spectrum of biological activities.

Natural Sources and Bioactivities

The red marine alga Delisea pulchra is a well-known producer of halogenated furanones that exhibit potent anti-biofilm and quorum sensing inhibitory activities.[6] Fungi, particularly marine-derived species, are also emerging as a rich source of novel furanone compounds with diverse biological properties.

Table 2: Efficacy of Naturally Sourced Furanones and Their Extracts

SourceFuranone Derivative(s)Target Organism/ModelBioactivityKey Findings
Marine Red Alga (Delisea pulchra)Halogenated furanonesEscherichia coliQuorum Sensing InhibitionInhibited swarming and biofilm formation without affecting bacterial growth by interfering with N-Acylhomoserine lactone (AHL) signal compounds.[6]
Marine-derived Fungus (Aspergillus terreus)AsperfuranoneCandida albicans, Pseudomonas aeruginosaAntifungal, AntibacterialShowed antifungal activity against C. albicans and antibacterial activity against P. aeruginosa.[7]
Various Plants (e.g., Pineapple, Strawberry)4-hydroxy-3(2H)-furanonesSpontaneous cataract ratsAntioxidantInhibited spontaneous cataract formation, indicating potent superoxide anion scavenging activity.[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the antimicrobial activity of a compound.

  • Preparation of Inoculum: Bacterial strains are cultured overnight in a suitable broth medium. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Quorum Sensing Inhibition Assay (using Chromobacterium violaceum)

Chromobacterium violaceum is a biosensor organism that produces a purple pigment, violacein, under the control of quorum sensing. Inhibition of this pigment production indicates QS interference.

  • Preparation of Agar Plates: A soft agar overlay is prepared containing a lawn of C. violaceum.

  • Application of Test Compound: A sterile paper disc impregnated with the test compound is placed on the agar surface.

  • Incubation: The plate is incubated at a suitable temperature (e.g., 30°C) for 24-48 hours.

  • Observation: A clear, colorless zone around the disc against a purple background indicates the inhibition of violacein production and thus, quorum sensing.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This in vivo model is used to evaluate the anti-inflammatory activity of a compound.

  • Animal Preparation: Rats are fasted overnight before the experiment.

  • Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

  • Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Visualizing Key Pathways and Workflows

Quorum Sensing Inhibition Workflow

G cluster_0 Bacterial Population cluster_1 Quorum Sensing Cascade cluster_2 Furanone Intervention A Low Cell Density B High Cell Density A->B Growth C Signal Molecule Production (AHLs) B->C D Signal Accumulation C->D E Signal Receptor Binding D->E F Gene Expression Activation E->F G Virulence & Biofilm Formation F->G H Dihydro-5-undecyl-2(3H)-furanone H->E Inhibition

Caption: Quorum sensing inhibition by furanones.

General Workflow for Bioactivity Screening

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Source Material (Synthetic Compound or Natural Extract) B Preparation of Test Samples (Dilutions) A->B C In Vitro Assays B->C D In Vivo Models B->D G Antimicrobial (MIC) C->G H Anti-inflammatory (e.g., NO inhibition) C->H I QS Inhibition C->I J Toxicity Studies D->J K Efficacy in Disease Models D->K E Data Analysis F Efficacy Determination E->F G->E H->E I->E J->E K->E

Caption: Workflow for bioactivity screening.

Conclusion

While direct comparative data for synthetic versus naturally sourced dihydro-5-undecyl-2(3H)-furanone is not yet available, the broader family of furanones demonstrates significant therapeutic potential. Synthetic furanones offer the advantage of high purity and targeted design, leading to potent and specific activities, particularly in quorum sensing inhibition. Natural furanones, found in diverse organisms, provide a vast library of chemical structures with a wide range of biological effects, including antimicrobial and anti-inflammatory properties.

Future research should focus on isolating and characterizing dihydro-5-undecyl-2(3H)-furanone from natural sources and conducting head-to-head efficacy studies against its synthetic counterpart. Such investigations will be crucial in determining the optimal sourcing and application of this promising compound for the development of novel therapeutic agents.

References

A Comparative Guide to Furanone Identification in Food Samples: Cross-Validation of GC-O and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and characterization of furanones in food samples. Furanones are a critical class of volatile compounds that contribute significantly to the desirable sweet, fruity, and caramel-like aromas in a wide range of foods, including fruits, coffee, and thermally processed products. Understanding their presence and sensory impact is crucial for food quality control, flavor development, and sensory science.

This document outlines the principles of both techniques, presents supporting experimental data from studies on strawberry and coffee, details relevant experimental protocols, and provides visual workflows to illustrate the methodologies.

Principles of GC-O and GC-MS in Furanone Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that separates volatile compounds and provides structural information for their identification and quantification.[1] In contrast, Gas Chromatography-Olfactometry (GC-O) utilizes the human nose as a highly sensitive detector to determine the odor activity of compounds as they elute from the gas chromatograph.[1]

The cross-validation of these two techniques offers a comprehensive understanding of the aroma profile of a food sample. While GC-MS can identify and quantify a vast number of volatile compounds, GC-O specifically pinpoints which of those compounds are odor-active and contribute to the perceived aroma.[1] This is particularly important for furanones, as their sensory impact can be significant even at concentrations below the detection limits of some mass spectrometers.

Data Presentation: Comparative Analysis of Furanones in Strawberry and Coffee

The following tables summarize quantitative data from studies that have utilized both GC-O and GC-MS to identify and characterize key furanones in strawberry and coffee. The data highlights the complementary nature of the two techniques. GC-MS provides the concentration of the furanones, while GC-O, through metrics like Flavor Dilution (FD) factor and Odor Activity Value (OAV), indicates their sensory relevance.

Table 1: Furanone Identification in Strawberry Cultivars

Furanone CompoundOdor DescriptorGC-MS Concentration Data (Exemplary)GC-O Sensory Data (Exemplary)
4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)Caramel, sweet, fruity[2]1663 to 4852 µg/kg in strawberries[3]High Odor Activity Value (OAV) of 424 in 'Strawberry Festival' strawberries[4]
2,5-dimethyl-4-methoxy-3(2H)-furanone (Mesifurane)Sweet, caramel-like[5]Varies significantly between cultivars[6]Major odor-active volatile in 'Strawberry Festival' and 'Florida Radiance' cultivars[4]

Table 2: Furanone Identification in Commercial Coffee

Furanone CompoundOdor DescriptorGC-MS Concentration Data (Exemplary)GC-O Sensory Data (Exemplary)
4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)Caramel-like[7]4.5-fold higher in Arabica vs. Robusta brew[8]High Flavor Dilution (FD) factor of 729 and OAV of 250 in Baoshan coffee[7]
2-methyltetrahydrofuran-3-one (Coffee furanone)Sweet, caramel, nutty[9]Approximately 30 ppm in roasted coffee[9]Contributes to the overall coffee aroma complex[9]
3-hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone)Seasoning-like, curry[10]Lower concentration than Furaneol in Arabica coffee[8]Identified as a potent odorant in brewed coffee[8]

Mandatory Visualization

GC_O_MS_Workflow Experimental Workflow for Cross-Validation of GC-O and GC-MS cluster_sample_prep Sample Preparation cluster_gc_analysis Gas Chromatography cluster_detection Detection & Analysis cluster_cross_validation Cross-Validation FoodSample Food Sample (e.g., Strawberry, Coffee) Extraction Volatile Extraction (e.g., SPME, SAFE) FoodSample->Extraction GC Gas Chromatograph Extraction->GC Column Chromatographic Column GC->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (MS) Splitter->MS To MS O Olfactometry Port (GC-O) Splitter->O To Olfactometry Port MS_Data Mass Spectra & Concentration Data MS->MS_Data O_Data Odor Descriptors & Sensory Intensity O->O_Data CrossValidation Data Integration & Comparison MS_Data->CrossValidation O_Data->CrossValidation

Caption: Experimental workflow for the cross-validation of GC-O and GC-MS.

Logical_Relationship Logical Relationship in Furanone Cross-Validation cluster_gcms GC-MS Analysis cluster_gco GC-O Analysis cluster_validation Cross-Validation Outcome Identify Identifies Chemical Structure Quantify Quantifies Concentration Validation Comprehensive Furanone Profile Quantify->Validation Provides Quantitative Data DetectOdor Detects Odor-Active Compounds CharacterizeOdor Characterizes Odor Quality & Intensity CharacterizeOdor->Validation Provides Sensory Significance

Caption: Logical relationship in the cross-validation of GC-MS and GC-O.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Furanone Quantification

This protocol is a generalized procedure based on methods for furanone analysis in food.[11][12]

a. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Homogenize the food sample (e.g., 5 g of strawberry puree).

  • Transfer the homogenized sample to a 20 mL headspace vial.

  • Add a saturated NaCl solution (e.g., 5 mL) to enhance the release of volatile compounds.

  • Spike the sample with an appropriate internal standard (e.g., deuterated furanone) for accurate quantification.

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation.

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

b. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.

  • Column: Use a polar capillary column (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm i.d., 0.25 µm film thickness) suitable for separating furanones.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 3°C/minute.

    • Ramp to 240°C at a rate of 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (e.g., m/z 35-350) for identification and Selected Ion Monitoring (SIM) for quantification of target furanones.

c. Data Analysis:

  • Identify furanones by comparing their mass spectra and retention indices with those of authentic standards and library data.

  • Quantify the identified furanones by constructing a calibration curve using the internal standard method.

Gas Chromatography-Olfactometry (GC-O) Protocol for Odor Activity Assessment

This protocol is a generalized procedure for GC-O analysis.

a. Sample Preparation and GC Conditions:

  • Follow the same sample preparation and GC conditions as described in the GC-MS protocol to ensure a direct comparison.

b. Effluent Splitting:

  • At the end of the GC column, the effluent is split (e.g., 1:1 ratio) between the mass spectrometer (if run concurrently as GC-MS-O) or another detector (e.g., Flame Ionization Detector - FID) and the olfactometry port.

c. Olfactometry (Sniffing Port):

  • A trained panel of assessors sniffs the effluent from the olfactometry port. The port is supplied with humidified air to prevent nasal dehydration.

  • Assessors record the retention time, duration, and sensory descriptors (e.g., "caramel," "fruity") of each detected odor.

  • The intensity of the odor can be rated on a scale.

d. Data Analysis (Aroma Extract Dilution Analysis - AEDA):

  • The sample extract is serially diluted (e.g., 1:2, 1:4, 1:8, etc.).

  • Each dilution is analyzed by GC-O until no odor is detected.

  • The highest dilution at which an odorant is still detected is its Flavor Dilution (FD) factor.[13] A higher FD factor indicates a more potent odorant.

e. Calculation of Odor Activity Values (OAVs):

  • OAV is calculated by dividing the concentration of a compound (determined by GC-MS) by its odor threshold in a specific matrix (obtained from literature or determined experimentally).[7] An OAV greater than 1 suggests that the compound contributes to the overall aroma of the food.[8]

Conclusion

The cross-validation of GC-O and GC-MS provides a robust and comprehensive approach for the identification and characterization of furanones in food samples. While GC-MS delivers precise chemical identification and quantification, GC-O offers invaluable sensory information, revealing the actual contribution of each furanone to the food's aroma profile. The integration of these techniques is essential for a complete understanding of flavor chemistry and is a powerful tool for researchers and professionals in the food and flavor industries.

References

Benchmarking the performance of different catalysts for gamma-lactone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of gamma-lactones, a critical structural motif in numerous natural products, pharmaceuticals, and fine chemicals, is a field of continuous innovation. The choice of catalyst is paramount, directly influencing the efficiency, selectivity, and sustainability of the synthetic route. This guide provides a comparative analysis of various catalytic systems for gamma-lactone synthesis, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Benchmarking of Catalysts

The efficacy of a catalyst in gamma-lactone synthesis is measured by several key performance indicators, including yield, selectivity, conversion, and turnover number under specific reaction conditions. The following table summarizes the performance of representative homogeneous, heterogeneous, and biocatalysts in the synthesis of gamma-valerolactone (GVL) from levulinic acid (LA) and other gamma-lactone formations.

Catalyst TypeCatalystSubstrateProductYield (%)Selectivity (%)Conversion (%)Reaction ConditionsReference
Homogeneous [Ru(acac)₃]/dpppLevulinic Acidγ-Valerolactone99>99100150°C, 1.5 h, 0.5 mol% [Ru], Formic Acid as H-donor[1]
Iridium ComplexesLevulinic Acidγ-ValerolactoneHighHigh-Discussed as superior to Ru and Fe counterparts[2][3]
Manganese ComplexesCarboxylic AcidsChiral γ-Lactonesup to 96High-Mild conditions, H₂O₂ as oxidant[4]
Heterogeneous Co/SiO₂γ-Valerolactone2-Methyltetrahydrofuran60 (of 2-MTHF)~75 (of 2-MTHF)~100225°C, 30 bar H₂[5]
Ru/ZrO₂Levulinic Acidγ-Valerolactone73--150°C, 12 h, Formic Acid as H-donor[1]
Al₇Zr₃Ethyl Levulinateγ-Valerolactone83-95.5220°C, 4 h, 2-propanol as H-donor[6]
Zr-BetaMethyl Levulinateγ-Valerolactone>99>99975 h reaction time[6]
Biocatalyst Lactonase (GcL)3-acylamide-γ-thiolactonesEnantioenriched Hcy thiolactones-Excellent (E-value up to 136)-Enzymatic Kinetic Resolution[7]
Lactonase (N9 Y71G)3-alkyl/arylthio-γ-thiolactonesγ-thio-α-thiocarboxylic acidsExcellentExcellent-Dynamic Kinetic Resolution[7]
Photocatalyst Ru(bpy)₃Cl₂Alkenesγ-Lactones---Mild, visible-light irradiation[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic results. Below are representative experimental protocols for the synthesis of gamma-lactones using different catalytic systems.

Homogeneous Catalysis: Synthesis of γ-Valerolactone using MO-Ru Catalyst[1]

A bifunctional Ru-Mg/Al mixed oxide (MO-Ru) catalyst is utilized for the hydrogenation of levulinic acid (LA) with formic acid (FA) as a hydrogen donor.

  • Catalyst Preparation: The hydrotalcite precursor is synthesized by co-precipitation of Mg(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O. The resulting solid is calcined and then impregnated with an aqueous solution of RuCl₃·3H₂O. The catalyst is subsequently reduced under a H₂/Ar flow.

  • Reaction Procedure: In a typical experiment, 9.8 mmol of LA, 19.6 mmol of FA, and the MO-Ru catalyst (0.098 mmol based on Ru content) are mixed in 4 mL of water. The reaction mixture is heated to 150°C for 1.5 hours in a sealed reactor.

  • Product Analysis: After the reaction, the mixture is cooled, and the products are analyzed by gas chromatography (GC) to determine the conversion of LA and the selectivity towards GVL.

Heterogeneous Catalysis: Hydroconversion of γ-Valerolactone over Co/SiO₂ Catalyst[5]

This protocol describes the hydroconversion of GVL to 2-methyltetrahydrofuran (2-MTHF) in a continuous flow fixed-bed reactor.

  • Catalyst Preparation: The Co/SiO₂ catalyst is prepared by impregnating silica with a cobalt nitrate solution, followed by drying and calcination in air at 500°C. Before the reaction, the catalyst is reduced in situ at 450°C in a hydrogen flow.

  • Reaction Setup: The experiments are carried out in a stainless-steel fixed-bed reactor. The catalyst is placed in the reactor, and the system is pressurized with hydrogen.

  • Reaction Conditions: The reaction is performed at a temperature range of 200–275°C and a total pressure of 30 bar. The H₂/GVL molar ratio is maintained at 12. The spacetime of GVL is varied between 0.1 and 1.0 gcat·gGVL−1·h.

  • Product Analysis: The reactor effluent is cooled and separated into liquid and gaseous products. The liquid products are analyzed by gas chromatography-mass spectrometry (GC-MS).

Biocatalysis: Deracemisation of Chiral γ-Thiolactones using Lactonase[7]

This protocol outlines the enzymatic kinetic resolution (EKR) of 3-acylamide-γ-thiolactones using the lactonase GcL.

  • Enzyme Preparation: The lactonase GcL is expressed and purified from a suitable host organism.

  • Reaction Procedure: The racemic 3-acylamide-γ-thiolactone substrate is dissolved in a buffer solution. The GcL enzyme is added to the solution, and the reaction is incubated at a specific temperature and pH.

  • Monitoring and Workup: The progress of the reaction is monitored by chiral high-performance liquid chromatography (HPLC). Once the desired conversion is reached, the reaction is quenched, and the enantioenriched substrate and the hydrolyzed product are separated.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the remaining substrate and the product is determined by chiral HPLC analysis.

Visualizing Catalytic Processes

To better understand the experimental and mechanistic aspects of gamma-lactone synthesis, the following diagrams illustrate a general workflow for catalyst benchmarking and a common reaction pathway.

Experimental_Workflow cluster_prep Catalyst & Substrate Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis & Catalyst Characterization Catalyst_Synthesis Catalyst Synthesis/ Activation Reactor Reactor Setup Catalyst_Synthesis->Reactor Substrate_Prep Substrate Preparation Substrate_Prep->Reactor Reaction Reaction under Controlled Conditions Reactor->Reaction Product_Separation Product Separation & Purification Reaction->Product_Separation Catalyst_Char Catalyst Recovery & Characterization (XRD, XPS) Reaction->Catalyst_Char Analysis Yield, Selectivity, Conversion Analysis (GC, HPLC) Product_Separation->Analysis

Caption: General experimental workflow for benchmarking catalyst performance in gamma-lactone synthesis.

The synthesis of gamma-valerolactone from levulinic acid is a widely studied and important transformation. The reaction typically proceeds through two main pathways, as illustrated below.

Reaction_Pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 LA Levulinic Acid (LA) AL Angelica Lactones (AL) LA->AL Dehydration (Acid Sites) HPA 4-Hydroxypentanoic Acid (4-HPA) LA->HPA Reduction (Metal Sites) GVL γ-Valerolactone (GVL) AL->GVL Reduction (Metal Sites) HPA->GVL Dehydration/Lactonization (Acid Sites)

Caption: Reaction pathways for the conversion of levulinic acid to gamma-valerolactone.[9]

Conclusion

The selection of a catalyst for gamma-lactone synthesis is a multifaceted decision that depends on the desired product, substrate, and process conditions. Homogeneous catalysts often exhibit high activity and selectivity under mild conditions but can be challenging to separate and recycle[10]. Heterogeneous catalysts offer the advantage of easy separation and recyclability, making them suitable for continuous processes, though they may sometimes require more forcing reaction conditions[9]. Biocatalysts provide unparalleled stereoselectivity for the synthesis of chiral lactones, operating under environmentally benign conditions, although substrate scope can be a limitation[7][11]. The ongoing development of novel catalytic systems, including photocatalysts, continues to expand the toolbox for the efficient and sustainable synthesis of valuable gamma-lactones.

References

Comparative study of the pheromonal activity of furanone stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate world of chemical communication in insects relies heavily on the stereochemistry of pheromones. Furanone and furanone-like structures are prevalent motifs in the pheromones of numerous species, and their biological activity is often exquisitely dependent on their three-dimensional arrangement. This guide provides a comparative study of the pheromonal activity of furanone and related stereoisomers, offering a synthesis of experimental data to aid in the research and development of novel pest management strategies and other chemical biology applications.

Quantitative Comparison of Stereoisomer Activity

The differential activity of stereoisomers is a cornerstone of pheromone biology. The following tables summarize quantitative data from electrophysiological and behavioral assays, highlighting the distinct responses elicited by different stereoisomers of the monoterpenoid linalool, a compound structurally related to furanone pheromones and a well-studied example of stereospecificity in insect olfaction.

Electrophysiological Responses to Linalool Enantiomers

Electrophysiological techniques, such as electroantennography (EAG) and single-cell recordings (SCR), provide a direct measure of the response of an insect's olfactory receptor neurons (ORNs) to chemical stimuli.

Table 1: Single-Cell Recording Responses of Mamestra brassicae (Cabbage Moth) Olfactory Receptor Neurons to Linalool Enantiomers [1]

CompoundDose (ng)Mean Response (spikes/s ± SEM)
(R)-(-)-Linalool 125 ± 5
1060 ± 8
100110 ± 12
(S)-(+)-Linalool 15 ± 2
1020 ± 4
10055 ± 7

SEM: Standard Error of the Mean

The data clearly indicates that the olfactory receptor neurons of Mamestra brassicae are significantly more sensitive to (R)-(-)-linalool than to its (S)-(+)-enantiomer, with the dose-response curve for the (R)-enantiomer shifted approximately one log unit to the left of the (S)-enantiomer's curve.[1]

Table 2: Half-maximal Effective Concentration (EC50) of Linalool Enantiomers for Odorant Receptors in Anopheles Mosquitoes [2]

ReceptorEnantiomerEC50 (µM)
AgamOr29 (S)-(+)-Linalool10.5
(R)-(-)-Linalool21.3
AsteOr29 (S)-(+)-Linalool9.8
(R)-(-)-Linalool20.1
AsteOr53 (S)-(+)-Linalool15.2
(R)-(-)-Linalool7.5

Agam: Anopheles gambiae, Aste: Anopheles stephensi

These findings demonstrate enantioselectivity at the receptor level, with Or29 orthologs showing higher potency for (S)-(+)-linalool, while AsteOr53 is more potently activated by (R)-(-)-linalool.[2]

Behavioral Responses to Furanone Stereoisomers

Behavioral assays, such as olfactometer tests, provide insight into how the detection of specific stereoisomers translates into an organism's behavior.

Table 3: Behavioral Response of Male Supella longipalpa (Brown-banded Cockroach) to Supellapyrone Stereoisomers in an Olfactometer Assay [3]

StereoisomerDose (pg) eliciting 50% male response
(2R,4R)-Supellapyrone (Natural) 0.3
(2S,4R)-Supellapyrone 30
(2S,4S)-Supellapyrone 30
(2R,4S)-Supellapyrone No response at any dose tested

The natural pheromone, (2R,4R)-Supellapyrone, is the most active isomer, eliciting a response at a significantly lower concentration than the (2S,4R) and (2S,4S) isomers. The (2R,4S) isomer was behaviorally inactive.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Synthesis of Linalool Enantiomers

The preparation of enantiomerically pure compounds is fundamental for studying stereospecific effects. A common method for obtaining linalool enantiomers involves the following key steps[4][5]:

  • Starting Material: Commercially available chiral precursors, such as enantiomers of citramalic acid, are often used.

  • Multi-step Synthesis: A sequence of organic reactions is employed to build the linalool carbon skeleton with the desired stereochemistry. This may involve steps like esterification, Grignard reactions, and Wittig reactions.

  • Purification and Analysis: The final products are purified using techniques like column chromatography. The enantiomeric excess (ee) is determined using chiral gas chromatography to ensure the purity of each stereoisomer.

Electroantennography (EAG) and Single-Cell Recording (SCR)

These techniques are used to measure the electrical activity of an insect's antenna in response to odorants.

  • Antenna Preparation: An antenna is excised from a live insect and mounted between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.

  • Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. Puffs of air containing a known concentration of the test compound are injected into this airstream.

  • Data Acquisition: The potential difference between the electrodes is amplified and recorded. For SCR, a tungsten microelectrode is inserted into the base of a single sensillum to record the action potentials from individual olfactory receptor neurons.[6]

  • Dose-Response Curves: By testing a range of concentrations for each stereoisomer, dose-response curves can be generated to compare their potency and efficacy.[1]

Behavioral Olfactometer Assays

Olfactometers are used to assess the behavioral response of insects to airborne chemical cues.

  • Apparatus: A typical olfactometer consists of a central chamber where the insect is released and two or more arms through which different air streams are passed.

  • Stimulus and Control: One arm carries a clean air stream (control), while the other arm carries air passed over a source containing the test compound (e.g., a filter paper impregnated with a known amount of a stereoisomer).

  • Observation: The movement of the insect is observed, and the time spent in each arm or the first choice of arm is recorded. This allows for the quantification of attraction or repulsion to the test compound.[3]

Signaling Pathways and Experimental Workflows

The perception of a pheromone initiates a cascade of events within the olfactory receptor neuron, leading to a behavioral response. The following diagrams illustrate a generalized insect olfactory signaling pathway and a typical experimental workflow for comparing stereoisomer activity.

Insect_Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron Dendrite PBP Pheromone Binding Protein OR Odorant Receptor (OR) PBP->OR Binding Pheromone Pheromone Stereoisomer Pheromone->PBP G_protein G-protein OR->G_protein Activation Orco Odorant Receptor Co-receptor (Orco) Orco->G_protein PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ion_Channel Ion Channel IP3->Ion_Channel Opens DAG->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Generalized insect olfactory signal transduction pathway.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassays Bioassays cluster_analysis Data Analysis & Comparison Synthesis_R (R)-Stereoisomer Synthesis Purification_R Purification & Chiral GC Analysis Synthesis_R->Purification_R Synthesis_S (S)-Stereoisomer Synthesis Purification_S Purification & Chiral GC Analysis Synthesis_S->Purification_S EAG Electroantennography (EAG) Purification_R->EAG SCR Single-Cell Recording (SCR) Purification_R->SCR Olfactometer Behavioral Olfactometer Assay Purification_R->Olfactometer Purification_S->EAG Purification_S->SCR Purification_S->Olfactometer Dose_Response Dose-Response Curves EAG->Dose_Response SCR->Dose_Response Behavioral_Metrics Behavioral Metrics (e.g., % Response) Olfactometer->Behavioral_Metrics EC50 EC50 / IC50 Calculation Dose_Response->EC50 Comparison Comparative Analysis of Stereoisomer Activity EC50->Comparison Behavioral_Metrics->Comparison

Caption: Experimental workflow for comparative pheromonal activity studies.

References

A Comparative Guide to Flavor Alternatives for Dihydro-5-undecyl-2(3H)-furanone (γ-Dodecalactone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dihydro-5-undecyl-2(3H)-furanone, also known as γ-dodecalactone, with viable alternatives for specific flavor applications. The following sections detail the flavor profiles, quantitative performance data, and experimental protocols necessary for evaluating these compounds in a research and development setting. All lactones discussed are generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers' Association (FEMA) for use as flavoring ingredients.[1][2][3][4][5]

Comparative Analysis of Flavor Lactones

Dihydro-5-undecyl-2(3H)-furanone is a widely used flavor ingredient prized for its characteristic creamy, fatty, and peach-like aroma.[6][7][8][9] However, a range of other γ-lactones offer nuanced flavor profiles that can be advantageous in specific formulations. The primary alternatives include γ-decalactone, γ-undecalactone, γ-nonalactone, and γ-octalactone. The balance between aroma and taste perception tends to shift with ascending molecular weight.[10]

Flavor Profile Comparison
CompoundFEMA No.CAS No.Molecular FormulaMolecular Weight ( g/mol )Flavor Profile
Dihydro-5-undecyl-2(3H)-furanone (γ-Dodecalactone) 24002305-05-7C12H22O2198.30Sweet, fruity, peach, pear, creamy, fatty, musky, coconut-like.[6][8][9][11] Adds a realistic depth of taste.[7]
γ-Decalactone 2360706-14-9C10H18O2170.25Strong peach, apricot, fruity.[10] Considered the most important character driver for peach flavor.[10]
γ-Undecalactone ("Aldehyde C-14") 3091104-67-6C11H20O2184.28Creamy, fatty, fruity, peach, apricot, ketonic, coconut.[6][12] Enhances diffusion, sweetness, and realism in blends.[13]
γ-Nonalactone ("Aldehyde C-18") 2781104-61-0C9H16O2156.22Sweet, creamy dairy with fatty and oily coconut nuances.[6]
γ-Octalactone 2796104-50-7C8H14O2142.20Sweet, coconut, coumarin, lactonic, creamy, and powdery.[6]
Quantitative Performance Data: Odor Detection Thresholds

The odor detection threshold is a critical parameter for evaluating the potency of a flavor compound. The values presented below were determined in a dry red wine matrix by a panel of 25 members.[14][15]

CompoundEnantiomerOdor Detection Threshold (µg/L)
γ-Dodecalactone (R)8
(S)Not specified
γ-Decalactone (R)Not specified
(S)Not specified
γ-Nonalactone (R)285
(S)Not specified
γ-Octalactone (R)Not specified
(S)Not specified

Note: With the exception of γ-decalactone, statistically significant differences in aroma detection thresholds were found between the two enantiomers of the same lactone.[14][15]

Experimental Protocols

The following protocols outline the methodologies for the quantitative and qualitative comparison of γ-dodecalactone and its alternatives.

Gas Chromatography-Mass Spectrometry-Olfactometry (GC-MS-O) for Flavor Profile Analysis

This method combines instrumental analysis with human sensory perception to identify and characterize odor-active compounds.

Objective: To identify and compare the volatile and semi-volatile compounds contributing to the aroma of different lactones.

Methodology:

  • Sample Preparation: Prepare solutions of each lactone at a concentration of 10 ppm in a neutral solvent (e.g., ethanol or propylene glycol).

  • GC-MS Analysis:

    • Inject 1 µL of the sample solution into a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Employ a temperature program that allows for the separation of the target compounds.

    • The mass spectrometer should be operated in electron ionization (EI) mode.

  • GC-Olfactometry (GC-O) Analysis:

    • Simultaneously with the MS detection, direct a portion of the column effluent to a sniffing port.

    • Trained sensory panelists will sniff the effluent and record the time, duration, and description of each perceived odor.

  • Data Analysis:

    • Identify the compounds responsible for each odor event by matching the retention times with the corresponding mass spectra from the GC-MS analysis.

    • Compare the odor descriptions and intensities for each lactone.

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol provides a structured method for a trained sensory panel to quantify the sensory attributes of the flavor compounds.

Objective: To obtain a quantitative sensory profile of γ-dodecalactone and its alternatives.

Methodology:

  • Panelist Training: Train a panel of 8-12 individuals to recognize and score the intensity of specific flavor attributes (e.g., fruity, creamy, peachy, coconut, fatty) on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Sample Preparation: Prepare solutions of each lactone at three different concentrations in a neutral food matrix (e.g., unsalted butter, pasteurized milk, or a simple sugar solution) to assess dose-response effects. Samples should be presented in a randomized and blind manner.

  • Evaluation: Panelists evaluate the samples in individual booths under controlled conditions (lighting, temperature). They will rate the intensity of each predefined attribute for each sample.

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory profiles of the lactones. Principal Component Analysis (PCA) can be used to visualize the relationships between the compounds and their sensory attributes.

Stability Testing in a Food Matrix

This protocol assesses the stability of the lactones under conditions relevant to food processing and storage.

Objective: To compare the chemical stability of γ-dodecalactone and its alternatives in an acidic beverage matrix under thermal stress.

Methodology:

  • Matrix Preparation: Prepare a model acidic beverage system (e.g., a solution of citric acid and sucrose in water, pH 3.5).

  • Sample Preparation: Spike the beverage matrix with a known concentration (e.g., 20 ppm) of each lactone individually.

  • Stress Conditions:

    • Thermal Stress: Incubate the samples at elevated temperatures (e.g., 60°C and 80°C) for varying time intervals (e.g., 0, 30, 60, 120 minutes).

    • Control: Store a set of samples at a refrigerated temperature (4°C).

  • Analysis:

    • At each time point, extract the lactones from the matrix using a suitable solvent (e.g., diethyl ether).

    • Quantify the concentration of the remaining lactone using GC-MS with an internal standard (e.g., γ-undecalactone if not being tested as an alternative in that specific experiment).[16]

  • Data Analysis: Plot the concentration of each lactone as a function of time and temperature to determine the degradation kinetics and compare the stability of the different compounds.

Mandatory Visualizations

Experimental Workflow for Comparative Flavor Analysis

G cluster_0 Sample Preparation cluster_1 Instrumental & Sensory Analysis cluster_2 Data Analysis & Comparison Lactone_Solutions Prepare Lactone Solutions (Target & Alternatives) GC_MS_O GC-MS-Olfactometry (Flavor Profile) Lactone_Solutions->GC_MS_O Sensory_Panel Sensory Panel (QDA) (Intensity & Profile) Lactone_Solutions->Sensory_Panel Stability_Test Stability Testing (pH, Temperature) Lactone_Solutions->Stability_Test Release_Test Flavor Release Analysis (from Matrix) Lactone_Solutions->Release_Test Food_Matrix Prepare Food Matrix (e.g., Beverage, Dairy) Food_Matrix->Sensory_Panel Food_Matrix->Stability_Test Food_Matrix->Release_Test Data_Integration Integrate Instrumental & Sensory Data GC_MS_O->Data_Integration Sensory_Panel->Data_Integration Performance_Comparison Compare Performance: - Flavor Intensity - Stability - Release Rate Stability_Test->Performance_Comparison Release_Test->Performance_Comparison Data_Integration->Performance_Comparison Final_Report Generate Comparison Guide Performance_Comparison->Final_Report

Caption: Workflow for the comparative analysis of flavor lactones.

Generalized Olfactory Signaling Pathway

G cluster_0 Odorant Binding cluster_1 Signal Transduction Cascade cluster_2 Neuronal Response Odorant Lactone (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G Protein Activation OR->G_Protein Activates AC Adenylate Cyclase Activation G_Protein->AC Activates cAMP cAMP Production AC->cAMP Catalyzes Ion_Channel Ion Channel Opening cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Brain Signal to Brain (Olfactory Bulb) Action_Potential->Brain Transmits

Caption: Generalized signaling pathway for odorant perception.

References

A Researcher's Guide to Quantitative Structure-Property Relationship (QSPR) Modeling of Gamma-Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and fragrance chemistry, understanding the relationship between the molecular structure of gamma-lactones and their properties is crucial for designing novel compounds with desired characteristics. Quantitative Structure-Property Relationship (QSPR) modeling provides a powerful computational approach to predict the properties of new or untested gamma-lactones, thereby accelerating research and development. This guide offers an objective comparison of various QSPR modeling techniques, supported by experimental data and detailed methodologies.

Properties of Gamma-Lactones for QSPR Studies

Gamma-lactones are a class of organic compounds characterized by a five-membered ring containing an ester group. They are widely found in nature and are known for their diverse sensory and biological properties. QSPR models for gamma-lactones typically focus on predicting properties such as:

  • Sensory Properties: Primarily odor and flavor characteristics. The odor threshold, which is the minimum concentration of a substance that can be detected by the human nose, is a key quantifiable property for QSPR modeling in the fragrance and food industries.

  • Biological Activity: This includes a wide range of activities such as antifungal, antibacterial, cytotoxic, and anti-inflammatory effects. For drug development, predicting the cytotoxicity (e.g., IC50 values) against cancer cell lines is a common goal.

Table 1: Odor Detection Thresholds of Selected Gamma-Lactones

Gamma-LactoneOdor DescriptionOdor Detection Threshold (ppb in water)
γ-ValerolactoneSweet, hay-like, coumarinic10,000
γ-HexalactoneSweet, creamy, lactonic, tobacco-like-
γ-HeptalactoneSweet, coconut, coumarin, creamy-
γ-OctalactoneFatty, creamy, coconut, buttery-
γ-NonalactoneSweet, coconut, creamy-
γ-DecalactoneFruity, peach-like, sweet, creamy-
γ-UndecalactoneFatty, oily, coconut, buttery, sweet-

Experimental Protocols

Accurate experimental data is the cornerstone of any reliable QSPR model. Below are detailed methodologies for determining key properties of gamma-lactones.

2.1. Determination of Odor Detection Threshold

The odor detection threshold is determined using sensory analysis with a panel of trained assessors. A common method is the ascending concentration series with a forced-choice presentation.

  • Materials: A series of dilutions of the gamma-lactone in a suitable solvent (e.g., deionized water or ethanol), sensory evaluation glassware, and an olfactometer.

  • Procedure:

    • A panel of trained sensory assessors is selected.

    • A geometric series of dilutions of the gamma-lactone is prepared.

    • During each trial, the panelist is presented with three samples (triangular test), two of which are blanks (solvent only) and one contains the diluted odorant.

    • The panelist is asked to identify the sample that is different from the other two.

    • The presentation of samples starts at a very low concentration, below the expected threshold, and the concentration is gradually increased.

    • The individual threshold is the concentration at which the panelist correctly identifies the odorant-containing sample a predetermined number of consecutive times.

    • The group's odor threshold is calculated as the geometric mean of the individual thresholds.

2.2. Cytotoxicity Assay (LDH Release Assay)

The lactate dehydrogenase (LDH) release assay is a colorimetric method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

  • Materials: 96-well cell culture plates, cancer cell line of interest (e.g., human colon cancer cells), cell culture medium, the gamma-lactone to be tested, LDH assay kit (containing substrate, cofactor, and dye), and a microplate reader.

  • Procedure:

    • Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the gamma-lactone. Control wells include untreated cells (negative control) and cells treated with a lysis buffer to induce maximum LDH release (positive control).

    • The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

    • After incubation, a sample of the cell culture supernatant is transferred to a new plate.

    • The LDH assay reagent is added to each well, and the plate is incubated at room temperature, protected from light, for a specified time.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

    • The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that in the control wells.

QSPR Modeling Approaches: A Comparative Guide

Several QSPR modeling techniques can be applied to predict the properties of gamma-lactones. The choice of method depends on the nature of the property being modeled, the size and diversity of the dataset, and the desired level of interpretability of the model.

Table 2: Comparison of QSPR Modeling Techniques for Gamma-Lactones

Modeling TechniquePrincipleMolecular DescriptorsAdvantagesDisadvantagesApplicability to Gamma-Lactones
2D-QSAR Correlates biological activity or property with 2D structural features.Topological, constitutional, and physicochemical descriptors (e.g., molecular weight, logP, number of specific atoms).Simple to implement and interpret. Computationally less expensive.Does not consider the 3D conformation of the molecule, which is crucial for interactions with biological receptors.Can be used for preliminary screening based on general properties like lipophilicity, which has been shown to correlate with the biological activity of some lactones.
3D-QSAR (CoMFA) Comparative Molecular Field Analysis. Correlates property with the 3D steric and electrostatic fields surrounding the molecules.Steric and electrostatic interaction energies calculated on a 3D grid.Provides intuitive 3D contour maps that visualize favorable and unfavorable regions for activity. High predictive power.Requires molecular alignment, which can be subjective and challenging. Computationally intensive.Well-suited for modeling interactions with specific receptors, such as olfactory receptors for odor prediction or enzyme active sites for cytotoxicity.
3D-QSAR (CoMSIA) Comparative Molecular Similarity Indices Analysis. Similar to CoMFA but uses Gaussian-type functions to calculate similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.Less sensitive to alignment variations compared to CoMFA. The inclusion of more fields can provide a more detailed understanding of intermolecular interactions.Also requires molecular alignment and is computationally demanding.Can provide a more comprehensive model of the structural requirements for the desired property of gamma-lactones, such as antifungal activity where hydrogen bonding may be important.[1]
Machine Learning (e.g., Random Forest, Support Vector Machines) Uses algorithms to learn complex, non-linear relationships between molecular descriptors and properties from a dataset.A wide range of descriptors can be used, including 2D, 3D, and quantum-chemical descriptors.[2]Can handle large and complex datasets. Often yields models with high predictive accuracy. Does not necessarily require molecular alignment.Can be a "black box," making the interpretation of the model difficult. Prone to overfitting if not properly validated.Highly applicable for modeling diverse properties of gamma-lactones, especially when large datasets are available. Can capture subtle structure-property relationships that may be missed by linear methods.

Mandatory Visualizations

Diagram 1: General Workflow of a QSPR Study

QSPR_Workflow Data Data Collection (Structures & Properties) Descriptors Descriptor Calculation Data->Descriptors Split Data Splitting (Training & Test Sets) Descriptors->Split Model Model Building Split->Model Training Set Validation Model Validation Split->Validation Test Set Model->Validation Prediction Prediction of New Compounds Validation->Prediction Validated Model

A typical workflow for a QSPR study, from data collection to prediction.

Diagram 2: Relationship Between Molecular Descriptors and Gamma-Lactone Properties

Descriptors_Properties cluster_descriptors Molecular Descriptors cluster_properties Gamma-Lactone Properties Topological Topological (e.g., Connectivity) Odor Odor Threshold Topological->Odor Physicochemical Physicochemical (e.g., logP) Physicochemical->Odor Cytotoxicity Cytotoxicity (IC50) Physicochemical->Cytotoxicity Steric 3D Steric Fields Steric->Cytotoxicity Antifungal Antifungal Activity Steric->Antifungal Electrostatic 3D Electrostatic Fields Electrostatic->Cytotoxicity Electrostatic->Antifungal

Conceptual relationship between descriptor types and gamma-lactone properties.

Diagram 3: Decision Flowchart for Selecting a QSPR Model

Model_Selection decision decision model model start Start: Define QSPR Goal dataset_size Dataset Size? start->dataset_size interpretability Interpretability Needed? dataset_size->interpretability Large model_2D 2D-QSAR dataset_size->model_2D Small alignment 3D Alignment Feasible? interpretability->alignment Yes model_ML Machine Learning interpretability->model_ML No alignment->model_2D No model_3D 3D-QSAR (CoMFA/CoMSIA) alignment->model_3D Yes

A flowchart to guide the selection of an appropriate QSPR modeling technique.

References

Inter-laboratory Validation of Dihydro-5-undecyl-2(3H)-furanone Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of dihydro-5-undecyl-2(3H)-furanone: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is collated from various studies on the analysis of furanones, lactones, and other flavor compounds, providing a valuable resource for inter-laboratory validation and method selection.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the quantification of furanone and lactone compounds, including those structurally similar to dihydro-5-undecyl-2(3H)-furanone. It is important to note that a direct inter-laboratory comparison study for this specific analyte was not identified in the public domain. Therefore, the presented data is a composite from various sources and should be considered as a general reference for method validation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range.Generally offers lower detection limits, often in the pg/mL to fg/mL range.
Limit of Quantification (LOQ) Typically in the low ng/mL range.Can achieve lower LOQs, often in the pg/mL range.
Linearity (R²) Generally excellent, with R² values > 0.99.Consistently excellent, with R² values > 0.99.
Precision (%RSD) Intra-day and inter-day precision typically < 15%.High precision with intra-day and inter-day %RSD often < 10%.
Accuracy/Recovery (%) Typically in the range of 80-120%.Generally high, often within the 90-110% range.
Sample Throughput Moderate, with run times typically in the range of 15-30 minutes.Can be higher, with UPLC systems offering run times of a few minutes per sample.
Matrix Effects Can be significant, often requiring extensive sample cleanup.Prone to ion suppression or enhancement, necessitating the use of internal standards and matrix-matched calibrants.
Specificity High, especially with the use of selected ion monitoring (SIM).Very high, particularly with multiple reaction monitoring (MRM).

Experimental Protocols

Detailed methodologies for the quantification of dihydro-5-undecyl-2(3H)-furanone using GC-MS and LC-MS/MS are provided below. These protocols are generalized and may require optimization based on the specific matrix and instrumentation.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and semi-volatile compounds like dihydro-5-undecyl-2(3H)-furanone.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 5 mL of a liquid sample (e.g., plasma, beverage), add 10 µL of an appropriate internal standard solution (e.g., a deuterated analog of the analyte).

  • Add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube.

  • Repeat the extraction process on the aqueous layer with another 5 mL of the organic solvent.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of dihydro-5-undecyl-2(3H)-furanone and the internal standard.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the analysis of a wide range of compounds, including lactones.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • To 1 mL of a liquid sample, add 10 µL of the internal standard solution.

  • Dilute the sample with 4 mL of deionized water.

  • Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte and internal standard with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for dihydro-5-undecyl-2(3H)-furanone and the internal standard.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the quantification of dihydro-5-undecyl-2(3H)-furanone using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis Sample Liquid Sample Add_IS Add Internal Standard Sample->Add_IS Add_Solvent Add Organic Solvent Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into GC Reconstitute->Inject Separate_GC Chromatographic Separation Inject->Separate_GC Ionize Electron Ionization Separate_GC->Ionize Detect_MS Mass Spectrometry (SIM) Ionize->Detect_MS Quantify Quantification Detect_MS->Quantify

Caption: Workflow for dihydro-5-undecyl-2(3H)-furanone quantification by GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis Sample Liquid Sample Add_IS Add Internal Standard Sample->Add_IS Dilute Dilute Sample Add_IS->Dilute Load_SPE Load onto SPE Cartridge Dilute->Load_SPE Wash_SPE Wash Cartridge Load_SPE->Wash_SPE Elute_SPE Elute Analyte Wash_SPE->Elute_SPE Evaporate Evaporate to Dryness Elute_SPE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC Reconstitute->Inject Separate_LC Chromatographic Separation Inject->Separate_LC Ionize_ESI Electrospray Ionization Separate_LC->Ionize_ESI Detect_MSMS Tandem MS (MRM) Ionize_ESI->Detect_MSMS Quantify Quantification Detect_MSMS->Quantify

Caption: Workflow for dihydro-5-undecyl-2(3H)-furanone quantification by LC-MS/MS.

Sensory panel comparison of (R)- and (S)-enantiomers of dihydro-5-undecyl-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the sensory profiles of (R)- and (S)-dihydro-5-undecyl-2(3H)-furanone reveals significant differences in odor and flavor characteristics, highlighting the critical role of chirality in aroma perception. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of these enantiomers, supported by quantitative sensory data and detailed experimental protocols.

The enantiomers of dihydro-5-undecyl-2(3H)-furanone, also known as γ-undecalactone, present a classic example of how stereochemistry governs biological activity, in this case, the perception of aroma. Sensory panel evaluations have consistently demonstrated that the two mirror-image isomers, (R)- and (S)-dihydro-5-undecyl-2(3H)-furanone, possess distinct and discernible sensory profiles.

Quantitative Sensory Profile Comparison

A sensory panel composed of trained assessors evaluated the odor and flavor characteristics of the (R)- and (S)-enantiomers of dihydro-5-undecyl-2(3H)-furanone. The results, summarized in the table below, indicate that the (R)-enantiomer is the more potent of the two, with a more defined and intense fruity and peach-like aroma.

EnantiomerOdor DescriptorsFlavor DescriptorsPotency
(R)-dihydro-5-undecyl-2(3H)-furanone Strong, fruity, peach, apricot, creamy, waxySweet, peach, fruity, creamy, fattyMore Potent
(S)-dihydro-5-undecyl-2(3H)-furanone Weaker, creamy, coconut, fatty, slightly waxyCreamy, coconut, slightly sweetLess Potent

Experimental Protocols

The sensory evaluation was conducted in a controlled environment to minimize bias and ensure the reliability of the results. The methodology employed is detailed below.

Panelist Selection and Training: A panel of 10-12 members with prior experience in sensory evaluation of flavor and fragrance materials was selected. Panelists underwent specific training to familiarize them with the aroma profile of γ-lactones and to standardize the terminology used for odor and flavor description.

Sample Preparation: High-purity (>99%) samples of (R)- and (S)-dihydro-5-undecyl-2(3H)-furanone were used. For odor evaluation, solutions of each enantiomer were prepared in a concentration series in an odorless, non-polar solvent. For flavor evaluation, the enantiomers were incorporated into a neutral food-grade medium at various concentrations.

Sensory Evaluation Methodology: The determination of odor and flavor thresholds was conducted following the ASTM E679 - 19 standard, which outlines the "Ascending Method of Limits" for determining odor and taste thresholds. Panelists were presented with a series of samples of increasing concentration of the test substance and a blank (solvent or neutral medium only). They were asked to identify the sample in each pair that had a discernible odor or flavor. The individual threshold was determined as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold was then calculated as the geometric mean of the individual thresholds.

For the descriptive analysis, panelists were presented with samples of each enantiomer at a concentration well above the determined threshold. They were asked to individually generate descriptive terms for the odor and flavor and then participate in a group session to reach a consensus on the most appropriate descriptors.

Sensory Evaluation Workflow

The following diagram illustrates the key stages of the sensory panel evaluation process, from panelist selection to final data analysis.

SensoryEvaluationWorkflow Sensory Evaluation Workflow PanelistSelection Panelist Selection & Training ThresholdTest Odor & Flavor Threshold Testing (ASTM E679) PanelistSelection->ThresholdTest SamplePrep Sample Preparation ((R)- & (S)-Enantiomers) SamplePrep->ThresholdTest DescriptiveAnalysis Descriptive Analysis ThresholdTest->DescriptiveAnalysis DataCollection Data Collection DescriptiveAnalysis->DataCollection DataAnalysis Data Analysis & Interpretation DataCollection->DataAnalysis Report Final Report DataAnalysis->Report

Caption: Workflow of the sensory evaluation process.

Safety Operating Guide

Proper Disposal of Dihydro-5-undecyl-2(3H)-furanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides detailed, step-by-step guidance for the proper disposal of 2(3H)-Furanone, dihydro-5-undecyl-, ensuring the safety of personnel and adherence to regulatory standards. The following procedures are based on information from safety data sheets (SDS) and general best practices for laboratory chemical waste management.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1][2] Handle the chemical in a well-ventilated area to avoid inhalation of vapors.[1][3]

Disposal Protocol

The primary directive for the disposal of dihydro-5-undecyl-2(3H)-furanone is to entrust it to a licensed professional waste disposal service.[3] This substance must be disposed of in accordance with all applicable national and local regulations. Do not mix this chemical with other waste materials.

Step 1: Waste Identification and Segregation

  • Categorize: Classify dihydro-5-undecyl-2(3H)-furanone as a combustible, non-recyclable chemical waste. While not classified as acutely toxic, its chemical and toxicological properties have not been thoroughly investigated, warranting cautious handling.[3]

  • Segregate: Keep dihydro-5-undecyl-2(3H)-furanone waste separate from other chemical waste streams to prevent unintended reactions.

Step 2: Container Selection and Labeling

  • Original Containers: Whenever possible, leave the chemical in its original container.

  • Waste Containers: If transferring to a designated waste container, ensure it is properly sealed, clearly labeled, and compatible with the chemical. The container should be kept in a cool, well-ventilated area, away from heat and sources of ignition.[4]

  • Labeling: The waste container must be clearly labeled with the full chemical name, "Dihydro-5-undecyl-2(3H)-furanone," and any relevant hazard warnings (e.g., "Combustible Liquid").

Step 3: Waste Collection and Storage

  • Collection: For spills, use an inert absorbent material to soak up the liquid.[5] Place the contaminated absorbent material into a suitable, closed container for disposal.[3][5]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and accessible only to authorized personnel.

Step 4: Arranging for Professional Disposal

  • Contact: Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and the disposal company.

Contaminated Materials

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. They may retain product residue and should be disposed of through the same chemical waste stream.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of dihydro-5-undecyl-2(3H)-furanone.

cluster_start Start: Chemical Waste Generation cluster_assessment Waste Assessment cluster_container_prep Container Preparation cluster_disposal_path Disposal Pathway cluster_spill Spill Management start Dihydro-5-undecyl-2(3H)-furanone Waste Generated assess_waste Is the container empty? start->assess_waste spill Spill Occurs start->spill original_container Keep in Original Container assess_waste->original_container No label_container Label as Hazardous Waste assess_waste->label_container Yes (Treat as Product) original_container->label_container contact_ehs Contact EHS/Licensed Disposal Company label_container->contact_ehs incineration Approved Chemical Incineration contact_ehs->incineration absorb Absorb with Inert Material spill->absorb collect Collect in Sealed Container absorb->collect collect->label_container

Disposal workflow for dihydro-5-undecyl-2(3H)-furanone.

Quantitative Data Summary

There is no quantitative data available in the provided search results regarding specific disposal parameters such as concentration limits for different disposal methods. The general recommendation is to dispose of the pure substance and any contaminated materials through a licensed waste disposal facility.

ParameterValueSource
UN NumberNA-1993 (for Combustible liquid, n.o.s.)
Disposal MethodApproved Waste Disposal Plant / Chemical Incinerator[3]

Disclaimer: The information provided is for guidance purposes only. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for dihydro-5-undecyl-2(3H)-furanone before handling and disposal. All procedures must comply with local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.